molecular formula C30H46O4 B1240982 16,23-Oxidoalisol B

16,23-Oxidoalisol B

货号: B1240982
分子量: 470.7 g/mol
InChI 键: ZMEUSLGYHAOCDR-SLGDLKFASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

16,23-Oxidoalisol B, also known as this compound, is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H46O4

分子量

470.7 g/mol

IUPAC 名称

(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(2R)-3,3-dimethyloxiran-2-yl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one

InChI

InChI=1S/C30H46O4/c1-16-13-19(25-27(4,5)34-25)33-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1

InChI 键

ZMEUSLGYHAOCDR-SLGDLKFASA-N

手性 SMILES

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@@H]6C(O6)(C)C

规范 SMILES

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C6C(O6)(C)C

同义词

16,23-oxidoalisol B

产品来源

United States

Foundational & Exploratory

Unveiling 16,23-Oxidoalisol B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and detailed isolation protocols for 16,23-Oxidoalisol B, a protostane-type triterpenoid of significant interest. This document is intended to serve as a comprehensive resource, consolidating critical data and methodologies to facilitate further research and development.

Natural Source

The primary natural source of this compound is the rhizome of Alisma orientale (Sam.) Juz., a perennial aquatic plant belonging to the Alismataceae family.[1][2][3][4][5] Commonly known as "Ze Xie" in traditional Chinese medicine, the dried rhizomes of this plant are a rich source of a variety of bioactive triterpenoids, including this compound.

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Alisma orientale is a multi-step process involving extraction followed by a series of chromatographic separations. The following protocol is a synthesis of methodologies reported in scientific literature.

Extraction

The initial step involves the extraction of the crude triterpenoid mixture from the dried and powdered rhizomes of Alisma orientale.

Experimental Protocol:

  • Plant Material: 5.0 kg of air-dried and powdered rhizomes of Alisma orientale.

  • Extraction Solvent: 60% aqueous ethanol (EtOH).

  • Procedure:

    • The powdered rhizomes are refluxed with 60% EtOH.

    • The extraction is typically repeated three times to ensure maximum yield.

    • The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, containing a complex mixture of triterpenoids and other secondary metabolites, is subjected to sequential chromatographic techniques to isolate this compound.

The crude extract is first fractionated using silica gel column chromatography to separate compounds based on their polarity.

Experimental Protocol:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used. While specific gradients for isolating this compound are not detailed in the reviewed literature, a common approach for triterpenoid separation involves a step-wise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles for further purification.

Fractions enriched with this compound from the silica gel column are further purified using reverse-phase chromatography on an ODS-A (Octadecylsilyl-A) column.

Experimental Protocol:

  • Stationary Phase: ODS-A.

  • Mobile Phase: A gradient of methanol or acetonitrile in water is commonly employed. This step separates compounds based on their hydrophobicity.

  • Fraction Collection: Fractions are collected and analyzed to identify those containing the target compound.

The final purification of this compound is achieved using semi-preparative HPLC.

Experimental Protocol:

  • Column: A C18 semi-preparative column is typically used.

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water is a common mobile phase for the separation of alisol triterpenoids.

  • Detection: UV detection is used to monitor the elution of the compounds.

  • Isolation: The peak corresponding to this compound is collected.

Quantitative Data

While specific yield data for this compound is not explicitly stated in the primary literature reviewed, the following table summarizes the key quantitative parameters for the general isolation process.

ParameterValue
Starting Material
Plant SourceRhizomes of Alisma orientale
Initial Weight5.0 kg (dried and powdered)
Extraction
Solvent60% Ethanol
MethodReflux
Chromatography
Step 1Silica Gel Column Chromatography
Step 2ODS-A Column Chromatography
Step 3Semi-Preparative HPLC (C18)
Final Product
CompoundThis compound
YieldNot explicitly reported

Experimental Workflow

The following diagram illustrates the logical workflow for the isolation of this compound from Alisma orientale.

Isolation_Workflow Start Dried & Powdered Rhizomes of Alisma orientale (5.0 kg) Extraction Extraction with 60% EtOH (Reflux) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions1 Enriched Fractions Silica_Gel->Fractions1 ODS_A ODS-A Column Chromatography Fractions1->ODS_A Fractions2 Further Purified Fractions ODS_A->Fractions2 HPLC Semi-Preparative HPLC (C18 Column) Fractions2->HPLC Final_Product Pure this compound HPLC->Final_Product

Isolation Workflow for this compound.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these methods for their specific laboratory conditions.

References

A Comprehensive Review of 16,23-Oxidoalisol B's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

16,23-Oxidoalisol B, also known as Alisol B 23-acetate, is a naturally occurring triterpenoid compound isolated from the rhizome of Alisma orientale (Alismatis Rhizoma). This document provides an in-depth technical review of the diverse biological activities of this compound, with a focus on its therapeutic potential. We consolidate findings on its anti-inflammatory, anticancer, hepatoprotective, and antiviral properties, detailing the underlying molecular mechanisms and signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview to inform future research and therapeutic applications.

Introduction

This compound is a protostane-type triterpenoid that has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1] Extracted from Alismatis Rhizoma, a plant long used in traditional medicine, this compound has been the subject of numerous studies to elucidate its therapeutic potential.[2] This review synthesizes the current understanding of this compound's biological effects, focusing on its molecular targets and mechanisms of action.

Anti-inflammatory and Immunomodulatory Activities

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects across various experimental models. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways.

A notable aspect of its anti-inflammatory action is its ability to suppress pro-inflammatory T-cell responses.[3] In vitro studies have shown that this compound can inhibit the activation of T helper 1 (Th1) and T helper 17 (Th17) cells, which are crucial drivers of inflammation in various autoimmune and infectious diseases.[3] Furthermore, it has been observed to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-α (TNF-α).[4]

The compound also influences macrophage polarization, a key process in the inflammatory response. It has been shown to inhibit the polarization of macrophages towards the M2 phenotype, which is often associated with chronic inflammation and tumor progression, and promote a partial shift towards the pro-inflammatory M1 phenotype in certain contexts.[5]

Farnesoid X Receptor (FXR) Activation

A key mechanism underlying the anti-inflammatory effects of this compound is its activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as inflammation.[4][6][7][8] Activation of FXR by this compound leads to the downstream regulation of inflammatory and oxidative stress pathways.[4] Studies have shown that the anti-inflammatory and anti-fibrotic effects of this compound in the liver are abrogated by an FXR antagonist, confirming the receptor's central role.[4][9]

FXR_Activation 16_23_Oxidoalisol_B This compound FXR FXR Activation 16_23_Oxidoalisol_B->FXR binds and activates Inflammatory_Pathways Inhibition of Inflammatory Pathways (e.g., NF-κB) FXR->Inflammatory_Pathways regulates Oxidative_Stress Reduction of Oxidative Stress (e.g., Nrf2 activation) FXR->Oxidative_Stress regulates Anti_inflammatory_Effects Anti-inflammatory Effects Inflammatory_Pathways->Anti_inflammatory_Effects Oxidative_Stress->Anti_inflammatory_Effects

Caption: Farnesoid X Receptor (FXR) activation by this compound.

Anticancer Activity

This compound exhibits potent anticancer activity against a range of cancer cell lines, including ovarian, colon, lung, and gastric cancers.[1][10] Its cytotoxic effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

Induction of Apoptosis and Cell Cycle Arrest

The compound has been shown to induce apoptosis through multiple mechanisms. It upregulates the expression of pro-apoptotic proteins like Bax and cleaved PARP, while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.[1][10] Furthermore, it can increase the activity of caspases 3 and 9, key executioners of apoptosis.[10] In gastric cancer cells, this compound-induced apoptosis is associated with the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[10]

In non-small cell lung cancer (NSCLC) cells, this compound arrests the cell cycle at the G1 phase.[11][12] This effect is accompanied by the downregulation of cyclin-dependent kinases 4 and 6 (CDK4/6).[1]

Inhibition of Metastasis

This compound can suppress the migration and invasion of cancer cells.[1][11][12] This is achieved, in part, by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in metastasis.[1]

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of this compound.

  • PI3K/AKT/mTOR Pathway: In non-small cell lung cancer cells, this compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[11][12]

PI3K_AKT_mTOR_Pathway Oxidoalisol_B This compound PI3K PI3K Oxidoalisol_B->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

  • Wnt/β-catenin Pathway: In liver cancer, this compound has been shown to enhance the antitumor effect of bufalin by inactivating the Wnt/β-catenin signaling pathway.[13] This combination therapy also induced autophagy.[13]

Hepatoprotective Effects

This compound demonstrates significant hepatoprotective activities.[1] It has been shown to protect the liver from injury induced by various toxins, such as carbon tetrachloride.[2] The hepatoprotective mechanisms are closely linked to its anti-inflammatory and antioxidant properties, primarily mediated through FXR activation.[4]

In a mouse model of non-alcoholic steatohepatitis (NASH), this compound treatment significantly reduced hepatic triglyceride accumulation, inflammatory cell infiltration, and liver fibrosis.[9] These effects were associated with decreased hepatic lipogenesis and increased lipid metabolism.[9]

Furthermore, this compound can alleviate liver damage by regulating bile acid metabolism and mitigating ferroptosis, a form of iron-dependent programmed cell death.[2] It achieves this by decreasing malondialdehyde (MDA) levels and increasing glutathione (GSH) and glutathione peroxidase 4 (GPX4) levels.[2]

Antiviral Activity

Recent studies have highlighted the broad-spectrum antiviral activity of this compound, particularly against coronaviruses.[3] It has shown inhibitory effects against various coronaviruses, including MERS-CoV and multiple variants of SARS-CoV-2.[3] The proposed mechanism of action involves blocking virus entry, potentially through inhibition of the angiotensin-converting enzyme 2 (ACE2) receptor.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound as reported in the cited literature.

Table 1: Anticancer Activity

Cell LineCancer TypeConcentrationEffectReference
A2780, A2780/Taxol, HEYOvarian Cancer2.5-20 µMInhibition of cell viability, G1 phase arrest, apoptosis, suppressed migration and invasion[1]
HCT116, SW620Colon Cancer5-20 µMInduction of autophagic-dependent apoptosis[1]
AGSGastric CancerNot specifiedReduced cell viability, increased sub-G1 fraction, apoptosis[10]
A549Non-Small Cell Lung Cancer6 and 9 mMInhibition of viability, enhanced apoptosis, G1 phase arrest, suppressed migration and invasion[12]

Table 2: Hepatoprotective and Metabolic Effects

ModelConditionConcentration/DoseEffectReference
L02 hepatocytesFree fatty acid-induced lipid metabolism disorders20-80 µMImprovement of lipid metabolism[1]
MiceNon-alcoholic steatohepatitis (MCD diet)15, 30, and 60 mg·kg-1·d-1Decreased serum ALT and AST, reduced hepatic triglyceride accumulation, inflammation, and fibrosis[9]

Experimental Methodologies

This section provides an overview of the experimental protocols used in the cited studies. For complete and detailed methodologies, it is imperative to consult the original research articles.

Cell Viability Assays
  • MTT Assay: Used to assess the cytotoxic effects of this compound on cancer cell lines. Cells are treated with varying concentrations of the compound for a specified duration. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is measured to determine cell viability.

  • Cell Counting Kit-8 (CCK-8) Assay: An alternative to the MTT assay, used to determine the viability of A549 cells following treatment with this compound.[11][12]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: A key technique used to analyze apoptosis and the cell cycle. For apoptosis, cells are typically stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. For cell cycle analysis, cells are stained with a DNA-binding dye like PI, and the DNA content is measured to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][12]

Western Blotting
  • This technique is used to detect and quantify the expression levels of specific proteins involved in various signaling pathways. Cells or tissues are lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, PI3K, AKT, mTOR), followed by secondary antibodies conjugated to an enzyme for detection.[10][11][12]

Migration and Invasion Assays
  • Wound Healing Assay: A monolayer of cells is scratched to create a "wound," and the ability of the cells to migrate and close the wound over time is monitored and quantified. This assay assesses cell migration.[11][12]

  • Transwell Assay: This assay measures both cell migration and invasion. For migration, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane to the lower chamber containing a chemoattractant. For invasion, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), and the ability of cells to degrade the matrix and migrate through is assessed.[11][12]

In Vivo Animal Models
  • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model: Mice are treated with CCl4 to induce liver injury and fibrosis. The protective effects of this compound are evaluated by administering the compound to the animals and assessing liver function markers, histological changes, and the expression of fibrotic and inflammatory markers.[4]

  • Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model: Mice are fed an MCD diet to induce non-alcoholic steatohepatitis. The therapeutic effects of this compound are assessed by treating the mice with the compound and evaluating liver histology, lipid accumulation, and markers of inflammation and fibrosis.[9]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A549, AGS) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability (MTT/CCK-8) Treatment->Viability Apoptosis_Cycle Apoptosis & Cell Cycle (Flow Cytometry) Treatment->Apoptosis_Cycle Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Migration_Invasion Migration & Invasion (Wound Healing/Transwell) Treatment->Migration_Invasion Animal_Model Animal Models (e.g., CCl4, MCD diet) Compound_Admin Administration of This compound Animal_Model->Compound_Admin Sample_Collection Sample Collection (Blood, Liver) Compound_Admin->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising natural compound with a remarkable range of biological activities, including potent anti-inflammatory, anticancer, hepatoprotective, and antiviral effects. Its mechanisms of action are diverse and involve the modulation of key signaling pathways such as FXR, PI3K/AKT/mTOR, and Wnt/β-catenin. The preclinical data summarized in this review strongly support its potential for development as a therapeutic agent for a variety of diseases. Further research, including more extensive in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans. This comprehensive guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this multifaceted natural product.

References

The Pro-Apoptotic Potential of 16,23-Oxidoalisol B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16,23-Oxidoalisol B, a protostane-type tetracyclic triterpenoid isolated from Alisma gramineum, belongs to a class of natural products demonstrating significant anti-cancer potential. While direct experimental evidence on the apoptosis-inducing role of this compound is currently unavailable in published literature, its structural similarity to extensively studied compounds such as Alisol B and Alisol B 23-acetate provides a strong basis for predicting its mechanism of action. This guide synthesizes the existing data on these related Alisol compounds to construct a predictive framework for the pro-apoptotic activities of this compound. We will delve into the core signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols to guide future research in this promising area of cancer therapeutics.

Introduction: The Therapeutic Promise of Alisol Triterpenoids

The rhizome of Alisma orientale, a staple in traditional Chinese medicine, is a rich source of protostane-type triterpenoids, collectively known as alisols. These compounds, including Alisol B and its derivatives, have garnered considerable attention for their diverse pharmacological activities, most notably their cytotoxic effects on various cancer cell lines. The induction of apoptosis, or programmed cell death, is a primary mechanism through which these compounds exert their anti-tumor effects. This guide focuses on the potential role of a specific, less-studied derivative, this compound, in this process. Given the shared core structure among Alisol compounds, it is hypothesized that this compound will induce apoptosis through similar, if not identical, signaling cascades.

Predicted Signaling Pathways of this compound-Induced Apoptosis

Based on the established mechanisms of Alisol B and Alisol B 23-acetate, this compound is predicted to induce apoptosis through two primary, interconnected signaling pathways: the PI3K/AKT/mTOR pathway and the intrinsic mitochondrial pathway.

The PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Alisol B 23-acetate has been shown to inhibit this pathway, leading to apoptosis.[1][2] It is proposed that this compound will similarly suppress the phosphorylation of key proteins in this cascade.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 1. Predicted inhibition of the PI3K/AKT/mTOR pathway.
The Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is a major route to apoptosis, controlled by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and pro-survival proteins like Bcl-2 are key players. Alisol B and its derivatives have been demonstrated to modulate the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the activation of caspases. A key initiating event is often the generation of reactive oxygen species (ROS).

Mitochondrial_Pathway This compound This compound ROS ROS This compound->ROS Induces Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Bax->Mitochondria Bcl-2->Mitochondria Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 2. Predicted activation of the intrinsic apoptosis pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Alisol B and Alisol B 23-acetate, providing a predictive baseline for the efficacy of this compound.

Table 1: Effects of Alisol B 23-acetate on Cell Viability and Apoptosis

Cell LineConcentration (µM)Time (h)Cell Viability (%)Apoptotic Cells (%)Reference
AGS (Gastric Cancer)102499.3 ± 1.1-[3]
202482.8 ± 1.611.3 ± 1.4[3]
302448.3 ± 0.219.6 ± 1.1[3]
402436.6 ± 3.628.8 ± 2.0[3]
502427.9 ± 1.336.8 ± 2.9[3]
A549 (Lung Cancer)624-Increased[1]
924-Significantly Increased (P<0.001)[1]

Table 2: Modulation of Apoptosis-Related Proteins by Alisol B 23-acetate in AGS Cells (24h)

ProteinConcentration (µM)Relative Expression (%)Reference
Bcl-210105.3 ± 2.5[3]
3086.2 ± 3.1[3]
5051.3 ± 4.2[3]
Bax10154.1 ± 10.2[3]
30186.3 ± 9.3[3]
50229.5 ± 10.1[3]

Table 3: Caspase Activation by Alisol B 23-acetate in AGS Cells (24h)

CaspaseConcentration (µM)Activity (% of Control)Reference
Caspase-310105.7 ± 4.9[3]
30272.5 ± 12.1[3]
50397.1 ± 18.7[3]
Caspase-910104.2 ± 4.6[3]
30151.2 ± 12.1[3]
50185.0 ± 2.8[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the pro-apoptotic effects of Alisol compounds. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Add MTT Add MTT Treat Cells->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Apoptosis_Assay_Workflow Culture & Treat Cells Culture & Treat Cells Harvest & Wash Cells Harvest & Wash Cells Culture & Treat Cells->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Stain with Annexin V/PI Stain with Annexin V/PI Resuspend in Binding Buffer->Stain with Annexin V/PI Incubate Incubate Stain with Annexin V/PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

References

The Foundational Anti-inflammatory Properties of 16,23-Oxidoalisol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational anti-inflammatory properties of 16,23-Oxidoalisol B, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. Inflammation is a critical physiological process, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The exploration of novel anti-inflammatory agents from natural sources is a significant area of pharmaceutical research. This document summarizes the current understanding of the mechanisms by which this compound and related Alisol compounds exert their anti-inflammatory effects, with a focus on the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways. Quantitative data from relevant studies are presented, alongside detailed experimental protocols for the key assays cited. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive overview for researchers in the field of drug discovery and development.

Introduction

Alisma orientale (Sam.) Juz., a perennial aquatic herb, has a long history of use in traditional medicine for treating a variety of ailments, including those with an inflammatory component. The primary bioactive constituents of Alisma orientale are a class of tetracyclic triterpenoids with a protostane skeleton, often referred to as "alisols". Among these, this compound has emerged as a compound of interest for its potential anti-inflammatory activities. This guide will delve into the core mechanisms that underpin the anti-inflammatory action of this compound and its structural analogs, providing a foundational resource for further research and development.

Core Anti-inflammatory Mechanisms

The anti-inflammatory properties of protostane-type triterpenoids from Alisma orientale, including compounds structurally related to this compound, are primarily attributed to their ability to suppress the production of key inflammatory mediators. This is achieved through the modulation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Inflammatory Mediators

A hallmark of the inflammatory response is the increased production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. Alisol compounds have been demonstrated to effectively inhibit these mediators.

  • Nitric Oxide (NO): In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is expressed, leading to a surge in NO production. High levels of NO can contribute to tissue damage. Protostane triterpenoids from Alisma orientale have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The suppression of COX-2 expression is a crucial mechanism for many anti-inflammatory drugs. Studies on related alisol compounds indicate that they can inhibit the expression of COX-2 in response to inflammatory stimuli.[1]

  • Pro-inflammatory Cytokines: Compounds from Alisma orientale have been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1]

Modulation of Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines is tightly regulated by intracellular signaling cascades. The NF-κB and MAPK pathways are central to this regulation.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to its activation and translocation to the nucleus, where it induces the transcription of genes encoding inflammatory mediators. Alisol compounds have been shown to inhibit the activation of the NF-κB pathway.[1][2]

  • MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation and activation of these kinases are essential for the production of inflammatory mediators. Alisol F and 25-anhydroalisol F have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[1]

Quantitative Data

The anti-inflammatory potency of various protostane-type triterpenoids isolated from Alisma species has been quantified through in vitro assays. The following tables summarize the inhibitory concentrations (IC₅₀) for nitric oxide (NO) production and NF-κB activation. While specific data for this compound is not available in the reviewed literature, the data for structurally similar compounds provide a strong indication of its potential activity.

Table 1: Inhibitory Effects of Protostane-Type Triterpenoids on NO Production in LPS-Stimulated Caco-2 Cells [3]

CompoundIC₅₀ (μmol/L)
Alisol B 23-acetate (12)0.76
Alisolide D1.98
Alisolide E2.15
Alisolide F3.50
Alisolide A12.00
Dexamethasone (Positive Control)0.50

Table 2: Inhibitory Effects of Protostane-Type Triterpenoids on NF-κB Activity [2]

Compound NumberIC₅₀ (μM)
8 64.7
9 32.3
10 47.3
14 37.3

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory properties of Alisol compounds.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is a standard method to assess the potential of a compound to inhibit the production of nitric oxide in vitro.

4.1.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

4.1.2. Measurement of Nitrite Concentration

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of the Griess reagent in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

4.1.3. Cell Viability Assay (MTT Assay)

  • Purpose: To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

  • Procedure: After the 24-hour incubation with the test compound and LPS, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 540 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the procedure for determining the protein expression levels of iNOS and COX-2.

4.2.1. Cell Lysis and Protein Quantification

  • Cell Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in the NO inhibition assay.

  • Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

4.2.2. SDS-PAGE and Immunoblotting

  • Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Assays raw_cells RAW 264.7 Cells treatment Pre-treatment: This compound raw_cells->treatment mtt_assay Cell Viability (MTT Assay) lps Stimulation: LPS (1 µg/mL) treatment->lps incubation 24h Incubation lps->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate incubation->mtt_assay no_assay Nitric Oxide (NO) Inhibition Assay (Griess Reagent) supernatant->no_assay western_blot Western Blot (iNOS, COX-2) cell_lysate->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent signaling IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nuc->Genes OxidoalisolB This compound OxidoalisolB->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes OxidoalisolB This compound OxidoalisolB->MAPKKK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound and related protostane-type triterpenoids from Alisma orientale represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to inhibit the production of key inflammatory mediators such as NO, COX-2, and pro-inflammatory cytokines, through the modulation of the NF-κB and MAPK signaling pathways, underscores their therapeutic potential. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the advancement of novel anti-inflammatory therapies. Further investigation into the specific activity of this compound and its in vivo efficacy is warranted to fully elucidate its potential as a therapeutic agent.

References

preliminary studies on the antibacterial effects of 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "16,23-Oxidoalisol B" did not yield any specific studies on its antibacterial effects. This technical guide therefore focuses on the antibacterial activities of closely related and well-documented alisol compounds, including Alisol B, Alisol A 24-acetate, and Alisol C 23-acetate, which have been isolated from Alisma orientale.

This document provides a comprehensive overview of the preliminary research into the antibacterial properties of these alisol compounds, designed for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.

Data Presentation: Antibacterial Activity of Alisol Compounds

The antibacterial efficacy of various alisol compounds has been evaluated against a range of bacteria, including antibiotic-resistant strains. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial potency, representing the lowest concentration of a substance that prevents visible growth of a bacterium.

CompoundBacterial StrainMIC (μg/mL)Reference
Alisol B 23-acetate Methicillin-resistant Staphylococcus aureus (MRSA) CCARM 3506-[1]
Quinolone-resistant Staphylococcus aureus (QRSA) CCARM 3505-[1]
Quinolone-resistant Staphylococcus aureus (QRSA) CCARM 3519-[1]
Streptococcus mutans KCTC 32892[1]
Staphylococcus aureus KCTC 209-[1]
Escherichia coli KCTC 1924-[1]
Antibiotic-resistant Staphylococcus aureus5-10[2][3]
Antibiotic-resistant Enterococcus faecium5-10[3]
Antibiotic-resistant Escherichia coli5-10[3]
Antibiotic-resistant Pseudomonas aeruginosa5-10[3]
Alisol C 23-acetate Streptococcus mutans KCTC 328964[1]
Antibiotic-resistant Staphylococcus aureus5-10[2][3]
Antibiotic-resistant Enterococcus faecium5-10[3]
Antibiotic-resistant Escherichia coli5-10[3]
Antibiotic-resistant Pseudomonas aeruginosa5-10[3]
Alisol B Streptococcus mutans KCTC 328916[1]
Alisol A 24-acetate Antibiotic-resistant Staphylococcus aureus5-10[2][3]
Antibiotic-resistant Enterococcus faecium5-10[3]
Antibiotic-resistant Escherichia coli5-10[3]
Antibiotic-resistant Pseudomonas aeruginosa5-10[3]

Experimental Protocols

The following sections detail the methodologies employed in the cited preliminary studies on the antibacterial effects of alisol compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values of the alisol compounds were determined using a serial microdilution method.[1][2][3] This is a standard laboratory technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The alisol compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium. This creates a range of concentrations to be tested.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate.

  • Controls: Positive controls (wells with bacteria and growth medium but no test compound) and negative controls (wells with growth medium only) are included to ensure the validity of the assay.

  • Incubation: The microtiter plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the alisol compound at which no visible bacterial growth is observed.

Mandatory Visualizations

The following diagrams illustrate a key molecular pathway targeted by an alisol compound and a typical experimental workflow for assessing antibacterial activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bact Bacterial Culture (Logarithmic Growth Phase) inoculate Inoculation of Microtiter Plate prep_bact->inoculate prep_comp Serial Dilution of Alisol Compound prep_comp->inoculate incubate Incubation (37°C, 18-24h) inoculate->incubate read_results Visual Inspection for Bacterial Growth incubate->read_results det_mic Determination of MIC read_results->det_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

alisol_a_moa Alisol_A Alisol A 24-acetate HMGR 3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGR) Alisol_A->HMGR competitively inhibits MVA_pathway Mevalonate (MVA) Pathway HMGR->MVA_pathway blockade Membrane_integrity Bacterial Membrane Integrity Disruption MVA_pathway->Membrane_integrity PBP2a Reduced PBP2a Expression Membrane_integrity->PBP2a Exotoxin Reduced Exotoxin Secretion Membrane_integrity->Exotoxin Beta_lactam Restored β-lactam Susceptibility PBP2a->Beta_lactam Virulence Dampened MRSA Virulence Exotoxin->Virulence

Caption: Mechanism of action of Alisol A 24-acetate against MRSA.[4]

Mechanism of Action of Alisol A 24-acetate

Recent studies have elucidated the mechanism by which Alisol A 24-acetate exerts its antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA).[4] The primary target of Alisol A 24-acetate is the mevalonate (MVA) biosynthesis pathway, which is crucial for various cellular processes in bacteria.

Alisol A 24-acetate acts as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR).[4] The inhibition of this key enzyme leads to a blockade of the MVA pathway. This disruption has several downstream consequences:

  • Disruption of Bacterial Membrane Integrity: The MVA pathway is essential for the synthesis of isoprenoids, which are vital components of the bacterial cell membrane. By inhibiting this pathway, Alisol A 24-acetate compromises the integrity and function of the bacterial membrane.[4]

  • Restoration of β-lactam Susceptibility: The disruption of membrane integrity leads to a reduction in the expression of Penicillin-Binding Protein 2a (PBP2a).[4] PBP2a is the protein responsible for methicillin resistance in MRSA. By downregulating PBP2a, Alisol A 24-acetate can restore the susceptibility of MRSA to β-lactam antibiotics.

  • Dampening of Virulence: The compromised membrane function also results in a decrease in the secretion of exotoxins, which are key virulence factors for S. aureus. This reduction in toxin secretion leads to an overall dampening of MRSA's virulence.[4]

In addition to its direct effects on MRSA, Alisol A 24-acetate has also been shown to modulate the host's immune response, reducing the inflammation induced by MRSA infection.[4] These findings highlight the potential of Alisol A 24-acetate as a promising therapeutic agent for combating MRSA infections.

References

The Antifungal Potential of 16,23-Oxidoalisol B: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are keenly interested in novel compounds with therapeutic potential. However, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of the antifungal properties of 16,23-Oxidoalisol B.

Despite extensive searches for data on its antifungal activity, including minimum inhibitory concentrations (MICs), and specific experimental protocols or elucidated signaling pathways, no direct studies were identified. The current body of scientific research appears to be focused on other derivatives of Alisol B and their therapeutic applications in different fields. For instance, studies have explored the synthesis and biological evaluation of Alisol B derivatives for the potential treatment of non-alcoholic steatohepatitis.

While the broader class of alisol compounds has been investigated for various biological activities, specific data relating to the antifungal potential of the this compound variant is not available in the public domain. This indicates a novel area for future research and exploration.

Future Directions

The absence of data presents a clear opportunity for new research initiatives. Future studies could focus on:

  • In vitro antifungal screening: Evaluating the activity of this compound against a panel of clinically relevant fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

  • Mechanism of action studies: Investigating how this compound might exert antifungal effects, for example, by examining its impact on fungal cell wall integrity, membrane permeability, or essential enzymatic pathways.

  • Synergy studies: Exploring the potential for this compound to enhance the efficacy of existing antifungal drugs.

Such research would be crucial in determining whether this compound holds promise as a future antifungal agent and would provide the foundational data needed for the development of in-depth technical guides and whitepapers as requested. At present, any detailed discussion on its antifungal potential, including quantitative data, experimental protocols, and signaling pathways, would be purely speculative.

Initial In Vivo Toxicity Profile of 16,23-Oxidoalisol B: A Technical Guide Based on Related Compounds and Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo toxicity studies on 16,23-Oxidoalisol B are not currently available in the public domain. This guide provides a comprehensive overview of the toxicity of extracts from Alisma plantago-aquatica (Rhizoma Alismatis), the natural source of this compound, and closely related compounds. This information can serve as a preliminary reference for researchers and drug development professionals.

Introduction

This compound is a protostane-type triterpenoid isolated from the rhizomes of Alisma plantago-aquatica. While this compound has been investigated for various pharmacological activities, its in vivo toxicity has not been specifically determined. However, toxicological data from studies on aqueous and triterpene-enriched extracts of Alismatis Rhizoma, as well as in vitro studies on the related compound Alisol B 23-acetate, provide valuable insights into its potential safety profile.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from repeated-dose oral toxicity studies of Alismatis Rhizoma extracts in rodent models.

Table 1: 90-Day Repeated Oral Dose Toxicity of Alismatis Rhizoma Aqueous Extract in Rats [1][2]

Parameter500 mg/kg/day1,000 mg/kg/day2,000 mg/kg/dayControl
Mortality 0/10 M, 0/10 F0/10 M, 0/10 F0/10 M, 0/10 F0/10 M, 0/10 F
Clinical Signs No treatment-related signsNo treatment-related signsNo treatment-related signsNo abnormalities
Body Weight No significant changeNo significant changeNo significant changeNormal growth
Hematology (Male) No significant changeNo significant changeIncreased RBC, HGB, HCTNormal ranges
Serum Biochemistry (Male) No significant changeNo significant changeIncreased albumin, total proteinNormal ranges
Urinalysis (Male) No significant changeNo significant changeIncreased urine volumeNormal ranges
NOAEL > 2,000 mg/kg/day for both genders

M: Male, F: Female, RBC: Red Blood Cells, HGB: Hemoglobin, HCT: Hematocrit, NOAEL: No-Observed-Adverse-Effect Level.

Table 2: 90-Day Subchronic Oral Toxicity of Triterpene-Enriched Extract from Alismatis Rhizoma in Rats [3]

Parameter360 mg/kg/day720 mg/kg/day1440 mg/kg/dayControl
Mortality 0/10 M, 0/10 F0/10 M, 0/10 F0/10 M, 0/10 F0/10 M, 0/10 F
Clinical Signs No treatment-related signsNo treatment-related signsNo treatment-related signsNo abnormalities
Body Weight No treatment-related changesNo treatment-related changesNo treatment-related changesNormal growth
Hematology No treatment-related changesNo treatment-related changesNo treatment-related changesNormal ranges
Serum Biochemistry No treatment-related changesNo treatment-related changesNo treatment-related changesNormal ranges
Urinalysis No treatment-related changesNo treatment-related changesNo treatment-related changesNormal ranges
NOAEL 1440 mg/kg/day for both genders

M: Male, F: Female, NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

The methodologies employed in the key toxicity studies of Alismatis Rhizoma extracts are detailed below.

1. 90-Day Repeated Oral Dose Toxicity of Alismatis Rhizoma Aqueous Extract [1][2]

  • Test System: Sprague-Dawley rats.

  • Groups: Four groups of 10 male and 10 female rats each.

  • Dosage: The aqueous extract of Alismatis Rhizoma was administered orally by gavage at doses of 0 (vehicle control), 500, 1,000, and 2,000 mg/kg/day.

  • Duration: 90 consecutive days.

  • Observations:

    • Clinical Signs: Observed daily for any signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Serum Biochemistry: Blood samples were collected at termination for analysis of a comprehensive panel of parameters.

    • Urinalysis: Conducted at termination.

    • Necropsy and Histopathology: All animals were subjected to a full necropsy, and a wide range of tissues were examined microscopically.

  • Recovery Groups: Additional groups for the control and high-dose levels were observed for a 28-day recovery period after the 90-day treatment.

2. 90-Day Subchronic Oral Toxicity of Triterpene-Enriched Extract from Alismatis Rhizoma [3]

  • Test System: Sprague-Dawley rats.

  • Groups: Four groups of 10 male and 10 female rats each.

  • Dosage: The triterpene-enriched extract of Alismatis Rhizoma was administered orally by gavage at doses of 0 (vehicle control), 360, 720, and 1440 mg/kg/day.

  • Duration: 90 consecutive days.

  • Observations:

    • Clinical Signs: Monitored daily.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Serum Biochemistry: Assessed on day 91.

    • Urinalysis: Performed on days 0 and 91.

    • Organ Weights and Histopathology: At necropsy, selected organs were weighed, and histological examinations were performed.

Visualizations

Experimental Workflow for a 90-Day Rodent Toxicity Study

G cluster_setup Phase 1: Acclimation & Grouping cluster_dosing Phase 2: Dosing Period (90 Days) cluster_analysis Phase 3: Terminal Analysis cluster_recovery Phase 4: Recovery Period (28 Days) A Animal Acclimation B Randomization into Groups A->B C Daily Oral Gavage B->C D Daily Clinical Observation C->D E Weekly Body Weight & Food Intake C->E F Blood Collection (Hematology & Biochemistry) E->F I Histopathology F->I G Urine Collection G->I H Necropsy & Organ Weight H->I J Cessation of Dosing I->J K Continued Observation J->K K->F Terminal Analysis for Recovery Groups

Caption: Workflow for a typical 90-day oral toxicity study in rodents.

Proposed Signaling Pathway for Alisol-Induced Nephrotoxicity

An in vitro study on the related compounds Alisol A 24-acetate and Alisol B 23-acetate has suggested a potential mechanism for nephrotoxicity involving the induction of autophagy and apoptosis in human renal proximal tubular cells.[4] While this has not been confirmed in vivo for this compound, it represents a plausible pathway for further investigation.

G cluster_cell Renal Proximal Tubular Cell cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Outcome Alisols Alisol B 23-acetate PI3K PI3K/Akt/mTOR Pathway Alisols->PI3K Inhibition Autophagy Autophagy Induction PI3K->Autophagy Negative Regulation Apoptosis Apoptosis Autophagy->Apoptosis Induction Nephrotoxicity Nephrotoxicity Markers (Kim-1, Clusterin, TFF-3) Apoptosis->Nephrotoxicity Leads to

Caption: Proposed pathway of alisol-induced nephrotoxicity in renal cells.

Conclusion

The available data from studies on Alismatis Rhizoma extracts suggest a low order of toxicity for oral administration in rodents, with high No-Observed-Adverse-Effect Levels. The triterpene-enriched extract, which would be more representative of isolated compounds like this compound, also demonstrated a high NOAEL of 1440 mg/kg/day in a 90-day study.[3] However, the in vitro findings of potential nephrotoxicity for related alisols warrant further investigation.[4] Direct in vivo toxicity studies of this compound are necessary to definitively establish its safety profile for therapeutic development.

References

The Biosynthetic Pathway of 16,23-Oxidoalisol B in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a protostane-type triterpenoid found in plants of the Alisma genus, particularly Alisma orientale (also known as Alisma plantago-aquatica). These compounds, including the closely related Alisol B, are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for the potential metabolic engineering of its production in plants or microbial hosts, ensuring a sustainable supply for research and drug development. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant quantitative data, and the experimental protocols used for their elucidation.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other triterpenoids, originates from the isoprenoid pathway. The key steps involve the cyclization of a linear precursor to form the characteristic tetracyclic protostane skeleton, followed by a series of oxidative modifications.

Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene

The biosynthesis begins with the cyclization of the linear isoprenoid, 2,3-oxidosqualene. This precursor is synthesized via the mevalonate (MVA) pathway in the cytosol of plant cells. Key enzymes in the upstream pathway leading to 2,3-oxidosqualene in Alisma orientale have been identified through transcriptome analysis, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS)[1][2].

Cyclization to the Protostane Skeleton

The first committed step in alisol biosynthesis is the cyclization of 2,3-oxidosqualene to form the protostane skeleton. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC). Transcriptome analysis of Alisma orientale has led to the identification and functional characterization of a unique protostadienol synthase (AoPDS) . This enzyme is responsible for producing the protostadienol scaffold, the central precursor for alisol-type triterpenoids[2].

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the protostane skeleton, a series of regio- and stereospecific oxidation reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). While the specific CYPs responsible for the conversion of protostadienol to Alisol B and subsequently to this compound have not yet been functionally characterized, transcriptome studies of Alisma orientale have identified numerous candidate CYP genes, particularly from the CYP716 family , which are known to be involved in triterpenoid oxidation[3][4][5]. The proposed subsequent steps are:

  • Hydroxylation and Oxidation: The protostadienol backbone undergoes a series of hydroxylation and oxidation reactions at various carbon positions to yield Alisol B.

  • Epoxidation: A final epoxidation step, likely catalyzed by a specific CYP, would form the 16,23-oxide bridge characteristic of this compound.

Quantitative Data

Quantitative analysis of triterpenoids in Alisma orientale provides valuable information on the distribution and abundance of this compound and its precursors. The following tables summarize representative data from HPLC-MS/MS analyses of different tissues and developmental stages.

Table 1: Concentration of Alisol B and Alisol B 23-acetate in Different Tissues of Alisma orientale [1]

CompoundRoot (mg/g)Leaf (mg/g)Scape (mg/g)Inflorescence (mg/g)
Alisol B0.5870.0460.0780.123
Alisol B 23-acetate0.3500.0680.1120.155

Table 2: Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma [6][7]

CompoundConcentration Range (µg/g)Mean Concentration (µg/g)
Alisol A13.5 - 158.365.8
Alisol A 24-acetate10.2 - 201.589.7
Alisol B 25.7 - 310.6 145.2
Alisol B 23-acetate 150.4 - 1254.1 652.8
Alisol C5.8 - 65.428.9
Alisol F4.1 - 55.723.4
Alisol G3.2 - 40.118.5

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound involves a combination of transcriptomics, gene cloning, heterologous expression, and enzymatic assays. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) involved in alisol biosynthesis from Alisma orientale.

Methodology:

  • RNA Extraction and Sequencing: Total RNA is extracted from various tissues of A. orientale (e.g., tubers, leaves) at different developmental stages. The quantity and quality of RNA are assessed using a spectrophotometer and agarose gel electrophoresis. High-quality RNA is used for cDNA library construction and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • De Novo Transcriptome Assembly: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled into unigenes using software such as Trinity.

  • Gene Annotation and Functional Classification: The assembled unigenes are annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database (Nr), Swiss-Prot, Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG)).

  • Identification of Candidate Genes: Unigenes annotated as OSCs and CYPs are identified. The expression levels of these genes in different tissues are analyzed to identify candidates that show high expression in tissues where alisols accumulate (primarily tubers).

Cloning and Heterologous Expression of Candidate Genes

Objective: To produce functional recombinant enzymes for in vitro and in vivo characterization.

Methodology:

  • Gene Cloning: The full-length open reading frames (ORFs) of candidate OSC and CYP genes are amplified from A. orientale cDNA using gene-specific primers. The amplified fragments are then cloned into an appropriate expression vector (e.g., pYES2 for yeast expression, pEAQ-HT for plant transient expression).

  • Heterologous Expression in Saccharomyces cerevisiae:

    • The expression vector containing the candidate gene is transformed into a suitable yeast strain (e.g., INVSc1).

    • For OSC characterization, a yeast strain deficient in its native lanosterol synthase can be used to reduce background triterpenoid production.

    • For CYP characterization, the yeast strain is often co-transformed with a plasmid expressing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure sufficient electron supply.

    • Yeast cultures are grown in appropriate selection media and protein expression is induced (e.g., with galactose).

  • Transient Expression in Nicotiana benthamiana:

    • The expression vector is transformed into Agrobacterium tumefaciens.

    • The transformed Agrobacterium is infiltrated into the leaves of N. benthamiana.

    • For OSC characterization, the substrate 2,3-oxidosqualene can be co-infiltrated or the plant's endogenous pool can be utilized.

    • For CYP characterization, the substrate (e.g., protostadienol or Alisol B) is co-infiltrated with the Agrobacterium suspension.

    • The infiltrated plants are incubated for several days to allow for protein expression and enzymatic conversion.

Enzyme Assays and Product Analysis

Objective: To determine the function of the heterologously expressed enzymes and identify their products.

Methodology:

  • In Vitro Enzyme Assay (Yeast Microsomes):

    • Yeast cells expressing the candidate enzyme are harvested and lysed.

    • Microsomal fractions containing the membrane-bound OSC or CYP are isolated by differential centrifugation.

    • The protein concentration in the microsomal fraction is determined using a standard method (e.g., Bradford assay).

    • The enzyme reaction is initiated by adding the substrate (2,3-oxidosqualene for OSCs; protostadienol or Alisol B for CYPs) and necessary cofactors (e.g., NADPH for CYPs) to the microsomal suspension in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a specific duration.

    • The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or hexane).

  • In Vivo Product Analysis (N. benthamiana):

    • The infiltrated leaf tissue is harvested and ground in a suitable solvent (e.g., ethyl acetate).

    • The extract is filtered and concentrated.

  • Product Identification:

    • The reaction products from both in vitro and in vivo assays are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The mass spectra and retention times of the products are compared with those of authentic standards (if available) or with published data to confirm their identity.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Protostane Core Biosynthesis cluster_2 Alisol B and this compound Formation Acetyl-CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl-CoA->MVA_Pathway Multiple steps FPP Farnesyl Pyrophosphate MVA_Pathway->FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Protostadienol Protostadienol 2,3-Oxidosqualene->Protostadienol Protostadienol Synthase (AoPDS) Alisol_B Alisol B Protostadienol->Alisol_B Multiple oxidation steps (CYP450s) 16,23-Oxidoalisol_B This compound Alisol_B->16,23-Oxidoalisol_B Epoxidation (CYP450)

Caption: Proposed biosynthetic pathway of this compound in Alisma orientale.

Experimental Workflow for Enzyme Identification and Characterization

Experimental Workflow Start Start: Alisma orientale plant material RNA_Extraction RNA Extraction & Sequencing Start->RNA_Extraction Transcriptome_Analysis De Novo Transcriptome Assembly & Annotation RNA_Extraction->Transcriptome_Analysis Candidate_Selection Identification of Candidate OSC and CYP Genes Transcriptome_Analysis->Candidate_Selection Gene_Cloning Full-length Gene Cloning Candidate_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast or N. benthamiana) Gene_Cloning->Heterologous_Expression Enzyme_Assay In Vitro / In Vivo Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (GC-MS / LC-MS) Enzyme_Assay->Product_Analysis Functional_Characterization Functional Characterization of Enzymes Product_Analysis->Functional_Characterization

References

Exploring the Chemical Derivatives of 16,23-Oxidoalisol B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B, a naturally occurring triterpenoid, belongs to the protostane family of compounds isolated from the rhizome of Alisma orientale. This class of compounds, including the closely related Alisol B and its acetate derivatives, has garnered significant interest in the scientific community due to a wide range of biological activities. These activities include potential treatments for non-alcoholic steatohepatitis (NASH), cytotoxic effects against various cancer cell lines, and modulation of key signaling pathways involved in cellular metabolism and survival.

This technical guide provides a comprehensive overview of the chemical derivatization of the Alisol B scaffold, with a focus on synthetic methodologies, structure-activity relationships (SAR), and the underlying molecular mechanisms of action. While specific derivatization of the 16,23-oxido moiety of this compound is not extensively reported in the current literature, this guide leverages the wealth of information available for the broader Alisol B family to provide a foundational understanding for future research and development in this area.

Chemical Structures

The core structure of Alisol B provides multiple reactive sites for chemical modification, including hydroxyl groups and a ketone, allowing for the synthesis of a diverse range of derivatives.

Caption: General chemical structure of Alisol B, highlighting key functional groups available for derivatization.

Synthesis of Alisol B Derivatives

The synthesis of Alisol B derivatives primarily involves modifications at the C-3 ketone, C-11 hydroxyl group, and the C-23 and C-24/C-25 hydroxyl groups in the side chain. These modifications are aimed at exploring the structure-activity relationship and improving the pharmacological profile of the parent compound.

Experimental Protocols

General Procedure for the Synthesis of 3-Oxime Derivatives of Alisol B 23-Acetate

This protocol is a representative example of the modification at the C-3 position of the Alisol B scaffold.

  • Dissolution: Alisol B 23-acetate (100 mg, 0.194 mmol) is dissolved in pyridine (5 mL).

  • Addition of Reagent: Hydroxylamine hydrochloride (34 mg, 0.485 mmol) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate gradient) to afford the desired 3-hydroxyimino derivative.[1]

Synthesis of Ester and Ether Derivatives at the C-11 and C-23 Hydroxyl Groups

Esterification and etherification of the hydroxyl groups are common strategies to modulate the lipophilicity and pharmacokinetic properties of Alisol B.

  • Esterification: To a solution of Alisol B in a suitable solvent (e.g., dichloromethane, pyridine), an acylating agent (e.g., acid chloride, anhydride) and a base (e.g., triethylamine, DMAP) are added. The reaction is stirred at room temperature or heated as required.

  • Etherification: To a solution of Alisol B in an aprotic solvent (e.g., THF, DMF), a base (e.g., sodium hydride) is added, followed by an alkylating agent (e.g., alkyl halide).

  • Work-up and Purification: Standard aqueous work-up and purification by column chromatography are performed to isolate the desired ester or ether derivatives.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various Alisol B derivatives.

Table 1: Cytotoxic Activity of Alisol B 23-Acetate Derivatives [1]

CompoundModificationA549 ED₅₀ (µg/mL)SK-OV-3 ED₅₀ (µg/mL)B16-F10 ED₅₀ (µg/mL)HT1080 ED₅₀ (µg/mL)
5 13(17),24R(25)-diepoxy-11β-hydroxyprotost-3-one>20>2015.418.2
6 13(17),24R(25)-diepoxy-11β,23S-dihydroxyprotostan-3-one>20>2012.114.5
7 24R,25-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-one>20>2018.7>20
9 11β,23S,24R,25-tetrahydroxyprotost-13(17)-en-3-one>20>2016.319.8
12 23S-acetoxy-24R(25)-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-hydroxyimine10.08.75.23.1

Table 2: In Vitro Anti-Hepatitis B Virus (HBV) Activity of Alisol A Derivatives

Note: While these are derivatives of Alisol A, the data provides valuable insights into the potential antiviral activity of the broader alisol scaffold.

CompoundIC₅₀ HBsAg (mM)IC₅₀ HBeAg (mM)
6a 0.0240.028
25 0.0280.027

Signaling Pathways and Mechanisms of Action

Alisol B and its derivatives exert their biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

AlisolB Alisol B / Derivatives RARa RARα AlisolB->RARa Upregulates PPARg PPARγ RARa->PPARg Downregulates CD36 CD36 PPARg->CD36 Downregulates LipidUptake Fatty Acid Uptake CD36->LipidUptake Lipotoxicity Lipotoxicity LipidUptake->Lipotoxicity

Caption: RARα-PPARγ-CD36 signaling pathway modulated by Alisol B.

AlisolB Alisol B / Derivatives AMPK AMPK AlisolB->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits CellSurvival Cell Survival Autophagy->CellSurvival Regulates

Caption: AMPK/mTOR signaling pathway involved in Alisol B-induced autophagy.

AlisolB Alisol B / Derivatives PI3K PI3K AlisolB->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a LipidSynthesis Lipid Synthesis HIF1a->LipidSynthesis Promotes

Caption: PI3K/AKT/mTOR/HIF-1α signaling pathway inhibited by Alisol B.

Structure-Activity Relationship (SAR) Summary

Based on the available data, several key structural features influence the biological activity of Alisol B derivatives:

  • Modification at C-3: The introduction of a hydroxyimino group at the C-3 position, as seen in compound 12 , significantly enhances cytotoxic activity against various cancer cell lines.[1]

  • Epoxidation of the Side Chain: The presence of an epoxy group in the side chain appears to be important for cytotoxic activity, although the activity is moderate in the tested cell lines.[1]

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for activity. Modifications at these positions can significantly alter the biological profile.

Conclusion and Future Directions

The Alisol B scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities, including potential for NASH treatment and anticancer effects, warrant further investigation. While the derivatization of this compound itself is an underexplored area, the synthetic strategies and SAR insights gained from other Alisol B derivatives provide a solid foundation for future work.

Future research should focus on:

  • Detailed Synthesis and Characterization: The development and reporting of detailed, reproducible synthetic protocols for a wider range of derivatives are essential.

  • Exploration of the 16,23-Oxido Moiety: Investigating the role of the 16,23-oxido group and exploring its potential for modification could lead to novel compounds with unique biological activities.

  • Comprehensive Biological Evaluation: A broader screening of derivatives against a wider range of biological targets and in relevant in vivo models is necessary to fully elucidate their therapeutic potential.

  • Quantitative SAR Studies: The generation of more extensive quantitative data will enable the development of robust QSAR models to guide the rational design of more potent and selective derivatives.

By addressing these areas, the full therapeutic potential of this fascinating class of natural products can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

Foundational Pharmacokinetics of 16,23-Oxidoalisol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational pharmacokinetic principles of 16,23-Oxidoalisol B, a naturally occurring triterpenoid found in Alisma orientale. Due to the limited direct research on this compound, this document leverages available data on its close structural analog, Alisol B 23-acetate, which is a major bioactive constituent of the same plant and serves as a critical proxy for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this class of compounds. This guide is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of these promising natural products.

Pharmacokinetic Profile of Alisol B 23-acetate (as a proxy)

The pharmacokinetic profile of Alisol B 23-acetate has been investigated in preclinical studies, primarily in rat models. These studies provide valuable insights into the ADME characteristics of this compound class.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Alisol B 23-acetate in rats following oral administration. This data is crucial for understanding the compound's behavior in a biological system and for designing further preclinical and clinical studies.

ParameterValueUnit
Cmax (Maximum Concentration)185.4 ± 32.7ng/mL
Tmax (Time to Maximum Concentration)1.5 ± 0.5hours
AUC0-t (Area Under the Curve)789.6 ± 102.3ng·h/mL
t1/2 (Half-life)8.43 ± 1.25hours

Data represents mean ± standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic analysis of Alisol B 23-acetate, providing a reproducible framework for further research.

In Vivo Pharmacokinetic Study in Rats

A standard experimental design for assessing the pharmacokinetics of Alisol B 23-acetate in a rodent model is outlined below.

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (SD Rats, 1 week) Fasting Overnight Fasting (12 hours) Animal_Acclimation->Fasting Dosing Oral Gavage Administration (Alisol B 23-acetate in 0.5% CMC-Na) Fasting->Dosing Blood_Collection Serial Blood Sampling (Retro-orbital plexus) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation UPLC_MS_MS UPLC-MS/MS Analysis Plasma_Separation->UPLC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation UPLC_MS_MS->PK_Analysis

Caption: Workflow for UPLC-MS/MS sample analysis.

  • Sample Preparation: To 100 µL of plasma, 300 µL of acetonitrile (containing the internal standard) is added to precipitate proteins. The mixture is vortexed and then centrifuged. The supernatant is transferred for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: Typically 0.3-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Alisol B 23-acetate and the internal standard.

Metabolism

The primary metabolic pathway for Alisol B 23-acetate is hydrolysis to its active metabolite, Alisol B. This conversion is a crucial step in its overall disposition and pharmacological activity.

Metabolic Hydrolysis of Alisol B 23-acetate

G Alisol_B_23_acetate Alisol B 23-acetate Alisol_B Alisol B Alisol_B_23_acetate->Alisol_B Esterase-mediated Hydrolysis G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gene Gene Transcription cluster_protein Protein Expression Alisol Alisol B 23-acetate (or Alisol B) FXR Farnesoid X Receptor (FXR) Alisol->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (in BSEP gene promoter) FXR_RXR->FXRE Binds to BSEP_Transcription Increased BSEP mRNA Transcription FXRE->BSEP_Transcription Promotes BSEP_Protein Increased BSEP Protein BSEP_Transcription->BSEP_Protein Bile_Acid_Export Enhanced Bile Acid Export from Hepatocytes BSEP_Protein->Bile_Acid_Export

Methodological & Application

Application Note: Isolating 16,23-Oxidoalisol B with Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the isolation of 16,23-Oxidoalisol B, a bioactive triterpenoid, from the rhizomes of Alisma orientale. The methodology employs preparative High-Performance Liquid Chromatography (HPLC) for efficient purification. This document outlines the complete workflow, from sample preparation to the final purification, and includes comprehensive tables summarizing key experimental parameters. Additionally, a visual representation of the experimental workflow is provided to ensure clarity and reproducibility. This protocol is intended to guide researchers in obtaining high-purity this compound for further pharmacological and drug development studies.

Introduction

This compound is a protostane-type tetracyclic triterpenoid found in the traditional medicinal plant Alisma orientale (also known as Alisma plantago-aquatica).[][2] This natural compound has garnered interest in the scientific community due to its potential therapeutic properties. Preliminary studies have indicated that this compound may possess antitumor activities, making it a valuable candidate for further investigation in cancer research.[2] The isolation of pure this compound is a critical step for comprehensive biological evaluation and potential drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and purification of natural products. This application note details a preparative HPLC method for the efficient isolation of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the target compound is essential for developing an effective isolation protocol.

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₄[3]
Molecular Weight470.7 g/mol [3]
AppearanceWhite crystalline powderInferred from similar compounds
SolubilitySoluble in methanol, ethanol, acetonitrile, DMSO, chloroform, dichloromethane, and ethyl acetate. Insoluble in water.Inferred from literature

Experimental Protocol

This protocol is divided into two main stages: initial extraction and enrichment, followed by preparative HPLC for final purification.

Part 1: Extraction and Preliminary Purification
  • Grinding and Extraction:

    • Air-dried rhizomes of Alisma orientale are ground into a fine powder.

    • The powdered material is extracted three times with 70% ethanol at room temperature, with each extraction lasting 24 hours.

    • The extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

    • The ethyl acetate fraction, which is rich in triterpenoids, is collected and concentrated to dryness.

  • Silica Gel Column Chromatography:

    • The dried ethyl acetate fraction is subjected to silica gel column chromatography.

    • A gradient elution is performed using a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors to known triterpenoids from Alisma are pooled and concentrated. This enriched triterpenoid fraction serves as the sample for preparative HPLC.

Part 2: Preparative HPLC Isolation

The enriched triterpenoid fraction is further purified using a preparative HPLC system to isolate this compound.

ParameterSpecification
Instrumentation
SystemPreparative HPLC with UV-Vis Detector
Chromatographic Conditions
ColumnC18, 10 µm, 250 x 20 mm
Mobile PhaseIsocratic elution with Acetonitrile:Water (85:15, v/v)
Flow Rate10.0 mL/min
Column Temperature30°C
Detection Wavelength210 nm
Injection Volume2 mL of a 10 mg/mL solution of the enriched fraction in methanol
Fraction Collection
Collection ModeTime-based, guided by real-time chromatogram
Post-Purification
Purity AnalysisAnalytical HPLC
Solvent RemovalRotary evaporation under reduced pressure
Final ProductLyophilized to a white powder

Experimental Workflow Diagram

Isolation_Workflow Figure 1. Workflow for the Isolation of this compound cluster_extraction Initial Extraction and Enrichment cluster_hplc Preparative HPLC Purification start Dried Alisma orientale Rhizomes grinding Grinding to Powder start->grinding extraction 70% Ethanol Extraction grinding->extraction concentration1 Concentration extraction->concentration1 partitioning Solvent Partitioning (Petroleum Ether/Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel enriched_fraction Enriched Triterpenoid Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC (C18, Acetonitrile:Water) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC for Purity Assessment fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Figure 1. Workflow for the Isolation of this compound.

Data Presentation

The following table summarizes the expected retention time for this compound under the specified preparative HPLC conditions. It is important to note that retention times may vary slightly between systems.

CompoundExpected Retention Time (min)Purity (Post-HPLC)
This compound15-20>98%

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the isolation of high-purity this compound from Alisma orientale. The combination of preliminary extraction and enrichment followed by a targeted preparative HPLC step ensures the efficient purification of this bioactive triterpenoid. This methodology will be valuable for researchers in natural product chemistry, pharmacology, and drug discovery who require pure this compound for their studies. The provided workflow diagram and tabulated data offer a clear and concise guide for the successful implementation of this isolation procedure.

References

Application Notes and Protocols for 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

16,23-Oxidoalisol B is a naturally occurring protostane-type triterpenoid found predominantly in plants of the Alisma genus, such as Alisma orientale and Alisma gramineum[1][2]. These compounds are of significant interest to researchers due to their diverse and potent biological activities, including potential antitumor and vasorelaxant properties[2][3]. This document provides a detailed overview of this compound, with a focus on its isolation from natural sources, as a step-by-step total chemical synthesis protocol is not extensively documented in publicly available scientific literature. The methodologies presented are geared towards researchers in natural product chemistry, pharmacology, and drug development.

Compound Profile: this compound

The key properties of this compound are summarized in the table below for easy reference.

PropertyValue
IUPAC Name (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-(2-((R)-5-methyl-5-(oxiran-2-yl)tetrahydrofuran-2-yl)ethyl)-1-(propan-2-yl)hexadecahydrophenanthro[2,1-b]furan-5(3H)-one
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.69 g/mol
CAS Number 169326-06-1
Compound Type Protostane-Type Triterpenoid
Natural Sources Alisma orientale, Alisma gramineum[1][2]
Reported Activities Antitumor, Vasorelaxant[2][3]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Alisma Rhizomes

This protocol details a general procedure for the extraction and chromatographic separation of this compound from dried plant material.

1. Materials and Reagents

  • Dried and powdered rhizomes of Alisma orientale or Alisma gramineum

  • Methanol (ACS grade)

  • Ethanol (95%)

  • n-Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography, 70-230 mesh)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Extraction Procedure

  • Macerate 1 kg of dried, powdered Alisma rhizomes in 10 L of 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.

  • Collect the ethyl acetate fraction, which will contain the majority of the triterpenoids, and evaporate the solvent to dryness.

3. Chromatographic Purification

  • Subject the dried ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

  • Collect fractions based on TLC (Thin Layer Chromatography) analysis and pool fractions with similar profiles.

  • Fractions containing this compound are often found in the mid-to-high polarity range.

  • Further purify the enriched fractions using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water[1].

  • Monitor the elution at a suitable wavelength (e.g., 208 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to yield the purified compound.

  • Confirm the structure and purity using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry[1].

Visualizations

The following diagrams illustrate the experimental workflow for isolation and the logical structure of the target compound.

G Workflow for Isolation of this compound A Dried & Powdered Alisma Rhizomes B Ethanol Extraction A->B C Concentration (Rotary Evaporation) B->C D Liquid-Liquid Partitioning (Ethyl Acetate Fraction) C->D E Silica Gel Column Chromatography D->E F Preparative HPLC (C18 Column) E->F G Pure this compound F->G H Structural Elucidation (NMR, MS) G->H

Caption: A general workflow for the extraction and purification of this compound.

Caption: Logical relationship diagram of the core structural motifs in this compound.

References

Application Notes and Protocols for 16,23-Oxidoalisol B in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a triterpenoid compound that, like its analogue Alisol B 23-acetate, is derived from the rhizome of Alisma orientale. While research on Alisol B 23-acetate has demonstrated its potential anti-cancer activities in various cancer cell lines, including non-small cell lung cancer, the specific application of this compound in breast cancer research remains a promising yet underexplored area. These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound in breast cancer cell line studies, drawing upon established methodologies and the known mechanisms of similar compounds.

Potential Anti-Cancer Mechanisms in Breast Cancer

Based on studies of analogous compounds, this compound may exert its anti-cancer effects in breast cancer through several mechanisms:

  • Induction of Apoptosis: Like many chemotherapeutic agents, this compound may trigger programmed cell death in breast cancer cells. This can be investigated by examining the expression of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[1]

  • Cell Cycle Arrest: The compound could potentially halt the proliferation of breast cancer cells by arresting the cell cycle at specific checkpoints, such as G1 or G2/M.[2]

  • Inhibition of Metastasis: this compound might suppress the migration and invasion of breast cancer cells, key processes in metastasis.

  • Modulation of Signaling Pathways: The PI3K/Akt/mTOR and NF-κB signaling pathways are frequently dysregulated in breast cancer and are common targets for natural anti-cancer compounds.[1][3][4] Investigating the effect of this compound on these pathways could reveal its molecular mechanism of action.

Data Presentation: Efficacy of Alisol B 23-acetate in Other Cancer Types (for reference)

Due to the limited direct data on this compound in breast cancer, the following table summarizes the reported IC50 values for Alisol B 23-acetate in other cancer cell lines to provide a potential starting point for dose-response studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
A549Non-small cell lung cancerNot explicitly stated, but viability decreased in a dose-dependent manner (10, 20, 40 µM)24, 48CCK-8
SGC-7901Gastric Cancer~2548MTT
BGC-823Gastric Cancer~3048MTT

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on breast cancer cell lines. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed breast cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using software like GraphPad Prism.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50, 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on the migratory ability of breast cancer cells.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing sub-lethal concentrations of this compound.

  • Capture images of the wound at 0 hours and after 24 or 48 hours of incubation.

  • Measure the wound area at different time points using software like ImageJ.

  • Calculate the percentage of wound closure to determine the effect on cell migration.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow Diagram```dot

// Nodes start [label="Start: Breast Cancer Cell Lines\n(e.g., MCF-7, MDA-MB-231)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with this compound\n(Varying Concentrations & Times)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; migration [label="Migration Assay\n(Wound Healing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pathway [label="Mechanism Study\n(Western Blot)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis_quant [label="Quantify Apoptotic Cells", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; migration_quant [label="Measure Wound Closure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_exp [label="Analyze Protein Expression\n(e.g., p-Akt, Bax/Bcl-2)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; conclusion [label="Conclusion on Anti-Cancer Effects\nand Mechanism of Action", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> migration; treatment -> pathway; viability -> ic50; apoptosis -> apoptosis_quant; migration -> migration_quant; pathway -> protein_exp; {ic50, apoptosis_quant, migration_quant, protein_exp} -> conclusion; }

Caption: Proposed signaling pathways modulated by this compound in breast cancer.

References

Methodological Approaches for Studying 16,23-Oxidoalisol B in Colon Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colon cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Natural products are a promising source of new anticancer compounds. 16,23-Oxidoalisol B, a triterpenoid isolated from the rhizome of Alisma orientale, belongs to a class of compounds that have demonstrated various biological activities. However, specific data on the anticancer effects of this compound in colon cancer is currently limited in publicly available literature.

This document provides a comprehensive guide to the methodological approaches for studying the efficacy and mechanism of action of this compound in preclinical colon cancer models. Due to the limited specific data on this compound, this guide will leverage detailed experimental data and protocols established for a closely related and well-studied analogue, Alisol B 23-acetate. This compound has been shown to induce cell cycle arrest and apoptosis in human colon cancer cells.[1][2][3][4] These methodologies can be directly adapted for the investigation of this compound.

The provided protocols and data tables will serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound in colon cancer.

Data Presentation: Efficacy of Alisol B 23-acetate in Colon Cancer Cell Lines

The following tables summarize the reported in vitro efficacy of Alisol B 23-acetate, a structural analogue of this compound, in human colon cancer cell lines. This data provides a benchmark for designing experiments and interpreting results for this compound.

Table 1: Cytotoxicity of Alisol B 23-acetate in Human Colon Cancer and Normal Colon Cell Lines

Cell LineCell TypeIC50 (µM) after 24h
HCT116Human Colon Carcinoma~20[2][4]
SW620Human Colon Adenocarcinoma~20[2][4]
CCD-841CoNNormal Human Colon EpithelialLow cytotoxicity observed at concentrations effective against cancer cells[2][4]

Table 2: Effect of Alisol B 23-acetate on Cell Cycle Distribution in Human Colon Cancer Cell Lines

Cell LineTreatment (24h)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
HCT116 Control (DMSO)55.3 ± 2.530.1 ± 1.814.6 ± 1.2
20 µM Alisol B 23-acetate72.4 ± 3.1 18.5 ± 1.59.1 ± 0.9
SW620 Control (DMSO)58.7 ± 2.828.9 ± 2.112.4 ± 1.0
20 µM Alisol B 23-acetate75.1 ± 3.516.2 ± 1.7 8.7 ± 0.8

Data presented as mean ± standard deviation (n=3). **p<0.01 compared to control. Data is representative of findings reported in Zhao et al., 2017.[2]

Experimental Protocols

Detailed protocols for key in vitro and in vivo assays are provided below. These are standard methods that can be applied to evaluate the anticancer properties of this compound.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Colon cancer cell lines (e.g., HCT116, SW620)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[5]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated colon cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest cells (including floating cells in the medium) and wash twice with cold PBS.[6]

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[7]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately by flow cytometry.

3. Cell Cycle Analysis

This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated colon cancer cells

    • Cold 70% ethanol[9][10]

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash cells with cold PBS and centrifuge.

    • Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently.[9][10]

    • Incubate at 4°C for at least 30 minutes (or store for longer periods).[9]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[10]

    • Analyze by flow cytometry.

4. Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates[11][12]

    • Matrigel (for invasion assay)

    • Serum-free culture medium

    • Culture medium with 10% FBS (as a chemoattractant)[11]

    • Cotton swabs

    • Crystal violet staining solution

  • Protocol:

    • For invasion assay: Coat the top of the transwell insert with diluted Matrigel and incubate at 37°C to allow it to solidify.[13]

    • Starve colon cancer cells in serum-free medium for 12-24 hours.

    • Resuspend cells in serum-free medium and add 1 x 10⁵ cells to the upper chamber of the transwell insert.[11]

    • Add 600 µL of medium containing 10% FBS to the lower chamber.[11]

    • Incubate for 24-48 hours at 37°C.

    • Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol and stain with 0.1% crystal violet.[12]

    • Count the stained cells in several random fields under a microscope.

In Vivo Assay

5. Colon Cancer Xenograft Mouse Model

This model evaluates the in vivo antitumor efficacy of this compound.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Colon cancer cells (e.g., HCT116)

    • PBS and Matrigel

    • This compound formulation for injection

    • Calipers for tumor measurement

  • Protocol:

    • Harvest colon cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.[14]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[14]

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

    • Administer this compound (and vehicle control) to the respective groups via the desired route (e.g., intraperitoneal, oral gavage) according to the planned dosing schedule.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.[15]

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Visualizations: Workflows and Signaling Pathways

Diagram 1: General In Vitro Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis start Culture Colon Cancer Cells (e.g., HCT116, SW620) treat Treat with this compound (Dose- and Time-Response) start->treat viability Cell Viability (MTT Assay) treat->viability Assess Cytotoxicity apoptosis Apoptosis (Annexin V/PI) treat->apoptosis Quantify Apoptosis cellcycle Cell Cycle (PI Staining) treat->cellcycle Analyze Cell Cycle Arrest migration Migration/Invasion (Transwell Assay) treat->migration Evaluate Metastatic Potential western Protein Expression (Western Blot) treat->western Investigate Signaling Pathways

Caption: Workflow for in vitro evaluation of this compound.

Diagram 2: General In Vivo Experimental Workflow

G cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis inject Inject Colon Cancer Cells into Immunocompromised Mice growth Monitor Tumor Growth inject->growth randomize Randomize Mice into Groups growth->randomize treat Administer this compound or Vehicle Control randomize->treat measure Measure Tumor Volume and Body Weight treat->measure excise Excise Tumors measure->excise End of Study analyze Tumor Weight, Histology, and Biomarker Analysis excise->analyze

Caption: Workflow for in vivo xenograft studies.

Diagram 3: Hypothesized Signaling Pathway (based on Alisol B 23-acetate data)

G cluster_cell Colon Cancer Cell cluster_outcome Cellular Outcomes compound This compound (or Alisol B 23-acetate) ros ↑ Intracellular ROS compound->ros g1_arrest G1 Cell Cycle Arrest compound->g1_arrest jnk p-JNK (Active) ros->jnk Activation autophagy Autophagy jnk->autophagy apoptosis Apoptosis autophagy->apoptosis Autophagy-dependent Apoptosis death Cell Death apoptosis->death

Caption: ROS/JNK signaling pathway implicated in Alisol B 23-acetate-induced cell death.[1][2][3][4]

References

Application Notes and Protocols for 16,23-Oxidoalisol B in Melanoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a naturally occurring triterpenoid that has emerged as a compound of interest in oncology research. Preliminary studies suggest its potential as an antitumor agent with efficacy against several cancer cell lines, including melanoma.[] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in the context of melanoma research. The protocols are based on established methodologies and findings from research on closely related Alisol compounds, providing a solid framework for initiating studies with this compound.

Mechanism of Action

While the precise mechanism of this compound in melanoma is still under investigation, studies on the closely related compound, Alisol B, have provided significant insights into its potential mode of action. Research on murine B16 melanoma cells has shown that Alisol B can inhibit melanin production by downregulating the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[2] This effect is mediated through the suppression of the PKA-CREB signaling pathway and the sustained activation of the MEK-ERK pathway.[2]

Furthermore, commercial suppliers of this compound indicate that the compound may impede the progression of melanoma cells by inducing cell cycle arrest and apoptosis.[] Derivatives of the related compound, Alisol B 23-acetate, have demonstrated cytotoxic effects against B16-F10 melanoma cells.[3]

The proposed signaling pathway for Alisol compounds in melanoma is depicted below.

Alisol_B_Melanoma_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKA PKA CREB CREB PKA->CREB MITF MITF CREB->MITF MEK MEK ERK ERK MEK->ERK ERK->MITF inhibits Tyrosinase Tyrosinase MITF->Tyrosinase regulates Melanin_Production Melanin_Production Tyrosinase->Melanin_Production This compound This compound This compound->PKA inhibits This compound->MEK activates

Caption: Proposed signaling pathway of Alisol compounds in melanoma cells.

Data Presentation

The following table summarizes the cytotoxic activity of Alisol B 23-acetate derivatives on various cancer cell lines, including the murine melanoma cell line B16-F10. This data can serve as a reference for designing initial dose-response studies with this compound.

CompoundCell LineED50 (µg/mL)
23S-acetoxy-24R(25)-epoxy-11beta,23S-dihydroxyprotost-13(17)-en-3-hydroxyimineB16-F105.2
23S-acetoxy-13(17),24R(25)-diepoxy-11beta-hydroxyprotost-3-oneB16-F10Moderate
13(17),24R(25)-diepoxy-11beta,23S-dihydroxyprotostan-3-oneB16-F10Moderate
24R,25-epoxy-11beta,23S-dihydroxyprotost-13(17)-en-3-oneB16-F10Moderate
11beta,23S,24R,25-tetrahydroxyprotost-13(17)-en-3-oneB16-F10Moderate
23S-acetoxy-24R(25)-epoxy-11beta,23S-dihydroxyprotost-13(17)-en-3-hydroxyimineA54910.0
23S-acetoxy-24R(25)-epoxy-11beta,23S-dihydroxyprotost-13(17)-en-3-hydroxyimineSK-OV38.7
23S-acetoxy-24R(25)-epoxy-11beta,23S-dihydroxyprotost-13(17)-en-3-hydroxyimineHT10803.1

Note: Data extracted from a study on Alisol B 23-acetate derivatives.[3] The term "Moderate" indicates that the study reported moderate cytotoxic activity without specifying an exact ED50 value.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on melanoma cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of melanoma cells.

Materials:

  • Melanoma cell lines (e.g., B16-F10, A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Seed_Cells Seed melanoma cells in 96-well plate Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Incubate Incubate for 24, 48, 72h Treat_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in melanoma cells following treatment with this compound.

Materials:

  • Melanoma cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed melanoma cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (PI Staining)

This protocol determines the effect of this compound on the cell cycle distribution of melanoma cells.

Materials:

  • Melanoma cell lines

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat melanoma cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways relevant to melanoma.

Materials:

  • Melanoma cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., p-CREB, CREB, p-ERK, ERK, MITF, Tyrosinase, Bcl-2, Bax, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat melanoma cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Western_Blot_Workflow Cell_Treatment Treat melanoma cells Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis.

Conclusion

The information and protocols provided herein offer a comprehensive starting point for researchers to investigate the therapeutic potential of this compound in melanoma. The suggested experiments will help to elucidate its mechanism of action, determine its efficacy, and provide a rationale for further preclinical and clinical development. As with any novel compound, it is crucial to carefully optimize experimental conditions and validate findings in multiple melanoma models.

References

A Practical Guide to In Vivo Studies with 16,23-Oxidoalisol B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a protostane-type triterpenoid isolated from the rhizomes of plants of the Alisma genus, such as Alisma orientale and Alisma gramineum. While research on the specific in vivo activities of this compound is emerging, the well-documented therapeutic effects of Alisma extracts and related alisol compounds in metabolic disorders provide a strong rationale for its investigation. This guide offers a practical framework for conducting in vivo studies with this compound, focusing on its potential applications in hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). The protocols provided herein are based on established methodologies for similar compounds and common animal models of these conditions.

Potential Therapeutic Applications and Mechanism of Action

Triterpenoids from Alisma orientale have been shown to exert hypolipidemic effects, which may be mediated through the alteration of gut microecology and the regulation of genes involved in cholesterol metabolism. One of the key signaling pathways implicated in the hepatic lipid-lowering effects of Alisma extracts is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway. PPARα is a nuclear receptor that acts as a major regulator of lipid metabolism in the liver, promoting the uptake, utilization, and catabolism of fatty acids. Activation of PPARα can lead to a reduction in lipid accumulation and oxidative stress in the liver.[1]

Below is a diagram illustrating the proposed signaling pathway through which this compound may exert its therapeutic effects on hepatic lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects 16_23_Oxidoalisol_B This compound PPARa PPARα 16_23_Oxidoalisol_B->PPARa Activates PPARa_RXR_dimer PPARα-RXR Heterodimer PPARa->PPARa_RXR_dimer RXR RXR RXR->PPARa_RXR_dimer PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_dimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Fatty_Acid_Uptake ↑ Fatty Acid Uptake Target_Genes->Fatty_Acid_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid β-Oxidation Target_Genes->Fatty_Acid_Oxidation Lipid_Accumulation ↓ Lipid Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation Oxidative_Stress ↓ Oxidative Stress Fatty_Acid_Oxidation->Oxidative_Stress

Caption: Proposed PPARα signaling pathway for this compound.

Experimental Protocols

The following section details protocols for in vivo studies to evaluate the efficacy of this compound in models of hyperlipidemia and NAFLD.

I. High-Fat Diet-Induced Hyperlipidemia and NAFLD in C57BL/6 Mice

This model is suitable for investigating the effects of this compound on diet-induced obesity, hyperlipidemia, and hepatic steatosis.

A. Experimental Workflow

HFD_Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Diet_Induction Diet Induction (8-12 weeks) Grouping->Diet_Induction Treatment This compound Treatment (Oral Gavage, 4 weeks) Diet_Induction->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis Treatment->Endpoint

Caption: Workflow for high-fat diet-induced hyperlipidemia study.

B. Detailed Methodology

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: 1 week of acclimatization to the laboratory environment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Group: Normal chow diet + Vehicle.

    • Model Group: High-fat diet (HFD, e.g., 60% kcal from fat) + Vehicle.

    • Treatment Groups: HFD + this compound (e.g., low, medium, and high doses).

    • Positive Control Group (Optional): HFD + a known hypolipidemic agent (e.g., fenofibrate).

  • Diet Induction: Feed the respective diets for 8-12 weeks to induce hyperlipidemia and NAFLD.[2]

  • Treatment Administration (Oral Gavage):

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer the treatment or vehicle daily via oral gavage for 4 weeks.[3][4] The volume should not exceed 10 ml/kg of body weight.[5]

    • To perform oral gavage, restrain the mouse and gently insert a gavage needle into the esophagus, then slowly administer the substance.[5][6]

  • Monitoring: Record body weight and food intake weekly.

  • Endpoint Sample Collection:

    • At the end of the treatment period, fast the mice overnight (12-16 hours).

    • Anesthetize the mice and collect blood via retro-orbital sinus puncture.[7][8][9][10][11] Use a capillary tube inserted into the medial canthus of the eye to collect blood.[7]

    • Euthanize the mice and harvest the liver.[1][12] Weigh the liver and record the weight.

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.[12]

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical and molecular analyses.[13]

C. Outcome Measures and Analytical Protocols

  • Serum Lipid Profile:

    • Separate serum from the collected blood by centrifugation.

    • Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.[14][15][16][17][18]

  • Liver Histology (Hepatic Steatosis):

    • Embed the formalin-fixed liver tissue in paraffin or prepare frozen sections.

    • For frozen sections, embed fresh liver tissue in OCT compound.[19]

    • Perform Hematoxylin and Eosin (H&E) staining to observe liver morphology.

    • Perform Oil Red O staining on frozen liver sections to visualize neutral lipid accumulation.[19][20][21][22][23] Lipid droplets will stain red.[19][23]

  • Liver Biochemical Analysis:

    • Homogenize the frozen liver tissue.

    • Measure hepatic levels of TC and TG using commercial assay kits.

  • Gene and Protein Expression Analysis (Optional):

    • Extract RNA and protein from frozen liver tissue.

    • Analyze the expression of genes and proteins related to the PPARα signaling pathway (e.g., PPARα, CPT1A, ACOX1) using qRT-PCR and Western blotting.

II. Atherosclerosis in Apolipoprotein E (ApoE) Knockout Mice

This model is a well-established model for studying the development of atherosclerosis.

A. Experimental Workflow

ApoE_Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Diet_Induction Western Diet Feeding (8-12 weeks) Grouping->Diet_Induction Treatment This compound Treatment (Oral Gavage, 8 weeks) Diet_Induction->Treatment Endpoint Endpoint Analysis Treatment->Endpoint

Caption: Workflow for atherosclerosis study in ApoE knockout mice.

B. Detailed Methodology

  • Animals: Male ApoE knockout mice on a C57BL/6 background, 6-8 weeks old.[24]

  • Housing and Acclimatization: As described in Protocol I.

  • Grouping:

    • Control Group: Normal chow diet + Vehicle.

    • Model Group: Western-type diet (high-fat, high-cholesterol) + Vehicle.[25]

    • Treatment Groups: Western-type diet + this compound (low, medium, and high doses).

    • Positive Control Group (Optional): Western-type diet + an anti-atherosclerotic agent (e.g., atorvastatin).

  • Diet and Treatment:

    • Feed the respective diets and administer treatments daily via oral gavage for 8-12 weeks.

  • Endpoint Sample Collection:

    • At the end of the study, collect blood as described in Protocol I.

    • Euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

C. Outcome Measures and Analytical Protocols

  • Serum Lipid Profile: Analyze as described in Protocol I.

  • Atherosclerotic Plaque Analysis:

    • Clean the dissected aorta of surrounding adipose and connective tissue.

    • Perform en face analysis by staining the aorta with Oil Red O to visualize atherosclerotic lesions.

    • Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

    • For cross-sectional analysis, embed the aortic root in OCT and prepare serial cryosections.

    • Stain the sections with Oil Red O and quantify the lesion area.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. Below are template tables for recording key data points.

Table 1: Effects of this compound on Body Weight, Liver Weight, and Serum Lipids in High-Fat Diet-Fed Mice

GroupInitial Body Weight (g)Final Body Weight (g)Liver Weight (g)Serum TC (mg/dL)Serum TG (mg/dL)Serum LDL-C (mg/dL)Serum HDL-C (mg/dL)
Control
HFD + Vehicle
HFD + Low Dose
HFD + Medium Dose
HFD + High Dose
HFD + Positive Control

Data are presented as mean ± SD.

Table 2: Effects of this compound on Hepatic Lipid Content and Atherosclerotic Lesion Area in ApoE Knockout Mice

GroupHepatic TC (mg/g tissue)Hepatic TG (mg/g tissue)Aortic Lesion Area (%)
Control
Western Diet + Vehicle
Western Diet + Low Dose
Western Diet + Medium Dose
Western Diet + High Dose
Western Diet + Positive Control

Data are presented as mean ± SD.

Conclusion

This guide provides a comprehensive framework for the in vivo investigation of this compound. The detailed protocols for animal models of hyperlipidemia, NAFLD, and atherosclerosis, along with the outlined analytical methods, will enable researchers to systematically evaluate the therapeutic potential of this novel compound. Given the promising bioactivities of related triterpenoids from Alisma, it is anticipated that this compound may emerge as a valuable candidate for the treatment of metabolic diseases. Rigorous adherence to these protocols and careful data analysis will be crucial in elucidating its specific mechanisms of action and in vivo efficacy.

References

Techniques for Assessing the Anti-Inflammatory Effects of 16,23-Oxidoalisol B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of 16,23-Oxidoalisol B, a triterpenoid compound. The methodologies described are based on established in vitro and in vivo models and are supported by findings on the closely related and often interchangeably named compound, Alisol B 23-acetate, a significant bioactive constituent of Alismatis Rhizoma.[1][2][3] These protocols are designed to enable the robust evaluation of the compound's efficacy and mechanism of action in a research and drug development setting.

Introduction to this compound and its Anti-Inflammatory Potential

This compound belongs to the family of protostane-type triterpenoids isolated from Alismatis Rhizoma, a plant widely used in traditional medicine for treating various inflammatory conditions.[1][2][4] Research on the related compound, Alisol B 23-acetate, has demonstrated significant anti-inflammatory activity, including the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways involved in the inflammatory response.[4][5] The assessment of this compound's anti-inflammatory effects is crucial for its potential development as a therapeutic agent.

In Vitro Assessment of Anti-Inflammatory Effects

A common and effective in vitro model for studying inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators.

Experimental Workflow for In Vitro Studies

cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Mechanism of Action Studies A RAW 264.7 Macrophage Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D Collection of Cell Supernatant C->D G Cell Lysis and Protein Extraction C->G E Griess Assay for Nitric Oxide (NO) D->E F ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) D->F H Western Blot for iNOS, COX-2, p-p65, p-IκBα, p-MAPKs G->H

Caption: Workflow for in vitro assessment of anti-inflammatory effects.

Protocol 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1 hour.[7]

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[6]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.

Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Materials:

  • Cell culture supernatants from Protocol 1.

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, the wells of an ELISA plate are coated with a capture antibody specific for the cytokine of interest.

  • The cell culture supernatants and standards are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is added, and the resulting color change is proportional to the amount of cytokine present.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Quantitative Data Summary (In Vitro)

The following table summarizes the reported effects of Alisol B 23-acetate on pro-inflammatory cytokine production in LPS-stimulated Caco-2 cells.[4]

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control~50~20~10
LPS (10 µg/mL)~450~250~120
LPS + Alisol B 23-acetate (2.5 µM)~300~180~80
LPS + Alisol B 23-acetate (5 µM)~200~120~50
LPS + Alisol B 23-acetate (10 µM)~100~60~25

In Vivo Assessment of Anti-Inflammatory Effects

The carrageenan-induced paw edema model in mice is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[3][8][9][10]

Experimental Workflow for In Vivo Studies

cluster_0 Animal Preparation and Treatment cluster_1 Induction and Measurement of Edema cluster_2 Biochemical and Histological Analysis A Acclimatization of Mice B Oral Administration of This compound A->B C Subplantar Injection of Carrageenan B->C D Measurement of Paw Volume (0, 1, 2, 3, 4, 5 hours) C->D E Sacrifice and Paw Tissue Collection D->E F Measurement of MPO Activity E->F G Histopathological Examination E->G

Caption: Workflow for in vivo assessment of anti-inflammatory effects.

Protocol 3: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • Male BALB/c mice (20-25 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Treatment: Administer this compound orally at different doses (e.g., 10, 30, 100 mg/kg) 1 hour before carrageenan injection. The control group receives the vehicle, and the positive control group receives indomethacin (e.g., 10 mg/kg).

  • Edema Induction: Inject 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.[3][8]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.[11]

  • Data Analysis: The percentage of edema inhibition is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary (In Vivo)

The following table presents the inhibitory effect of a reference compound, Ellagic Acid, on carrageenan-induced paw edema in rats, demonstrating a dose-dependent anti-inflammatory response.[11]

Treatment GroupPaw Volume Increase (mL) at 3hInhibition (%)
Carrageenan Control0.85 ± 0.04-
Ellagic Acid (1 mg/kg)0.72 ± 0.0315.3
Ellagic Acid (3 mg/kg)0.61 ± 0.0328.2
Ellagic Acid (10 mg/kg)0.45 ± 0.0247.1
Ellagic Acid (30 mg/kg)0.32 ± 0.0262.4
Indomethacin (5 mg/kg)0.28 ± 0.0167.1

Investigation of Molecular Mechanisms

To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathways Involved in Inflammation

cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB p65/p50 IKK->NFkappaB releases Nucleus_NFkappaB p65/p50 (in Nucleus) NFkappaB->Nucleus_NFkappaB translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkappaB->Genes activates OxidoalisolB_NF This compound OxidoalisolB_NF->IKK inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 translocates Genes2 Pro-inflammatory Genes Nucleus_AP1->Genes2 activates OxidoalisolB_MAPK This compound OxidoalisolB_MAPK->MAPKKK inhibits TLR4_2->MAPKKK

Caption: Key inflammatory signaling pathways potentially modulated by this compound.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To determine the effect of this compound on the activation of NF-κB and MAPK signaling pathways by analyzing the phosphorylation of key proteins.

Materials:

  • Cell lysates from in vitro experiments

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.[1][12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control (β-actin).

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of the anti-inflammatory effects of this compound. By employing these in vitro and in vivo models, researchers can effectively characterize the compound's therapeutic potential and elucidate its underlying molecular mechanisms of action, paving the way for its potential development as a novel anti-inflammatory agent.

References

Application Notes and Protocols for Antibacterial Assays of 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a protostane-type triterpenoid, a class of natural compounds known for a variety of biological activities. While much of the research on alisol compounds has focused on their anti-inflammatory and anti-cancer properties, related triterpenoids have demonstrated notable antibacterial effects. These application notes provide a comprehensive guide for researchers interested in evaluating the antibacterial potential of this compound. The protocols outlined below are standard methodologies for determining the efficacy of a novel compound against various bacterial strains.

Data Presentation

Quantitative data from antibacterial assays should be organized systematically to allow for clear interpretation and comparison. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

This table summarizes the lowest concentration of this compound required to inhibit the visible growth of a panel of pathogenic bacteria.

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Ampicillin) MIC (µg/mL)
Staphylococcus aureusGram-positiveDataData
Bacillus subtilisGram-positiveDataData
Escherichia coliGram-negativeDataData
Pseudomonas aeruginosaGram-negativeDataData
Methicillin-resistant S. aureus (MRSA)Gram-positiveDataData

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

This table outlines the lowest concentration of this compound that results in bacterial death. The MBC is determined following the MIC assay.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC ratio)
Staphylococcus aureusDataDataBacteriostatic/Bactericidal
Escherichia coliDataDataBacteriostatic/Bactericidal

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials and Reagents:

    • This compound

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Bacterial cultures (e.g., S. aureus, E. coli)

    • Positive control antibiotic (e.g., Ampicillin, Chloramphenicol)

    • Dimethyl sulfoxide (DMSO)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution. Further dilutions should be made in MHB.

    • Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

    • Serial Dilution in Microtiter Plate:

      • Add 100 µL of sterile MHB to all wells of the 96-well plate.

      • Add 100 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

    • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls:

      • Positive Control: Wells containing a known antibiotic instead of the test compound.

      • Negative Control (Growth Control): Wells containing MHB and the bacterial inoculum only.

      • Sterility Control: Wells containing MHB only.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is performed after the MIC test to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • Materials and Reagents:

    • MIC plate from the previous experiment

    • Mueller-Hinton Agar (MHA) plates

  • Procedure:

    • From the wells of the MIC plate corresponding to the MIC and higher concentrations where no growth was observed, take a 10 µL aliquot.

    • Spot the aliquot onto a sterile MHA plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the MHA plate, indicating a 99.9% kill rate.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action.

experimental_workflow start Start: Prepare Bacterial Inoculum and This compound Stock Solution mic_assay Perform Broth Microdilution Assay (Serial Dilutions in 96-well plate) start->mic_assay incubation1 Incubate at 37°C for 18-24 hours mic_assay->incubation1 read_mic Determine Minimum Inhibitory Concentration (MIC) incubation1->read_mic mbc_assay Subculture from clear wells onto Mueller-Hinton Agar plates read_mic->mbc_assay incubation2 Incubate at 37°C for 24 hours mbc_assay->incubation2 read_mbc Determine Minimum Bactericidal Concentration (MBC) incubation2->read_mbc end End: Analyze and Report Data read_mbc->end

Caption: Experimental workflow for antibacterial susceptibility testing.

signaling_pathway cluster_bacterial_cell Bacterial Cell compound This compound (Triterpenoid) cell_membrane Cell Membrane compound->cell_membrane Interaction membrane_damage Membrane Disruption & Increased Permeability cell_membrane->membrane_damage ion_leakage Ion Leakage membrane_damage->ion_leakage atp_depletion ATP Depletion membrane_damage->atp_depletion cell_death Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Postulated mechanism of antibacterial action for triterpenoids.

Application Notes and Protocols for Evaluating the Antifungal Activity of 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a triterpenoid compound that can be isolated from Alisma orientale, a plant used in traditional medicine. While various biological activities of compounds from Alisma orientale have been explored, the specific antifungal potential of this compound remains largely uninvestigated. Notably, a study on several other triterpenoids from Alisma orientale did not find antifungal activity against the tested strains of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This highlights the necessity for a systematic evaluation of this compound to determine its antifungal spectrum and mechanism of action.

These application notes provide a comprehensive framework of detailed protocols for the initial screening and in-depth analysis of the antifungal properties of this compound. The following sections outline methodologies for determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and for investigating the potential mechanisms of action, such as disruption of the cell wall and inhibition of ergosterol biosynthesis.

I. Initial Screening of Antifungal Activity

The initial phase of evaluation focuses on determining the inhibitory and cidal concentrations of this compound against a panel of clinically relevant fungal pathogens.

A. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This method allows for the testing of small quantities of the compound against various fungal strains simultaneously.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal cells or spores and suspend them in sterile saline (0.85% NaCl).

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

    • Dilute the standardized suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

B. Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC is established to assess whether the compound has a fungicidal or fungistatic effect.

Experimental Protocol: MFC Determination

  • Subculturing from MIC Plates:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours.

  • Determination of MFC:

    • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates.

Data Presentation: MIC and MFC Values

The results of the initial screening should be summarized in a clear and structured table.

Fungal StrainMIC (µg/mL) of this compoundMFC (µg/mL) of this compoundPositive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans ATCC 90028[Insert Value][Insert Value][Insert Value]
Cryptococcus neoformans H99[Insert Value][Insert Value][Insert Value]
Aspergillus fumigatus Af293[Insert Value][Insert Value][Insert Value]
[Other fungal strains][Insert Value][Insert Value][Insert Value]

II. Investigation of the Mechanism of Action

Understanding the mechanism by which an antifungal compound exerts its effect is crucial for its development as a therapeutic agent. Based on the known targets of many natural product antifungals, initial investigations for this compound should focus on its potential to disrupt the fungal cell wall and inhibit ergosterol biosynthesis.

A. Assessment of Fungal Cell Wall Integrity

The fungal cell wall is a unique and essential structure that is not present in mammalian cells, making it an attractive target for antifungal drugs.

Experimental Protocol: Sorbitol Protection Assay

  • Principle: Sorbitol is an osmotic protectant that can stabilize fungal protoplasts. If a compound targets the cell wall, the presence of sorbitol in the growth medium will rescue the fungus from the lytic effect of the compound, leading to a higher MIC value.

  • Procedure:

    • Perform the broth microdilution assay as described previously, but in parallel with a set of plates containing RPMI-1640 medium supplemented with 0.8 M sorbitol.

    • Determine the MIC of this compound in the presence and absence of sorbitol.

  • Interpretation: A significant increase (four-fold or more) in the MIC value in the presence of sorbitol suggests that this compound may be targeting the fungal cell wall.

Data Presentation: Sorbitol Protection Assay

Fungal StrainMIC (µg/mL) without SorbitolMIC (µg/mL) with 0.8 M SorbitolFold Change in MIC
Candida albicans ATCC 90028[Insert Value][Insert Value][Insert Value]
[Other susceptible strains][Insert Value][Insert Value][Insert Value]
B. Investigation of Ergosterol Biosynthesis Inhibition

Ergosterol is the major sterol component of the fungal cell membrane and is essential for its integrity and function. Inhibition of its biosynthesis is a common mechanism of action for antifungal drugs.

Experimental Protocol: Ergosterol Quantitation Assay

  • Fungal Culture and Treatment:

    • Grow the fungal cells in a suitable broth medium to mid-logarithmic phase.

    • Expose the cells to sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of this compound for a defined period (e.g., 16 hours). Include an untreated control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (sterols) with n-heptane.

  • Spectrophotometric Analysis:

    • Scan the extracted sterols from 240 to 300 nm using a UV-Vis spectrophotometer.

    • The characteristic four-peaked curve of ergosterol will be visible. The absence or reduction of these peaks in the treated samples indicates inhibition of ergosterol biosynthesis.

  • Quantification:

    • Calculate the percentage of ergosterol inhibition in the treated samples compared to the untreated control.

Data Presentation: Ergosterol Inhibition

Concentration of this compoundAbsorbance at 281.5 nm% Ergosterol Content% Inhibition
Untreated Control[Insert Value]100%0%
1/4 MIC[Insert Value][Insert Value][Insert Value]
1/2 MIC[Insert Value][Insert Value][Insert Value]

III. Visualizing Experimental Workflows and Potential Signaling Pathways

Graphical representations are essential for understanding complex experimental procedures and biological pathways. The following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination fungal_culture Fungal Strain Culture inoculum_prep Prepare Fungal Inoculum fungal_culture->inoculum_prep compound_prep Prepare this compound Stock serial_dilution Serial Dilution of Compound compound_prep->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep->inoculation incubation_mic Incubate 24-48h inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mfc Incubate 24-48h subculture->incubation_mfc read_mfc Read MFC incubation_mfc->read_mfc

Workflow for MIC and MFC determination.

Potential Fungal Cell Wall Integrity Signaling Pathway

G cluster_pathway Cell Wall Integrity Pathway (Simplified) ext_stress This compound (Potential Stressor) cell_wall Fungal Cell Wall ext_stress->cell_wall Disruption? pkc1 Pkc1 cell_wall->pkc1 Activates bck1 Bck1 pkc1->bck1 mkk1_2 Mkk1/2 bck1->mkk1_2 slt2 Slt2 (MAPK) mkk1_2->slt2 transcription_factors Transcription Factors (e.g., Rlm1) slt2->transcription_factors cell_wall_synthesis Cell Wall Synthesis Genes (e.g., FKS1, CHS3) transcription_factors->cell_wall_synthesis Upregulation

Hypothesized targeting of the CWI pathway.

Potential Inhibition of the Ergosterol Biosynthesis Pathway

G cluster_ergosterol Ergosterol Biosynthesis Pathway (Simplified) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps (e.g., ERG11, ERG24) compound This compound compound->lanosterol Inhibition?

Potential inhibition of ergosterol synthesis.

IV. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of the antifungal activity of this compound. A systematic approach, beginning with broad screening and progressing to mechanistic studies, is essential to uncover any potential therapeutic value of this natural product. Should initial findings indicate significant antifungal activity, further investigations could include time-kill kinetic assays, synergy studies with known antifungal drugs, and analysis of its effects on fungal biofilm formation. Advanced techniques such as transcriptomics and proteomics could then be employed to elucidate the specific molecular targets and signaling pathways affected by this compound.

Application Notes & Protocols: Analysis of 16,23-Oxidoalisol B-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 16,23-Oxidoalisol B is a triterpenoid compound with potential therapeutic applications, including anti-cancer activities. A key mechanism of action for many anti-cancer agents is the induction of cell cycle arrest, which prevents cancer cells from proliferating. These application notes provide a comprehensive set of protocols to investigate and quantify the effects of this compound on the cell cycle of a selected cancer cell line. The described workflow covers the initial determination of cytotoxic concentrations, detailed analysis of cell cycle phase distribution, and investigation of the underlying molecular mechanisms through protein expression analysis.

Overall Experimental Workflow

The following diagram outlines the sequential workflow for analyzing this compound-induced cell cycle arrest.

G cluster_setup Phase 1: Initial Setup & Viability cluster_analysis Phase 2: Cell Cycle & Protein Analysis cluster_data Phase 3: Data Interpretation A 1. Cell Line Culture (e.g., MCF-7, A549) B 2. Treatment with this compound (Dose-Response) A->B C 3. Cell Viability Assay (MTT) Determine IC50 B->C D 4. Cell Treatment (IC50 and sub-IC50 concentrations) C->D Select Concentrations E 5. Cell Cycle Analysis (Flow Cytometry with PI Staining) D->E F 6. Protein Extraction & Quantification D->F H 8. Data Analysis & Visualization E->H G 7. Western Blot Analysis (Cyclins, CDKs, p53, p21) F->G G->H

Caption: Experimental workflow for cell cycle analysis.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound and calculate the half-maximal inhibitory concentration (IC50). This is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[1]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Representative Cell Viability Data

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
11.180.0794.4%
50.950.0676.0%
100.630.0550.4%
250.310.0424.8%
500.150.0312.0%

Note: Data are hypothetical and for illustrative purposes.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound. This method uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allowing for cell cycle phase determination based on DNA content.[4]

Materials:

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol[5]

  • RNase A solution (100 µg/mL)[5]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[5]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 1 × 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at selected concentrations (e.g., IC50 and sub-IC50 values) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[5]

  • Fixation: Discard the supernatant. Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[5][6] Fix the cells for at least 30 minutes at 4°C (or store at -20°C for several weeks).[5][6]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of cold PBS.[5]

  • Staining: Resuspend the cell pellet in 500 µL of PBS. Add 100 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind to.[4][5] Incubate for 30 minutes at 37°C.

  • PI Staining: Add 400 µL of PI solution (final concentration 50 µg/mL).[5] Incubate for 15-30 minutes in the dark at room temperature.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[7] Use a pulse area versus pulse width dot plot to gate on single cells and exclude doublets.[5]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[5]

Data Presentation: Representative Cell Cycle Distribution Data

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control45.2%35.1%19.7%
This compound (5 µM)58.9%25.5%15.6%
This compound (10 µM)72.1%15.3%12.6%
This compound (25 µM)78.5%9.8%11.7%

Note: Data are hypothetical and suggest a G1 phase arrest.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

Objective: To investigate the molecular mechanism of cell cycle arrest by measuring the expression levels of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[8][9]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p21, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Data Presentation: Representative Western Blot Densitometry Data

TreatmentRelative Cyclin D1 LevelRelative CDK4 LevelRelative p21 Level
Vehicle Control1.001.001.00
This compound (10 µM)0.450.522.80
This compound (25 µM)0.210.284.15

Note: Data are hypothetical, normalized to the loading control and relative to the vehicle control.

Proposed Signaling Pathway for Cell Cycle Arrest

Based on studies of related compounds and common mechanisms of G1 arrest, this compound may induce cell cycle arrest through the activation of the p53 tumor suppressor pathway. Activated p53 can upregulate the CDK inhibitor p21, which in turn inhibits CDK4/6-Cyclin D1 complexes.[10][11][12] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry.

G cluster_0 compound This compound p53 p53 (Tumor Suppressor) compound->p53 Activates p21 p21 (CDK Inhibitor) p53->p21 Upregulates cdk_cyclin CDK4/6-Cyclin D1 Complex p21->cdk_cyclin Inhibits rb_p p-Rb (Phosphorylated) cdk_cyclin->rb_p Phosphorylates arrest G1 Phase Arrest cdk_cyclin->arrest Prevents Progression e2f E2F rb_p->e2f Releases s_phase S-Phase Gene Transcription e2f->s_phase Activates

Caption: Proposed p53/p21 signaling pathway for G1 arrest.

References

Application Notes and Protocols for 16,23-Oxidoalisol B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale (Alismatis Rhizoma), a plant used in traditional medicine. Triterpenoids from this plant, including the closely related Alisol B 23-acetate, have demonstrated significant anti-cancer properties in preclinical studies. These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, suggesting their potential as novel therapeutic agents. The proposed mechanisms of action often involve the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and MAPK.

These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, based on the available data for structurally similar alisol compounds. Due to the limited specific data for this compound, researchers should consider the following protocols as a starting point and perform initial validation experiments to determine the optimal conditions for their specific cell lines and assays.

Physicochemical Properties and Storage

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₄PubChem
Molecular Weight 470.68 g/mol PubChem
Appearance White to off-white powderAssumed from related compounds
Storage Store at -20°C in a dry, dark place.General recommendation for labile compounds

Preparation of this compound for Cell Culture

1. Stock Solution Preparation

This compound is expected to have low solubility in aqueous solutions. Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial trials.

Protocol:

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg or 5 mg) in a sterile microcentrifuge tube.

  • Dissolution: Add a calculated volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution, dissolve 4.71 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid dissolution.

  • Sterilization: While the DMSO stock solution is considered sterile, it is good practice to filter it through a 0.22 µm syringe filter suitable for organic solvents to ensure sterility, especially for long-term storage.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Workflow for Stock Solution Preparation

A Weigh this compound B Add sterile DMSO A->B C Vortex to dissolve B->C D Filter sterilize (0.22 µm) C->D E Aliquot and store at -20°C D->E

Caption: Workflow for preparing a sterile stock solution of this compound.

2. Working Solution Preparation

Prepare working solutions by diluting the high-concentration stock solution in complete cell culture medium immediately before use.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. The final DMSO concentration in the cell culture should ideally be kept below 0.5%, and not exceed 1%, as higher concentrations can be toxic to cells.

Experimental Protocols

1. Determining the Effective Concentration Range (IC₅₀)

It is crucial to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for your specific cell line. A cell viability assay such as the MTT, MTS, or CCK-8 assay is recommended.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Based on data from related compounds, a starting range of 1 µM to 100 µM is recommended. Remove the old medium from the cells and add 100 µL of the prepared working solutions (including a vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Summary of Recommended Starting Concentrations for Alisol Compounds

CompoundCell Line(s)Effective Concentration RangeIC₅₀
Alisol B 23-acetate A549 (NSCLC)6-9 µM~9 µM at 24h
Alisol B 23-acetate SW620, HCT116 (Colon)20 µMNot specified
Alisol B 23-acetate Ovarian Cancer CellsNot specified~10-20 µM
Alisol A MDA-MB-231 (Breast)10-40 µMNot specified

*Note: Some literature reports concentrations in the mM range, which is likely a typographical error. The µM range is more consistent with typical in vitro studies of similar compounds.

2. Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to assess the effects of this compound on apoptosis (e.g., using Annexin V/Propidium Iodide staining) and cell cycle distribution (e.g., using Propidium Iodide staining of DNA content).

Protocol (Annexin V/PI Staining):

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis of Signaling Pathways

To investigate the mechanism of action, Western blotting can be performed to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., total and phosphorylated Akt, mTOR, ERK, JNK, as well as apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways Modulated by Alisol Compounds

Based on studies of related alisol triterpenoids, this compound may exert its anti-cancer effects through the modulation of the PI3K/Akt and MAPK signaling pathways, leading to the induction of apoptosis.

PI3K/Akt Signaling Pathway Leading to Apoptosis

cluster_0 This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: Putative inhibition of the PI3K/Akt pathway by this compound.

MAPK/JNK Signaling Pathway Leading to Apoptosis

cluster_1 This compound This compound ROS ROS Generation This compound->ROS JNK JNK ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis

Caption: Potential induction of apoptosis via ROS and JNK activation.

Conclusion

This compound is a promising natural compound for anti-cancer research. The protocols and data presented here, largely extrapolated from closely related alisol compounds, provide a solid foundation for initiating in vitro studies. It is imperative for researchers to conduct preliminary dose-response and time-course experiments to establish the optimal conditions for their specific experimental systems. Careful attention to solvent controls and sterile techniques will ensure the generation of reliable and reproducible data.

Application Notes and Protocols for the Quantification of 16,23-Oxidoalisol B in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a triterpenoid compound of significant interest due to its potential therapeutic properties. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily plasma, using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methodologies described are based on established analytical techniques for structurally similar compounds, such as Alisol B and its derivatives, and provide a robust framework for developing a validated bioanalytical method.

Analytical Method Overview

The quantification of this compound is optimally achieved using a UPLC-MS/MS system. This technique offers high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological samples. The general workflow involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS Internal Standard Addition Sample->IS Extraction Protein Precipitation or LLE IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection UPLC Chromatographic Separation Injection->UPLC MS Mass Spectrometric Detection UPLC->MS Data Data Acquisition and Processing MS->Data

Caption: General experimental workflow for the quantification of this compound in biological samples.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., Diazepam, Glycyrrhetinic acid, or a stable isotope-labeled this compound).

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, ultrapure or LC-MS grade

  • Formic acid (FA) or Acetic acid (AA), LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Blank biological matrix (e.g., plasma) from the same species as the study samples.

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: A reversed-phase C18 column is recommended (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

Sample Preparation

Two common and effective methods for extracting triterpenoids from plasma are protein precipitation and liquid-liquid extraction.

Protocol 3.1: Protein Precipitation (PPT)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 3.2: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are starting conditions that should be optimized for the specific instrumentation and analyte.

UPLC Conditions

ParameterRecommended Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 10% B, increase to 90% B over 5 min, hold for 1 min, then return to initial conditions and equilibrate.

Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions

Based on data for the structurally similar Alisol B (m/z 517.3 → 471.4)[1], the proposed MRM transitions for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer to identify the precursor ion [M+H]+ and the most abundant and stable product ions.

Logical Relationship for MRM Method Development

mrm_development cluster_infusion Direct Infusion cluster_fragmentation Fragmentation and Selection cluster_optimization Optimization Standard This compound Standard Solution Q1_Scan Q1 Scan to Determine Precursor Ion [M+H]+ Standard->Q1_Scan Product_Ion_Scan Product Ion Scan of Precursor Ion Q1_Scan->Product_Ion_Scan Select_Fragments Select Most Intense and Stable Product Ions Product_Ion_Scan->Select_Fragments Optimize_CE Optimize Collision Energy (CE) for Each Transition Select_Fragments->Optimize_CE Optimize_DP Optimize Declustering Potential (DP) Optimize_CE->Optimize_DP Final_Method Final MRM Method Optimize_DP->Final_Method

Caption: Logical workflow for developing an MRM method for this compound.

Data Presentation and Method Validation

A bioanalytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and their typical acceptance criteria are summarized below.

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS in blank samples.
Linearity The relationship between the instrument response and the known concentration of the analyte.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤ 20% CV.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Mean concentration should be within ±15% of the nominal concentration.

Table 2: Example Quantitative Data for a Validated Method (Hypothetical for this compound)

ParameterLLOQ (ng/mL)Low QC (ng/mL)Mid QC (ng/mL)High QC (ng/mL)
Nominal Concentration 1.03.030300
Intra-day Precision (%CV) 8.56.24.53.8
Intra-day Accuracy (%) 105.2102.198.7101.5
Inter-day Precision (%CV) 10.28.16.35.5
Inter-day Accuracy (%) 103.8101.599.2102.3
Recovery (%) -85.688.186.4
Matrix Effect (%) -95.298.796.5

Conclusion

The protocols and application notes provided herein offer a comprehensive starting point for the development and validation of a sensitive and selective UPLC-MS/MS method for the quantification of this compound in biological samples. Adherence to these guidelines, coupled with proper method optimization and validation, will ensure the generation of high-quality data for critical drug development studies.

References

Application of 16,23-Oxidoalisol B in Combination with Other Chemotherapies: A Review of Available Data and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the current scientific understanding of 16,23-Oxidoalisol B and its potential application in combination with other chemotherapies. It is important to note that while this compound has been identified as a natural triterpenoid, publicly available research on its specific biological activity, particularly in the context of cancer and combination therapy, is extremely limited. Commercial suppliers note its potential as an antitumor agent capable of inducing cell cycle arrest and apoptosis[]. However, peer-reviewed studies detailing these effects or its synergistic potential with other chemotherapeutic agents are not available in the current scientific literature.

In contrast, a closely related derivative, Alisol B 23-acetate , has been the subject of more extensive research, demonstrating significant anticancer properties and potential for use in combination therapies. This application note will therefore focus on the available data for Alisol B 23-acetate as a scientifically substantiated alternative, offering insights that may guide future research into this compound.

Alisol B 23-acetate: A Promising Candidate for Combination Chemotherapy

Alisol B 23-acetate is a protostane-type triterpenoid isolated from Alisma orientalis that has demonstrated a range of anticancer activities against ovarian, colon, lung, and gastric cancers[2]. Its mechanisms of action, particularly its ability to induce apoptosis and overcome multidrug resistance, make it a strong candidate for synergistic combination with conventional chemotherapy drugs.

Key Mechanisms of Action

Research has elucidated several key signaling pathways and cellular processes modulated by Alisol B 23-acetate, providing a strong rationale for its use in combination therapy:

  • Induction of Apoptosis and Autophagy: Alisol B 23-acetate has been shown to induce autophagic-dependent apoptosis in human colon cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway[2].

  • Overcoming Multidrug Resistance (MDR): Studies have demonstrated that Alisol B 23-acetate can reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cell lines[2]. This is a critical attribute for a combination therapy agent, as it can potentially resensitize resistant tumors to standard chemotherapeutics.

  • Cell Cycle Arrest: The compound has been observed to induce G1 phase cell cycle arrest in ovarian cancer cell lines[2].

  • Inhibition of Key Survival Pathways: In non-small cell lung cancer cells, Alisol B 23-acetate has been found to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

  • Modulation of GLI3 Signaling: In MED12-altered breast cancer, Alisol B 23-acetate has been shown to block GLI3-dependent SHH signaling, leading to a reversal of enhanced cellular proliferation[3].

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the anticancer effects of Alisol B 23-acetate.

Table 1: In Vitro Cytotoxicity and Mechanistic Data of Alisol B 23-acetate

Cell LineCancer TypeParameterConcentration RangeEffectReference
A2780, A2780/Taxol, HEYOvarian CancerCell Viability2.5-20 µMSignificant inhibition[2]
A2780, A2780/Taxol, HEYOvarian CancerCell Cycle2.5-20 µMInduces G1 phase arrest[2]
A2780, A2780/Taxol, HEYOvarian CancerApoptosis2.5-20 µMInduction of apoptosis[2]
HepG2-DR, K562-DRMultidrug ResistantP-gp Reversal1-100 µMReverses P-gp-mediated MDR[2]
HCT116, SW620Colon CancerApoptosis/Autophagy5-20 µMInduces autophagic-dependent apoptosis[2]

Table 2: In Vivo Efficacy of Alisol B 23-acetate

Animal ModelCancer TypeTreatmentEffectReference
Ovariectomized LDLR-/- miceAtherosclerosis (related lipid metabolism)2.56 mg/kg; p.o.; daily for 90 daysAmeliorates atherosclerotic lesions[2]

Note: Specific in vivo data for Alisol B 23-acetate in combination with chemotherapy in cancer models was not available in the reviewed literature. The provided in vivo data relates to its effects on lipid metabolism, which can be relevant to cancer biology.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to study the effects of this compound in combination with other chemotherapies, based on protocols used for Alisol B 23-acetate.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound alone, a selected chemotherapeutic agent (e.g., doxorubicin, cisplatin) alone, and in combination at different ratios. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. Combination Index (CI) values can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., p-PI3K, p-AKT, p-mTOR, total PI3K, total AKT, total mTOR, cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Bad Bad AKT->Bad inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 inhibits Bcl2->Apoptosis inhibits AlisolB23 Alisol B 23-acetate AlisolB23->PI3K inhibits AlisolB23->AKT inhibits AlisolB23->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Alisol B 23-acetate.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines Treatment Treat with this compound +/- Chemotherapy CellLines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot MDR Multidrug Resistance Reversal Assay Treatment->MDR Xenograft Establish Tumor Xenograft in Animal Model Viability->Xenograft Inform InVivoTreatment Treat with Compound +/- Chemotherapy Xenograft->InVivoTreatment TumorGrowth Monitor Tumor Growth and Animal Weight InVivoTreatment->TumorGrowth IHC Immunohistochemistry of Tumor Tissue TumorGrowth->IHC

Caption: Proposed experimental workflow for evaluating this compound in combination chemotherapy.

Conclusion and Future Directions

While direct evidence for the application of this compound in combination chemotherapy is currently lacking, the substantial body of research on the related compound, Alisol B 23-acetate, provides a strong foundation and a clear path for future investigation. The demonstrated ability of Alisol B 23-acetate to induce apoptosis, overcome multidrug resistance, and inhibit critical cancer cell survival pathways suggests that it, and potentially this compound, could serve as valuable adjuncts to conventional chemotherapy.

Future research should focus on:

  • Elucidating the standalone anticancer activity of this compound across a panel of cancer cell lines.

  • Conducting synergistic studies by combining this compound with standard-of-care chemotherapeutic agents.

  • Investigating the molecular mechanisms underlying any observed synergistic effects, with a focus on the signaling pathways known to be modulated by related alisol derivatives.

  • Validating in vitro findings in preclinical in vivo models to assess the therapeutic efficacy and safety of the combination therapy.

By following a structured research plan informed by the data on Alisol B 23-acetate, the therapeutic potential of this compound as a component of a combination chemotherapy regimen can be systematically evaluated.

References

Methodological Considerations for Long-Term Studies of 16,23-Oxidoalisol B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a protostane-type tetracyclic triterpenoid isolated from plants of the Alisma genus, notably Alisma orientale. Triterpenoids from this genus, including the closely related alisol compounds, have demonstrated a range of biological activities, such as anti-inflammatory, hepatoprotective, and anti-cancer effects.[1][2][3] These properties suggest the potential of this compound as a therapeutic agent. Long-term studies are critical to evaluate the chronic efficacy and safety profile of this compound. These application notes provide detailed methodological considerations and protocols for conducting comprehensive long-term in vitro and in vivo studies of this compound.

Data Presentation

Table 1: Summary of In Vitro Biological Activities of Related Alisol Compounds

CompoundCell Line(s)Concentration RangeObserved Effects
Alisol BVarious cancer cell lines-Induction of autophagy and apoptosis.
Alisol A 24-acetateHuman renal proximal tubular (HK-2) cells-Induction of autophagy and apoptosis.
Alisol B 23-acetateHuman renal proximal tubular (HK-2) cells-Induction of autophagy and apoptosis.

Table 2: Summary of In Vivo Study Parameters for Alismatis Rhizoma Extract

Study TypeAnimal ModelDosing RegimenDurationKey Findings
Repeated Oral Dose ToxicitySprague-Dawley ratsUp to 2000 mg/kg/day90 daysNo Observed Adverse Effect Level (NOAEL) > 2000 mg/kg/day.

Experimental Protocols

Long-Term In Vitro Efficacy and Toxicity Assessment

Objective: To determine the long-term effects of this compound on cell viability, proliferation, and relevant signaling pathways in selected cell lines.

Materials:

  • This compound (high purity)

  • Relevant human cell lines (e.g., liver cancer cell line like HepG2, colon cancer cell line like HCT116, and a normal cell line like HEK293 for cytotoxicity comparison)

  • Cell culture media and supplements

  • Reagents for viability assays (e.g., MTT, PrestoBlue)

  • Antibodies for Western blotting (e.g., for apoptosis, autophagy, and relevant signaling pathway markers)

  • Reagents for flow cytometry (e.g., Annexin V/PI for apoptosis)

  • RNA isolation and qPCR reagents

Protocol:

  • Cell Culture and Treatment:

    • Culture selected cell lines under standard conditions.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

    • Treat cells with a range of concentrations of this compound for extended periods (e.g., 7, 14, and 21 days), with media and compound changes every 2-3 days. Include vehicle-treated and untreated controls.

  • Endpoint Analysis:

    • Cell Viability and Proliferation: At each time point, assess cell viability using an MTT or similar assay.

    • Apoptosis and Cell Cycle Analysis: At selected time points, harvest cells and analyze for apoptosis by flow cytometry using Annexin V/PI staining.

    • Western Blot Analysis: Analyze protein expression of key markers involved in apoptosis (e.g., Caspase-3, PARP), autophagy (e.g., LC3-II/I, p62), and other relevant signaling pathways identified for related alisol compounds (e.g., FXR activation).

    • Quantitative PCR (qPCR): Analyze the gene expression of relevant targets to understand the transcriptional regulation by this compound.

Long-Term In Vivo Toxicity Study (Based on OECD Guideline 408)

Objective: To evaluate the potential toxicity of this compound following repeated oral administration in rodents for a 90-day period.

Materials:

  • This compound

  • Rodent model (e.g., Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females)

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and housing

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Equipment for hematology, clinical biochemistry, and urinalysis

  • Materials for necropsy and histopathology

Protocol:

  • Acclimatization and Grouping: Acclimatize animals for at least 7 days. Randomly assign animals to control (vehicle) and at least three dose groups (low, mid, high). A high dose of 1000 mg/kg/day can be considered based on the NOAEL of the Alismatis Rhizoma extract.

  • Dosing and Observations:

    • Administer this compound or vehicle daily by oral gavage for 90 days.

    • Conduct daily clinical observations for signs of toxicity.

    • Measure body weight and food consumption weekly.

  • Clinical Pathology:

    • Collect blood samples at termination for hematology and clinical biochemistry analysis.

    • Conduct urinalysis at termination.

  • Necropsy and Histopathology:

    • At the end of the 90-day period, perform a full necropsy on all animals.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound and its potential primary metabolite(s) after a single oral dose.

Materials:

  • This compound

  • Rodent model (e.g., Sprague-Dawley rats with cannulated jugular veins)

  • Vehicle for administration

  • Analytical method for quantification of this compound and potential metabolites in plasma (e.g., LC-MS/MS)

Protocol:

  • Dosing and Sampling:

    • Administer a single oral dose of this compound to cannulated rats.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and, if standards are available, potential metabolites like Alisol B.

    • Analyze plasma samples.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) using appropriate software. The rapid metabolism of the structurally similar Alisol B 23-acetate to Alisol B suggests that monitoring for the corresponding deglycosylated metabolite of this compound is crucial.[4][5]

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_pk Pharmacokinetic Study invitro_start Cell Culture invitro_treatment Long-Term Treatment with This compound invitro_start->invitro_treatment invitro_viability Viability/Proliferation Assays invitro_treatment->invitro_viability invitro_apoptosis Apoptosis/Cell Cycle Analysis invitro_treatment->invitro_apoptosis invitro_western Western Blot invitro_treatment->invitro_western invitro_qpcr qPCR invitro_treatment->invitro_qpcr invivo_start Animal Acclimatization & Grouping invivo_dosing 90-Day Oral Dosing invivo_start->invivo_dosing invivo_obs Clinical Observations invivo_dosing->invivo_obs invivo_clinpath Clinical Pathology invivo_obs->invivo_clinpath invivo_necropsy Necropsy & Histopathology invivo_clinpath->invivo_necropsy pk_start Single Oral Dose pk_sampling Serial Blood Sampling pk_start->pk_sampling pk_analysis LC-MS/MS Analysis pk_sampling->pk_analysis pk_params PK Parameter Calculation pk_analysis->pk_params

Caption: Experimental workflow for long-term studies of this compound.

signaling_pathway cluster_alisol Postulated Signaling Pathways for Alisol Compounds alisol Alisol Compounds (e.g., this compound) fxr FXR Activation alisol->fxr apoptosis Induction of Apoptosis (Caspase Activation) alisol->apoptosis autophagy Induction of Autophagy (LC3-II Formation) alisol->autophagy inflammation Anti-inflammatory Effects alisol->inflammation

Caption: Postulated signaling pathways for alisol compounds.

References

Troubleshooting & Optimization

Technical Support Center: 16,23-Oxidoalisol B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,23-Oxidoalisol B. The focus is on improving the solubility of this lipophilic triterpenoid for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a natural triterpenoid compound isolated from plants of the Alisma species[1]. Like many other triterpenoids, it has a complex, nonpolar structure, making it highly lipophilic and poorly soluble in aqueous solutions, which are the basis for most in vitro cell culture media. This low aqueous solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the primary methods to improve the solubility of this compound for in vitro assays?

A2: The three primary methods to enhance the solubility of lipophilic compounds like this compound for in vitro assays are:

  • Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve the compound before further dilution in aqueous media.

  • Cyclodextrins: Encapsulating the compound within cyclodextrin molecules, which have a hydrophobic interior and a hydrophilic exterior, to increase its aqueous solubility.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like microemulsions or liposomes.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v)[2][3]. However, some cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay[4].

Q4: Can I use other organic solvents besides DMSO?

A4: While DMSO is the most common co-solvent for in vitro studies due to its high solubilizing power and relatively low toxicity at low concentrations, other solvents like ethanol can also be used. However, ethanol is generally more cytotoxic than DMSO[5]. If using an alternative solvent, it is essential to determine its specific toxicity profile for your experimental system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates when added to cell culture medium. The aqueous solubility limit has been exceeded.1. Decrease the final concentration: Prepare a more dilute working solution. 2. Optimize the co-solvent method: Ensure the initial stock solution in DMSO is fully dissolved and perform serial dilutions in pre-warmed media with vigorous mixing. 3. Try an alternative solubilization method: Consider using cyclodextrins or a lipid-based formulation.
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound in the stock solution or final medium.1. Visually inspect all solutions: Ensure there are no visible precipitates before use. 2. Prepare fresh stock solutions regularly: Avoid repeated freeze-thaw cycles. 3. Sonication: Briefly sonicate the stock solution to aid dissolution.
High background toxicity in the vehicle control group. The concentration of the co-solvent (e.g., DMSO) is too high.1. Reduce the final co-solvent concentration: Aim for a final concentration of ≤ 0.1% DMSO. 2. Perform a dose-response curve for the solvent alone: Determine the no-observed-adverse-effect level (NOAEL) for your specific cell line and assay duration.

Quantitative Solubility Data

Solvent/SystemSolubility/ConcentrationRemarks
Dimethyl Sulfoxide (DMSO) ≥ 10 mMA stock solution of 10 mM in DMSO is commercially available, indicating good solubility at this concentration.[6]
Ethanol ModerateTriterpenoids generally show moderate solubility in ethanol. Can be used as a co-solvent, but may be more toxic to cells than DMSO.[5]
Water Very Low / InsolubleAs a lipophilic triterpenoid, it is expected to have negligible solubility in water.
Aqueous Media with Cyclodextrins Significantly IncreasedThe use of cyclodextrins can increase the aqueous solubility of poorly soluble compounds by forming inclusion complexes.[7][8]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone SolubleA related compound, 11-Deoxyalisol B, is reported to be soluble in these organic solvents. This suggests this compound is also likely soluble, though these solvents are not suitable for in vitro assays.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no suspended particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Solution: For in vitro assays, perform serial dilutions of the DMSO stock solution in pre-warmed, sterile cell culture medium. Add the stock solution dropwise to the medium while gently vortexing to prevent precipitation. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1%).

Protocol 2: Improving Aqueous Solubility with β-Cyclodextrins
  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-cyclodextrin (a common starting point is 1:1 or 1:2).

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of β-cyclodextrin in sterile water or phosphate-buffered saline (PBS). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Complexation:

    • Method A (Kneading): Create a paste of the this compound and a small amount of the β-cyclodextrin solution. Knead this mixture for 30-60 minutes. Gradually add the remaining cyclodextrin solution while continuing to mix.

    • Method B (Co-precipitation): Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the β-cyclodextrin solution with constant stirring. The organic solvent can then be removed by evaporation under reduced pressure.

  • Equilibration: Stir the resulting mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Sterilization and Use: Filter the solution through a 0.22 µm sterile filter to remove any undissolved material and for sterilization. This solution can then be used for dilutions in cell culture medium.

Visualizations

Experimental Workflow for Solubilization

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_cosolvent Co-solvent cluster_cyclodextrin Cyclodextrin cluster_lipid Lipid-Based cluster_application Application start This compound (Solid) cosolvent Dissolve in DMSO (e.g., 10 mM stock) start->cosolvent cyclodextrin Form Inclusion Complex with β-Cyclodextrin start->cyclodextrin lipid Incorporate into Lipid Formulation start->lipid application Dilute in Cell Culture Medium for In Vitro Assay cosolvent->application cyclodextrin->application lipid->application

Caption: Workflow for solubilizing this compound.

Postulated Signaling Pathway Affected by Alisol Triterpenoids

Disclaimer: The following diagram is based on studies of the structurally related compound, Alisol B 23-acetate, and represents a potential mechanism of action for this compound.

signaling_pathway cluster_compound Compound Action cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis alisol This compound (or related triterpenoids) pi3k PI3K alisol->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) alisol->bcl2 Downregulates bax Bax (Pro-apoptotic) alisol->bax Upregulates akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibits Proliferation cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase Caspase Activation cytochrome_c->caspase caspase->apoptosis

References

Technical Support Center: 16,23-Oxidoalisol B Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of 16,23-Oxidoalisol B for maximum efficacy in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a triterpenoid natural product isolated from the tubers of Alisma plantago-aquatica[1]. While specific research on this compound is limited, related alisol compounds have demonstrated significant anti-inflammatory and antioxidant properties. The proposed primary mechanism of action involves the modulation of key signaling pathways such as the AMP-activated protein kinase (AMPK)/mTOR pathway and the nuclear factor kappa B (NF-κB) pathway.[1][2][3]

Q2: How do I determine the starting dose for my in vitro experiments?

A2: For in vitro studies, a common starting point is to perform a dose-response curve to determine the compound's cytotoxicity and its effective concentration (EC50) for the desired biological effect. A typical range to test for novel natural products is from 0.1 µM to 100 µM. It is crucial to first assess cytotoxicity using an assay such as the MTT or LDH assay to ensure that the observed effects are not due to cell death.

Q3: What are the common challenges in optimizing the dosage of natural products like this compound?

A3: Researchers often face challenges with the limited availability and purity of the isolated natural product. Additionally, translating in vitro effective doses to in vivo models can be difficult due to pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME). It is also important to consider that the maximum tolerated dose (MTD) in animal models may not be the most efficacious dose.[4][5]

Q4: How can I assess the anti-inflammatory effects of this compound in my cell-based assay?

A4: To assess anti-inflammatory effects, you can use a cell model stimulated with an inflammatory agent like lipopolysaccharide (LPS). Key endpoints to measure include the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA, and the expression of inflammatory mediators (e.g., iNOS, COX-2) via Western blot or RT-qPCR.

Q5: What is the proposed signaling pathway for the anti-inflammatory and antioxidant effects of alisol compounds?

A5: Based on studies of related alisol compounds, this compound is hypothesized to exert its effects through the activation of AMPK, which in turn can inhibit the mTOR pathway. This pathway is a central regulator of cellular metabolism and inflammation. Additionally, alisol compounds have been shown to inhibit the NF-κB pathway, a key regulator of inflammatory gene expression. The antioxidant effects may be mediated through the upregulation of endogenous antioxidant enzymes.[2][3]

Troubleshooting Guides

Problem 1: High variability in experimental results between batches of this compound.

  • Possible Cause: Inconsistent purity of the compound.

  • Solution: Ensure that each batch of this compound is analyzed for purity using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). If possible, use a single, highly purified batch for a complete set of experiments.

Problem 2: No significant therapeutic effect observed in an in vivo animal model despite promising in vitro data.

  • Possible Cause 1: Poor bioavailability of the compound.

  • Solution 1: Conduct preliminary pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion profile. Consider alternative routes of administration (e.g., intraperitoneal vs. oral) or the use of a vehicle that enhances solubility and absorption.

  • Possible Cause 2: The dose administered is not within the therapeutic window.

  • Solution 2: Perform a dose-ranging study in the animal model to identify the maximum tolerated dose (MTD) and a range of potentially efficacious doses. Measure relevant pharmacodynamic (PD) biomarkers in target tissues to confirm target engagement.

Problem 3: Observed cytotoxicity at concentrations required for a therapeutic effect in cell culture.

  • Possible Cause: The therapeutic window of the compound is narrow.

  • Solution: Attempt to find a concentration that provides a therapeutic effect without significant cytotoxicity. If the therapeutic and cytotoxic concentrations overlap, consider investigating synergistic effects with other compounds to lower the required dose of this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the media and incubate for 24 hours.

  • Endpoint Analysis:

    • Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using ELISA kits.

    • Perform an MTT assay to assess cell viability and rule out cytotoxicity.

Protocol 2: In Vivo Murine Model of Inflammation

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Dose Formulation: Dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.

  • Dose Administration: Administer this compound via oral gavage at three different doses (e.g., 10, 25, 50 mg/kg) once daily for 7 days.

  • Induction of Inflammation: On day 7, one hour after the final dose, induce systemic inflammation by intraperitoneal injection of LPS (5 mg/kg).

  • Sample Collection and Analysis:

    • After 6 hours, collect blood via cardiac puncture to measure serum levels of TNF-α and IL-6 by ELISA.

    • Harvest liver and lung tissues for histological analysis (H&E staining) to assess inflammatory cell infiltration.

Data Presentation

Table 1: Hypothetical In Vitro Anti-inflammatory Efficacy of this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control15.2 ± 2.18.5 ± 1.2100
LPS (1 µg/mL)1250.8 ± 98.5850.3 ± 75.498.2 ± 2.5
LPS + 1 µM1025.4 ± 85.3710.9 ± 60.197.5 ± 3.1
LPS + 10 µM650.1 ± 55.9425.6 ± 40.896.8 ± 2.9
LPS + 50 µM250.7 ± 30.2180.2 ± 25.795.4 ± 3.5

Table 2: Hypothetical In Vivo Anti-inflammatory Efficacy of this compound in a Murine Model of LPS-induced Inflammation

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control120.5 ± 15.885.3 ± 10.2
LPS + Vehicle4500.2 ± 350.13200.7 ± 280.4
LPS + 10 mg/kg3200.9 ± 290.52500.1 ± 210.8
LPS + 25 mg/kg1800.4 ± 150.71500.6 ± 130.2
LPS + 50 mg/kg950.6 ± 90.3800.9 ± 75.5

Visualizations

G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_nucleus OAB This compound AMPK AMPK OAB->AMPK IKK IKK OAB->IKK mTOR mTOR AMPK->mTOR IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G Experimental Workflow for Dosage Optimization start Start: Compound This compound in_vitro In Vitro Studies (Dose-Response & Cytotoxicity) start->in_vitro in_vivo_pk In Vivo Pharmacokinetics (PK) (ADME Studies) in_vitro->in_vivo_pk Promising Results in_vivo_mtd In Vivo Maximum Tolerated Dose (MTD) Study in_vitro->in_vivo_mtd Promising Results efficacy_study In Vivo Efficacy Study (Dose-Ranging) in_vivo_pk->efficacy_study in_vivo_mtd->efficacy_study data_analysis Data Analysis (Efficacy & Safety) efficacy_study->data_analysis optimal_dose Optimal Dose Range Identified data_analysis->optimal_dose

Caption: Experimental workflow for optimizing the dosage of this compound.

References

troubleshooting common problems in 16,23-Oxidoalisol B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,23-Oxidoalisol B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Handling and Preparation

Question: How should I dissolve this compound for in vitro experiments? I'm observing precipitation in my cell culture medium.

Answer: this compound, like many triterpenoids, has poor aqueous solubility. For in vitro studies, it is recommended to prepare a stock solution in a non-polar organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This minimizes the final concentration of DMSO in your cell culture medium.

  • Working Dilution: When preparing your working concentrations, dilute the DMSO stock solution directly into the cell culture medium. Ensure vigorous mixing immediately after dilution to prevent precipitation.

  • Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Question: I am concerned about the stability of this compound in my experimental setup. How should I handle and store the compound?

Answer: Triterpenoids can be susceptible to degradation under certain conditions. Proper handling and storage are essential for reproducible results.

  • Storage of Stock Solutions: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

  • Stability in Culture Medium: Be aware that the stability of the compound in aqueous cell culture medium at 37°C over extended periods (e.g., > 24-48 hours) may be limited. For longer-term experiments, consider replenishing the medium with freshly diluted compound.

  • Light and Temperature Sensitivity: Protect the compound and its solutions from direct light and high temperatures. Prolonged exposure to high temperatures during extraction or handling can lead to degradation.

In Vitro Assay Troubleshooting

Question: I am seeing inconsistent results in my cell viability (e.g., MTT, CCK-8) assays. What could be the cause?

Answer: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the assay itself.

  • Compound Precipitation: As mentioned, poor solubility can lead to inconsistent dosing. Visually inspect your culture plates for any signs of precipitation after adding the compound. If precipitation is observed, optimize your dilution method.

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few cells can lead to high variability, while too many cells can result in nutrient depletion and contact inhibition, masking the true effect of the compound.

  • Incubation Time: The cytotoxic or anti-proliferative effects of this compound are likely time-dependent. Standardize the incubation time across all experiments. A time-course experiment is recommended to determine the optimal endpoint.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that alter the redox state of the cell can interfere with tetrazolium-based assays (MTT, MTS, XTT). If you suspect interference, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or cell membrane integrity (e.g., LDH release).

Question: My Western blot results for signaling proteins (e.g., p-AMPK, p-AKT) are weak or not showing the expected changes after treatment with this compound.

Answer: Weak or inconsistent Western blot signals can be a common issue. Here are some troubleshooting steps:

  • Optimize Treatment Conditions: The activation or inhibition of signaling pathways is often transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your protein of interest.

  • Sample Preparation: Ensure rapid and efficient cell lysis on ice with appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.

  • Protein Loading: Quantify the total protein concentration in your lysates (e.g., using a BCA assay) and ensure equal loading across all lanes. Use a reliable loading control (e.g., β-actin, GAPDH) to confirm equal loading.

  • Antibody Quality: Use antibodies that have been validated for your specific application (Western blotting) and target species. Optimize the primary and secondary antibody concentrations and incubation times.

  • Low Abundance Proteins: If your target protein is of low abundance, you may need to load a higher amount of total protein (e.g., 30-50 µg) per lane.

Quantitative Data Summary

The following tables summarize quantitative data from experiments with Alisol B 23-acetate, a closely related compound to this compound, which is expected to have similar biological activities and effective concentration ranges.

Table 1: Effect of Alisol B 23-acetate on the Viability of A549 Human Lung Cancer Cells

Treatment DurationConcentration (µM)Cell Viability (% of Control)
24 hours0100
3~90
6~75
9~50
48 hours0100
3~80
6~60
9~35

Data are approximated from published studies and should be used as a reference for designing experiments.

Table 2: Effect of Alisol B 23-acetate on Apoptosis and Cell Cycle of A549 Cells (24-hour treatment)

Concentration (µM)Apoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0~5~55~30~15
6~15~65~25~10
9~30~75~15~10

Data are approximated from published studies and should be used as a reference for designing experiments.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blotting
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action cluster_1 Cellular Outcomes OAB This compound ROS ↑ ROS Generation OAB->ROS AMPK ↑ p-AMPK OAB->AMPK PI3K_AKT ↓ p-PI3K / p-AKT OAB->PI3K_AKT Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy AMPK->Autophagy CellCycleArrest G1/S Phase Arrest PI3K_AKT->CellCycleArrest Proliferation ↓ Proliferation PI3K_AKT->Proliferation

Caption: Proposed signaling pathways of this compound leading to anti-cancer effects.

G cluster_assays Perform Assays start Start Experiment dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve dilute Dilute in Culture Medium (Working Concentration) dissolve->dilute treat Treat Cells dilute->treat incubate Incubate (Time-course) treat->incubate viability Cell Viability (CCK-8) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis western Protein Expression (Western Blot) incubate->western analyze Data Analysis viability->analyze apoptosis->analyze western->analyze

Caption: General experimental workflow for in vitro studies with this compound.

G cluster_troubleshooting Troubleshooting Steps problem Inconsistent Experimental Results solubility Check for Compound Precipitation problem->solubility dmso Verify Final DMSO Concentration (<0.5%) problem->dmso cells Standardize Cell Seeding Density problem->cells time Optimize Incubation Time problem->time assay Consider Assay Interference problem->assay reagents Check Reagent Quality & Storage problem->reagents re_dissolve Re-optimize Dilution Method solubility->re_dissolve vehicle_control Run Vehicle Control dmso->vehicle_control cell_count Perform Cell Counts Before Seeding cells->cell_count time_course Run Time-Course Experiment time->time_course alt_assay Use Alternative Assay Method assay->alt_assay new_reagents Prepare Fresh Reagents reagents->new_reagents

Caption: Logical relationship diagram for troubleshooting inconsistent experimental results.

strategies to enhance the stability of 16,23-Oxidoalisol B in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 16,23-Oxidoalisol B in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound solutions and provides actionable steps to resolve them.

Issue 1: Precipitation or Cloudiness of this compound Solution

  • Question: My this compound solution, initially clear, has become cloudy or shows precipitate upon standing. What is the cause and how can I fix it?

  • Answer: This is likely due to the low aqueous solubility of this compound, a common characteristic of triterpenoids.[1] Precipitation can be triggered by changes in temperature, pH, or solvent composition.

    Possible Causes and Solutions:

CauseRecommended Solution
Poor Solubility in Aqueous Buffers Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final solution. However, be mindful of the tolerance of your experimental system to the solvent.
Temperature Fluctuation Store the solution at a constant temperature. Avoid freeze-thaw cycles which can promote precipitation. Prepare fresh solutions before use if possible.
pH Shift Ensure the pH of your buffer is optimal for solubility. Although specific data for this compound is limited, for many natural products, a pH near neutral (6.8-7.4) is a good starting point.
High Concentration The concentration of this compound may exceed its solubility limit in the chosen solvent system. Try working with a lower, more soluble concentration.
Use of Solubilizing Agents Incorporate solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween 80) into your formulation.[2][3]

Issue 2: Degradation of this compound in Solution Over Time

  • Question: I am observing a decrease in the concentration of this compound in my stock solution over a short period. What could be causing this degradation, and how can I prevent it?

  • Answer: Triterpenoids can be susceptible to degradation through oxidation and hydrolysis, especially when exposed to light, heat, or reactive oxygen species.[4][5]

    Possible Causes and Solutions:

CauseRecommended Solution
Oxidation Oxidation is a common degradation pathway for natural products.[4] Protect your solution from oxygen by purging with an inert gas (e.g., nitrogen or argon) and using sealed vials. The addition of antioxidants can also be beneficial.[6][7]
Photodegradation Exposure to light, particularly UV radiation, can cause degradation.[5] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Thermal Degradation Elevated temperatures can accelerate degradation. Store stock solutions at low temperatures (-20°C or -80°C). For working solutions, maintain them on ice if the experiment allows.
Hydrolysis Although less common for this specific structure, hydrolysis can occur at extreme pH values. Maintain the pH of your solution within a stable range.
Reactive Components in Media Components in complex cell culture media or buffers could react with this compound. If this is suspected, prepare the compound in a simpler buffer for as short a time as possible before adding it to the final medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a lipophilic triterpenoid and is poorly soluble in water. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[8] For aqueous solutions, a stock solution in an organic solvent can be diluted into the aqueous buffer. Be aware that the final concentration of the organic solvent should be compatible with your experimental system.

Q2: How should I store my this compound stock solution to ensure its stability?

A2: For long-term storage, it is best to store this compound as a dry powder at -20°C. Stock solutions in an organic solvent like DMSO should be stored in airtight, light-protected vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can I use antioxidants to improve the stability of my this compound solution?

A3: Yes, using antioxidants can be an effective strategy to prevent oxidative degradation.[6][7] Common antioxidants used in research include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and natural antioxidants like ascorbic acid (Vitamin C) and tocopherol (Vitamin E).[9] The choice of antioxidant and its concentration should be optimized for your specific application.

Q4: What are cyclodextrins and how can they enhance the stability of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[10][11] They can form inclusion complexes with poorly water-soluble molecules like this compound, effectively encapsulating the molecule. This encapsulation can increase its aqueous solubility and protect it from degradation by shielding it from factors like light and oxidative agents.[3][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[12]

Quantitative Data on Stability Enhancement (Illustrative Data)

The following tables present illustrative data to demonstrate the potential impact of different stabilization strategies on the stability of this compound in a 1% DMSO/phosphate-buffered saline (PBS) solution.

Table 1: Effect of Temperature on the Stability of this compound (10 µM) over 24 hours.

Storage Temperature% Remaining this compound
4°C98%
25°C (Room Temperature)85%
37°C72%

Table 2: Effect of pH on the Stability of this compound (10 µM) at 25°C for 24 hours.

pH of Solution% Remaining this compound
5.088%
7.492%
9.075%

Table 3: Effect of Stabilizers on the Stability of this compound (10 µM) at 25°C in the presence of light for 24 hours.

Condition% Remaining this compound
Control (No Stabilizer)65%
+ 0.01% BHT (Antioxidant)85%
+ 1% HP-β-CD (Cyclodextrin)95%
+ 0.01% BHT and 1% HP-β-CD98%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using HP-β-Cyclodextrin

  • Prepare a stock solution of this compound: Dissolve 1 mg of this compound (MW: 470.68 g/mol ) in 212.5 µL of DMSO to make a 10 mM stock solution.

  • Prepare an HP-β-Cyclodextrin solution: Prepare a 10% (w/v) solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., PBS pH 7.4).

  • Form the inclusion complex: While vortexing the HP-β-cyclodextrin solution, slowly add the 10 mM this compound stock solution to achieve the desired final concentration. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of the 10% HP-β-cyclodextrin solution.

  • Incubate: Incubate the mixture for 1-2 hours at room temperature with gentle agitation to ensure complex formation.

  • Sterilization (if required): Filter the final solution through a 0.22 µm syringe filter.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method for quantifying this compound to assess its stability over time.[13]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]

  • Mobile Phase: A gradient of acetonitrile and water. A starting point could be 50:50 acetonitrile:water, ramping up to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 208 nm.[13]

  • Sample Preparation: At each time point of your stability study, take an aliquot of your this compound solution and dilute it with the mobile phase to a concentration within the linear range of your calibration curve.

  • Quantification: Create a standard curve by injecting known concentrations of this compound. The concentration in your samples can be determined by comparing the peak area to the standard curve. The percentage of remaining this compound can be calculated relative to the initial concentration (time zero).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound in various formulations (e.g., with/without stabilizers) stress Expose to stress conditions (e.g., different temp, pH, light) prep->stress sampling Collect samples at different time points (t=0, 6h, 12h, 24h) stress->sampling analysis Quantify remaining This compound using HPLC sampling->analysis data Calculate degradation rate and compare stability of different formulations analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

cyclodextrin_encapsulation cluster_before Before Complexation cluster_after After Complexation drug This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) drug->complex Encapsulation cd HP-β-Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex Encapsulation

Caption: Encapsulation of this compound by HP-β-Cyclodextrin to form a stable, water-soluble inclusion complex.

References

overcoming challenges in the large-scale purification of 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of 16,23-Oxidoalisol B (also known as Alisol B 23-acetate).

Troubleshooting Guide

Issue 1: Low Extraction Yield of Crude this compound

  • Question: We are experiencing a low yield of this compound after the initial extraction from Alismatis Rhizoma. What are the potential causes and solutions?

  • Answer: Low extraction yield is a common issue that can often be resolved by optimizing the extraction parameters. Key factors to consider include the extraction method, solvent system, solid-to-liquid ratio, extraction time, and the number of extraction cycles.

    • Extraction Method: Reflux extraction is a commonly used and effective method.[1] Flash-type extraction has also been shown to be efficient and time-saving.[2]

    • Solvent System: The choice and concentration of the extraction solvent are critical. 70% ethanol has been identified as an optimal solvent in reflux extraction.[1] Methanol has also been shown to yield high concentrations of the target compound.[3]

    • Optimization of Parameters: Response Surface Methodology (RSM) can be employed to systematically optimize extraction conditions.[1][2][3] For instance, one study found optimal conditions for reflux extraction to be a 1:13 solid-liquid ratio with 70% ethanol, extracted for 2 hours over 3 cycles.[1] For flash-type extraction, optimal conditions were determined to be an 80% ethanol volume fraction, a 12:1 liquid-solid ratio, and 4 extraction cycles of 114 seconds each.[2]

Issue 2: Poor Purity of this compound after Column Chromatography

  • Question: Our preparation of this compound shows significant impurities after silica gel column chromatography. How can we improve the purity?

  • Answer: Achieving high purity with silica gel column chromatography depends on the proper selection of the stationary and mobile phases, as well as the loading and elution conditions.

    • Enrichment Prior to Chromatography: It is beneficial to perform a preliminary extraction to enrich the target compound. An ethyl acetate extraction following an initial alcohol extraction can effectively enrich this compound before chromatographic separation.

    • Mobile Phase Composition: The polarity of the mobile phase is crucial for good separation. A step-wise elution with a gradient of solvents may be necessary to separate compounds with similar polarities.

    • Final Crystallization Step: For achieving very high purity (>98%), a final crystallization step after chromatography is highly effective.[4]

Issue 3: Difficulty in Crystallizing the Final Product

  • Question: We are struggling to induce crystallization of this compound from the purified fraction. What can we do?

  • Answer: Successful crystallization depends on solvent selection, concentration, and cooling conditions.

    • Solvent for Crystallization: Ethyl acetate is a suitable solvent for the crystallization of this compound.[4]

    • Procedure: The purified, powdered solid should be dissolved in ethyl acetate, potentially with gentle heating to ensure complete dissolution. Any insoluble impurities should be removed by filtration. The filtrate is then allowed to cool slowly to promote the formation of high-purity crystals. One described method involves a 12-hour cooling period.[4]

    • Recrystallization: To further enhance purity, a recrystallization step can be performed by redissolving the crystals in fresh ethyl acetate and repeating the cooling and filtration process.[4] Purity levels as high as 99.41% have been reported using this method.[4]

Frequently Asked Questions (FAQs)

  • Question: What is the typical purity of this compound that can be achieved at a large scale?

  • Answer: With an optimized process involving alcohol extraction, ethyl acetate enrichment, silica gel column chromatography, and a final crystallization step, a purity of over 98% can be consistently achieved.[4] Specific examples have reported purities of 99.15%, 99.30%, and 99.41%.[4]

  • Question: Is this compound susceptible to degradation during purification?

  • Answer: While the provided documents do not extensively detail the degradation pathways, the use of methods like supercritical fluid extraction (SFE) has been suggested for unstable compounds, indicating that stability can be a concern.[5] Flash-type extraction is also noted for its advantage of room temperature operation, which can help prevent the degradation of heat-sensitive components.[2]

  • Question: What analytical methods are recommended for assessing the purity of this compound?

  • Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.[3][4] HPLC methods should be validated for precision, repeatability, and stability.[1]

Data Presentation

Table 1: Optimized Extraction Parameters for this compound

ParameterReflux Extraction[1]Flash-Type Extraction[2]Supercritical Fluid Extraction (SFE)[5]
Solvent 70% Ethanol80% Ethanoln-butanol/tert-butyl methyl ether/acetonitrile/0.1% aqueous TFA
Solid-Liquid Ratio 1:1312:1 (Liquid-Solid)Not specified
Extraction Time 2 hours114 seconds/cycle4 hours
Extraction Cycles 34Not specified
Temperature Reflux TemperatureRoom Temperature36°C
Pressure AtmosphericAtmospheric15 MPa

Table 2: Purity and Yield from a Large-Scale Purification Protocol[4]

StepInputSolventsOutputPurity
Crystallization 1 Powdered SolidEthyl Acetate100g CrystalsNot specified
Recrystallization 100g CrystalsEthyl Acetate86g Colorless Crystals99.15%
Example 2 (Recrystallization) 75g CrystalsEthyl AcetateNot specified99.41%
Example 3 (Recrystallization) 386g CrystalsEthyl AcetateNot specified99.30%

Experimental Protocols

1. Reflux Extraction of this compound [1]

  • Weigh the powdered Alismatis Rhizoma (passed through a No. 5 sieve).

  • Add 70% ethanol at a solid-liquid ratio of 1:13.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling, filter the extract.

  • Repeat the extraction process on the solid residue for a total of 3 cycles.

  • Combine the filtrates from all cycles for further processing.

2. Large-Scale Purification by Chromatography and Crystallization [4]

  • Alcohol Extraction: Extract the raw material (Alisma orientalis tuber) with alcohol.

  • Ethyl Acetate Extraction: Concentrate the alcohol extract and then extract with ethyl acetate to enrich the this compound.

  • Silica Gel Column Chromatography:

    • Concentrate the ethyl acetate extract to a dry powder.

    • Load the powder onto a silica gel column.

    • Elute the column with an appropriate solvent system to separate the target compound from impurities.

    • Collect the fractions containing this compound and concentrate to a powdered solid.

  • Crystallization:

    • Dissolve the powdered solid obtained from chromatography in ethyl acetate, heating gently to ensure complete dissolution.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool naturally for 12 hours to form crystals.

    • Collect the crystals by filtration.

  • Recrystallization:

    • Redissolve the collected crystals in fresh ethyl acetate with heating.

    • Allow the solution to cool for 12 hours to form high-purity, colorless, square crystals of this compound.

    • Filter and dry the final product.

Visualizations

G cluster_extraction Extraction & Enrichment cluster_purification Purification cluster_analysis Quality Control raw_material Alismatis Rhizoma (Powdered) reflux Reflux Extraction (e.g., 70% Ethanol) raw_material->reflux enrichment Ethyl Acetate Enrichment reflux->enrichment chromatography Silica Gel Column Chromatography enrichment->chromatography crystallization Crystallization (Ethyl Acetate) chromatography->crystallization recrystallization Recrystallization crystallization->recrystallization final_product High-Purity This compound (>98%) recrystallization->final_product hplc HPLC Analysis final_product->hplc G cluster_solutions Troubleshooting Steps start Low Extraction Yield? check_solvent Verify Solvent System (e.g., 70% Ethanol) start->check_solvent check_ratio Optimize Solid-Liquid Ratio (e.g., 1:13) check_solvent->check_ratio check_time Adjust Extraction Time (e.g., 2 hours/cycle) check_ratio->check_time check_cycles Ensure Sufficient Cycles (e.g., 3 cycles) check_time->check_cycles end Improved Yield check_cycles->end

References

how to avoid common artifacts in 16,23-Oxidoalisol B research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to avoid common artifacts in 16,23-Oxidoalisol B research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

A1: this compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma). It is of significant research interest due to its potential therapeutic properties, including anti-inflammatory and pro-apoptotic activities. However, its structural complexity and potential for degradation present challenges in research.

Q2: What are the most common sources of artifacts in this compound research?

A2: The most common artifacts can arise during:

  • Extraction and Purification: Co-extraction of structurally similar compounds, and degradation due to harsh extraction conditions (e.g., high temperatures, extreme pH).

  • Sample Storage: Degradation due to exposure to light, air (oxidation), and improper temperatures.

  • Analytical Procedures: Artifacts introduced during chromatographic analysis (e.g., peak tailing, ghost peaks) and spectroscopic characterization (e.g., NMR artifacts).

  • Biological Assays: Interference from impurities or degradation products, leading to misinterpretation of biological activity.

Q3: How can I prevent the degradation of this compound during storage?

A3: To ensure the stability of this compound, it is recommended to store the purified compound as a solid or in a non-reactive solvent (e.g., DMSO) at -20°C or below, protected from light and air. For long-term storage, flushing with an inert gas like argon or nitrogen is advisable.

Troubleshooting Guides

Extraction and Purification Artifacts
Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete extraction from the plant material.Optimize the extraction solvent system and duration. Consider using a multi-step extraction with solvents of increasing polarity.
Degradation during extraction.Use moderate temperatures for extraction (e.g., reflux at a controlled temperature) and avoid strong acids or bases.
Co-elution of impurities during chromatography Structurally similar alisol derivatives present in the extract.Employ a multi-step chromatographic purification strategy, including silica gel chromatography followed by preparative HPLC with a different stationary phase (e.g., C18).
Inappropriate mobile phase composition in HPLC.Optimize the mobile phase gradient to achieve better separation of closely related compounds.
Presence of unknown peaks in the final product Formation of degradation products during purification.Minimize exposure to heat and light during all purification steps. Use high-purity solvents.
Contamination from equipment or solvents.Thoroughly clean all glassware and use fresh, high-purity solvents for all chromatographic steps.
Analytical Artifacts
Problem Potential Cause Recommended Solution
Peak tailing or fronting in HPLC analysis Column overload or interaction of the analyte with active sites on the stationary phase.Reduce the injection volume or sample concentration. Use a column with a different stationary phase or add a competing agent to the mobile phase.
Ghost peaks in HPLC chromatogram Contamination in the mobile phase, injection system, or carryover from a previous injection.Use fresh, high-purity mobile phase. Implement a thorough needle wash protocol between injections.
Poor signal-to-noise ratio in NMR spectrum Insufficient sample concentration or too few scans.Increase the sample concentration if possible. Increase the number of scans acquired.
"Sinc wiggles" or truncation artifacts in NMR Acquisition time is too short for sharp signals.Increase the acquisition time to allow the FID to decay fully.
Inaccurate integration in quantitative NMR (qNMR) Incomplete relaxation of nuclei between pulses.Increase the relaxation delay (d1) to at least 5 times the longest T1 of the protons being integrated.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Alisma rhizoma

This protocol is adapted from methods used for the isolation of related triterpenoids from the same source.

  • Extraction:

    • Air-dried and powdered Alisma rhizoma (1 kg) is refluxed with 95% ethanol (10 L) for 2 hours.

    • The extraction is repeated twice.

    • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography:

    • The crude extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of hexane-ethyl acetate (from 100:0 to 0:100) to yield several fractions.

    • Fractions are monitored by thin-layer chromatography (TLC).

  • Preparative HPLC:

    • Fractions containing this compound (identified by analytical HPLC-MS) are combined and further purified by preparative HPLC.

    • A C18 column is used with a mobile phase of acetonitrile and water in a gradient elution.

    • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Visualizations

Signaling Pathways

Based on the known activities of related alisol compounds and the reported toxicity of this compound, the following signaling pathways are likely to be modulated.

Farnesoid_X_Receptor_Pathway This compound This compound FXR FXR This compound->FXR Agonist? FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Expression (e.g., SHP) FXRE->Target_Genes Regulates Inflammation Inflammation (NF-κB inhibition) Target_Genes->Inflammation Bile_Acid Bile Acid Homeostasis Target_Genes->Bile_Acid

Caption: Hypothetical activation of the Farnesoid X Receptor (FXR) pathway by this compound.

Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Artifact_Detection_Workflow Start Crude Extract Purification Multi-step Chromatography Start->Purification Purity_Check Purity Assessment (HPLC-UV/MS) Purification->Purity_Check Purity_Check->Purification No, re-purify Pure >98% Pure? Purity_Check->Pure Yes Structure_ID Structural Elucidation (NMR, HRMS) Pure->Structure_ID Stability_Test Stability Testing (Forced Degradation) Structure_ID->Stability_Test Stability_Test->Purification No, identify degradants Stable Stable? Stability_Test->Stable Yes Biological_Assay Biological Assays Stable->Biological_Assay

Technical Support Center: Optimizing Cell-Based Assays for 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 16,23-Oxidoalisol B in cell-based assays. The information is tailored for scientists in drug development and related fields to anticipate and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a naturally occurring triterpenoid compound.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] It has been shown to impede the progression of various cancer cell lines, including melanoma, colon, and breast cancer cells.[2]

Q2: What are the known signaling pathways affected by this compound and its analogs?

A2: Analogs of this compound, such as Alisol B 23-acetate, have been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key mechanism of the compound's anti-cancer effects.[4] Additionally, related compounds can induce apoptosis through the generation of reactive oxygen species (ROS) and by activating mitogen-activated protein kinases (MAPKs).

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: Like many triterpenoids, this compound has poor aqueous solubility. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) by dissolving the compound in 100% DMSO. Store this stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q4: What is the recommended final concentration of DMSO in my cell culture medium?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, with many assays tolerating up to 1%. It is critical to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates in culture medium The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the medium can cause it to crash out of solution.Perform a serial dilution of your DMSO stock solution in the cell culture medium. Ensure rapid and thorough mixing immediately after adding the stock to the medium to avoid localized high concentrations. Briefly sonicating the diluted solution can also help to redissolve fine precipitates.
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or precipitation of the compound can all contribute to variability.Ensure a homogenous single-cell suspension before seeding. To avoid edge effects, do not use the perimeter wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium. Visually inspect the wells for any precipitate after adding the compound.
No significant biological effect observed The concentration of this compound may be too low, the incubation time may be too short, or the chosen cell line may be resistant.Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your cell line. Also, consider a time-course experiment to identify the optimal incubation period. If no effect is observed even at high concentrations, consider testing a different cell line.
High background in fluorescence/luminescence assays The compound itself may be autofluorescent or may interfere with the assay chemistry.Run a control with the compound in cell-free medium to check for background signal. If the compound interferes with the assay, consider using an alternative assay that measures a different endpoint (e.g., a colorimetric assay instead of a fluorescent one).

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, IGR39, CaKi-1) in a 96-well plate at a density of 4,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium. Add the diluted compound to the cells in triplicate. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis (Annexin V/PI) Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the determined optimal time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Cell Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

Western Blotting for PI3K/Akt Signaling Pathway

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Cell Line Compound Assay IC50 / ED50
A549 (Lung Cancer)Alisol B 23-acetate analogCytotoxicity10.0 µg/ml
SK-OV3 (Ovarian Cancer)Alisol B 23-acetate analogCytotoxicity8.7 µg/ml
B16-F10 (Melanoma)Alisol B 23-acetate analogCytotoxicity5.2 µg/ml
HT1080 (Fibrosarcoma)Alisol B 23-acetate analogCytotoxicity3.1 µg/ml

Visualizations

G Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays prep_stock Prepare this compound Stock Solution in DMSO treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cancer Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Optimal Duration treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis western Western Blotting (Signaling Pathway Analysis) incubate->western

Figure 1. A generalized workflow for evaluating the in vitro efficacy of this compound.

G Proposed Signaling Pathway of this compound Analogs cluster_upstream Upstream Events cluster_downstream Downstream Cellular Effects 16_23_Oxidoalisol_B This compound (and its analogs) PI3K PI3K 16_23_Oxidoalisol_B->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Proliferation Decreased Cell Proliferation mTOR->Proliferation Apoptosis Induction of Apoptosis mTOR->Apoptosis Growth Inhibition of Cell Growth mTOR->Growth

Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

References

troubleshooting inconsistent results in 16,23-Oxidoalisol B studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in their 16,23-Oxidoalisol B experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our guides are designed in a question-and-answer format to directly address common issues encountered during research with this compound.

Q1: We are observing significant batch-to-batch variability in the biological activity of our this compound. What could be the cause?

A1: Batch-to-batch variability is a common challenge when working with natural products. Several factors could be contributing to this inconsistency:

  • Purity and Characterization: The purity of this compound can vary between suppliers or even batches from the same supplier. It is crucial to independently verify the purity of each new batch using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Presence of Isomers or Related Compounds: The starting material, Alisma orientale, contains several structurally similar triterpenoids. Incomplete purification can lead to the presence of contaminating compounds that may have their own biological activities, leading to inconsistent results.

  • Compound Stability: this compound may degrade over time, especially if not stored correctly. It is advisable to store the compound in a cool, dark, and dry place. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended.

Q2: We are struggling with the solubility of this compound in our cell culture media, leading to inconsistent results. How can we improve its solubility?

A2: this compound is a lipophilic molecule with poor water solubility. Here are some strategies to improve its dissolution in aqueous media:

  • Primary Solvent: Dissolve this compound in an appropriate organic solvent first, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.

  • Final Concentration: When preparing your working solution, ensure the final concentration of the organic solvent in the cell culture media is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Sonication: Gentle sonication of the stock solution before dilution can help to break up any aggregates and ensure a homogenous solution.

  • Serum in Media: The presence of serum in the cell culture media can aid in the solubilization of lipophilic compounds. However, be aware that serum components can also interact with the compound and affect its activity.

Q3: We are seeing conflicting results in our cell viability assays after treatment with this compound. Sometimes it's cytotoxic, and other times it's not. Why might this be happening?

A3: The observed cytotoxicity of this compound can be highly dependent on the experimental conditions. Here are some factors to consider:

  • Cell Type: Different cell lines can have varying sensitivities to the same compound due to differences in metabolic pathways, expression of target proteins, and membrane permeability.

  • Cell Density: The initial cell seeding density can influence the effective concentration of the compound per cell and impact the outcome of viability assays. It is important to standardize cell numbers across experiments.

  • Treatment Duration: The cytotoxic effects of this compound may be time-dependent. Short incubation times may not be sufficient to induce a significant effect. A time-course experiment is recommended to determine the optimal treatment duration.

  • Assay Type: The choice of viability assay can also lead to different results. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. Using orthogonal methods to confirm cytotoxicity is a good practice.

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data to illustrate the importance of consistent experimental parameters.

Table 1: Effect of this compound Purity on IC50 Values in Cancer Cell Lines

PurityCell Line A IC50 (µM)Cell Line B IC50 (µM)
95%15.2 ± 1.825.4 ± 2.1
98%10.5 ± 1.118.9 ± 1.5
>99%8.1 ± 0.912.3 ± 1.3

Table 2: Influence of Solvent Concentration on Apparent Cell Viability

Final DMSO Conc. (v/v)Cell Viability (%) - No CompoundCell Viability (%) - With 10 µM this compound
0.05%98 ± 275 ± 5
0.1%95 ± 372 ± 6
0.5%80 ± 555 ± 8

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh 5 mg of this compound powder.

  • Dissolve the powder in 1 mL of HPLC-grade DMSO to make a 5 mg/mL stock solution.

  • Gently vortex and sonicate for 5-10 minutes in a water bath to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. If present, centrifuge the solution and use the supernatant.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to this compound studies.

G cluster_0 Experimental Workflow: Troubleshooting Inconsistent Results A Inconsistent Results Observed B Check Compound Purity & Identity A->B C Optimize Solubility & Dosing A->C D Standardize Cell Culture Conditions A->D E Validate Assay Performance A->E F Consistent & Reproducible Results B->F C->F D->F E->F G This compound This compound TLR4 TLR4 This compound->TLR4 inhibits NOX1 NOX1 TLR4->NOX1 activates ROS ROS NOX1->ROS produces Tight Junction Disruption Tight Junction Disruption ROS->Tight Junction Disruption Intestinal Barrier Dysfunction Intestinal Barrier Dysfunction Tight Junction Disruption->Intestinal Barrier Dysfunction G Alisol B derivative Alisol B derivative CaMKKβ CaMKKβ Alisol B derivative->CaMKKβ activates AMPK AMPK CaMKKβ->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Technical Support Center: Enhancing the In Vivo Bioavailability of 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the lipophilic triterpenoid, 16,23-Oxidoalisol B, for in vivo models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenge for the oral delivery of this compound stems from its physicochemical properties. As a protostane-type triterpenoid with a calculated XLogP3 of 4.5, it is highly lipophilic and exhibits poor water solubility. This characteristic significantly limits its dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption, leading to low and variable oral bioavailability. Many natural products with high lipophilicity face similar challenges with absorption and first-pass metabolism.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: For lipophilic compounds like this compound, several formulation strategies can be employed to improve oral bioavailability.[1][2][3] These include:

  • Lipid-Based Formulations: These formulations, such as microemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs), can enhance the solubility and absorption of lipophilic drugs.[2][4][5] They can also promote lymphatic transport, which helps bypass first-pass metabolism in the liver.[2]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate and, consequently, its absorption.[1]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution.

Q3: Which in vivo models are suitable for pharmacokinetic studies of this compound?

Q4: What analytical methods are recommended for quantifying this compound in biological samples?

A4: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the recommended approach for the quantification of this compound in plasma or tissue samples.[6][7] This technique offers high selectivity and sensitivity, which are necessary for accurately measuring the low concentrations of the compound expected in vivo. Method development would involve optimizing sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters.[6][7]

Troubleshooting Guides

Problem: Low and Inconsistent Oral Bioavailability
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound.Develop a lipid-based formulation such as a microemulsion or a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gastrointestinal tract.[4][5]
Slow dissolution rate due to large particle size.Employ particle size reduction techniques like micronization or prepare a nanosuspension to increase the surface area for dissolution.[1]
Extensive first-pass metabolism.Consider a formulation strategy that promotes lymphatic transport, such as long-chain triglyceride-based lipid formulations, to bypass the liver.[2]
Problem: Difficulty in Formulating a Stable and Homogeneous Dosing Solution
Possible Cause Troubleshooting Step
Precipitation of the compound in aqueous vehicles.Use a co-solvent system or a suspension with appropriate suspending and wetting agents. For preclinical studies, a simple suspension can be prepared.
Inconsistent dosing due to particle aggregation in suspension.Ensure proper homogenization of the suspension before each administration. Include a surfactant in the formulation to improve wettability and reduce aggregation.
Problem: High Variability in Pharmacokinetic Data
Possible Cause Troubleshooting Step
Inconsistent absorption due to formulation issues.Optimize the formulation for better stability and homogeneity. Ensure consistent dosing procedures across all animals.
Physiological variability among animals.Increase the number of animals per group to improve statistical power. Ensure animals are fasted overnight before dosing to reduce variability in gastrointestinal conditions.

Quantitative Data

While specific pharmacokinetic data for this compound is not available, the following table summarizes the pharmacokinetic parameters of the structurally related triterpenoid, alisol A, and its acetate derivatives in rats after oral administration. This data can serve as a reference for what might be expected and for setting analytical method requirements.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Alisol AOral25-5000--43.1 ± 18.1[8]
Alisol A 23-acetateOral5-1000--6.3 ± 1.5[8]
Alisol A 24-acetateOral5-1000--7.9 ± 1.2[8]

Experimental Protocols

Protocol 1: Preparation of a Microemulsion Formulation
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol® HP).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.

    • Prepare various mixtures of the surfactant and co-surfactant (S/CoS ratio) ranging from 1:1 to 4:1.

    • For each S/CoS ratio, titrate the oil phase with the S/CoS mixture and then with an aqueous phase to identify the microemulsion region.

  • Preparation of the Microemulsion:

    • Dissolve a pre-weighed amount of this compound in the selected oil.

    • Add the appropriate amounts of surfactant and co-surfactant and vortex until a clear solution is formed.

    • Slowly add the aqueous phase (e.g., water or buffer) under constant stirring until a transparent and homogenous microemulsion is formed.

  • Characterization:

    • Characterize the microemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.

Protocol 2: LC-MS/MS Method for Quantification in Rat Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the study).

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard by direct infusion.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Bioavailability_Challenges cluster_Challenges Challenges for Oral Bioavailability cluster_Strategies Formulation Strategies Poor Aqueous Solubility Poor Aqueous Solubility Lipid-Based Formulations Lipid-Based Formulations Poor Aqueous Solubility->Lipid-Based Formulations Solid Dispersions Solid Dispersions Poor Aqueous Solubility->Solid Dispersions Slow Dissolution Rate Slow Dissolution Rate Particle Size Reduction Particle Size Reduction Slow Dissolution Rate->Particle Size Reduction First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Lipid-Based Formulations

Caption: Strategies to overcome bioavailability challenges.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Analysis Bioanalysis A Excipient Screening B Phase Diagram Construction A->B C Formulation Preparation B->C D Characterization (Size, PDI) C->D E Animal Dosing (Oral) D->E F Blood Sampling E->F G Sample Preparation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I

Caption: Experimental workflow for bioavailability assessment.

References

refining protocols for the chemical synthesis of 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chemical synthesis of 16,23-Oxidoalisol B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A practical and readily available starting material is Alisol B 23-acetate, which can be isolated from Alisma orientale (oriental water plantain). Alternatively, Alisol B can be used, though the 23-hydroxyl group would require protection before subsequent steps.

Q2: What is the general synthetic strategy to form the 16,23-oxido bridge?

A2: The most plausible synthetic route involves a two-step process:

  • Selective hydroxylation: Introduction of a hydroxyl group at the C16 position of the Alisol B scaffold.

  • Intramolecular cyclization: Formation of the ether linkage between the C16 hydroxyl group and the C23 hydroxyl group.

Q3: Are protecting groups necessary for this synthesis?

A3: Yes, protecting groups are crucial to prevent unwanted side reactions. The C3 and C11 hydroxyl groups of Alisol B are reactive and should be protected before attempting to modify the side chain. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are a good option as they are stable under many reaction conditions and can be selectively removed.

Troubleshooting Guides

Problem 1: Low yield during the selective hydroxylation at C16.
Potential Cause Troubleshooting Steps
Steric Hindrance The C16 position is sterically hindered. Consider using a smaller, more reactive oxidizing agent. If using an enzymatic approach with a P450 enzyme, optimizing the enzyme variant and reaction conditions is crucial.
Over-oxidation The desired hydroxyl group is further oxidized to a ketone. Reduce the reaction time, lower the temperature, or use a milder oxidizing agent. Monitor the reaction closely using Thin Layer Chromatography (TLC).
Incorrect Reagent Choice The chosen oxidizing agent is not selective for the desired position. For chemical synthesis, consider selenium dioxide (SeO2) for allylic hydroxylation, although regioselectivity can be an issue. Enzymatic hydroxylation often offers higher selectivity.
Poor Substrate Solubility Alisol B derivatives may have limited solubility in certain solvents, leading to incomplete reaction. Experiment with co-solvent systems to improve solubility.
Problem 2: Difficulty in achieving intramolecular cyclization to form the ether bridge.
Potential Cause Troubleshooting Steps
Unfavorable Conformation The steroid backbone may not readily adopt the conformation required for the C16 and C23 hydroxyl groups to be in close proximity. Computational modeling can help predict the most stable conformations. Experiment with different solvents and temperatures to influence the conformational equilibrium.
Intermolecular Reactions At high concentrations, intermolecular ether formation can compete with the desired intramolecular cyclization, leading to dimers and polymers. Perform the cyclization reaction under high dilution conditions.
Poor Leaving Group (if applicable) If a two-step cyclization process is used (e.g., converting one hydroxyl to a leaving group), ensure the leaving group is sufficiently reactive. For a direct cyclization of the diol, acid or base catalysis might be necessary.
Dehydration Under acidic conditions, elimination of water to form an alkene is a common side reaction. Use mild acidic conditions or consider a base-catalyzed cyclization.
Problem 3: Challenges in the purification of the final product.
Potential Cause Troubleshooting Steps
Similar Polarity of Byproducts Side products from the reaction may have similar polarities to the desired this compound, making separation by column chromatography difficult.
- Utilize different stationary phases (e.g., alumina, C18 reverse-phase silica).
- Employ High-Performance Liquid Chromatography (HPLC) for final purification.
- Consider derivatization of the product or impurities to alter their polarity before chromatography.
Product Instability The final product may be sensitive to the purification conditions (e.g., acidic or basic silica gel). Use neutral silica gel or passivate the silica gel with a suitable base (e.g., triethylamine) before use.

Experimental Protocols (Proposed)

Note: The following protocols are proposed based on established chemical principles for steroid modification and should be optimized for specific laboratory conditions.

Protocol 1: Protection of C3 and C11 Hydroxyl Groups of Alisol B
  • Dissolve Alisol B in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 equivalents per hydroxyl group).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents per hydroxyl group).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the di-TBDMS protected Alisol B by flash column chromatography.

Protocol 2: Selective Hydroxylation at C16 (Enzymatic)
  • Prepare a whole-cell biocatalyst system expressing a suitable cytochrome P450 monooxygenase known for steroid hydroxylation.

  • Resuspend the cells in a suitable buffer.

  • Add the di-TBDMS protected Alisol B (dissolved in a minimal amount of a co-solvent like DMSO).

  • Initiate the reaction by adding a source of reducing equivalents (e.g., glucose).

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) with shaking.

  • Monitor the formation of the hydroxylated product by HPLC or LC-MS.

  • After the desired conversion is reached, extract the product with ethyl acetate.

  • Purify the 16-hydroxy-di-TBDMS protected Alisol B by flash column chromatography.

Protocol 3: Intramolecular Cyclization (Mitsunobu Reaction)
  • Dissolve the purified 16,23-diol intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C.

  • Add triphenylphosphine (PPh3) (1.5 equivalents).

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, less polar spot.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the protected this compound.

Protocol 4: Deprotection of Silyl Ethers
  • Dissolve the protected this compound in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents per silyl group).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection cluster_hydroxylation Hydroxylation cluster_cyclization Cyclization cluster_deprotection Deprotection cluster_end Final Product start Alisol B prot Protection of C3 & C11 (e.g., TBDMSCl, Imidazole) start->prot hydroxy Selective C16 Hydroxylation (e.g., P450 Enzyme) prot->hydroxy cyclize Intramolecular Cyclization (e.g., Mitsunobu Reaction) hydroxy->cyclize deprot Deprotection of C3 & C11 (e.g., TBAF) cyclize->deprot end This compound deprot->end

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis of Reaction Steps cluster_solutions Potential Solutions problem Low Yield of This compound step1 Check Hydroxylation Efficiency problem->step1 step2 Check Cyclization Efficiency problem->step2 step3 Check Purification Recovery problem->step3 sol1 Optimize Hydroxylation: - Change Reagent/Enzyme - Adjust Conditions step1->sol1 sol2 Optimize Cyclization: - High Dilution - Change Reagent/Catalyst step2->sol2 sol3 Optimize Purification: - Different Chromatography - Recrystallization step3->sol3

Caption: Troubleshooting logic for low yield in synthesis.

addressing challenges in the formulation of 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 16,23-Oxidoalisol B. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: this compound is a triterpenoid, a class of compounds known for its lipophilic nature.[1][2][3] The primary challenges in its formulation stem from its predicted poor aqueous solubility and potentially low oral bioavailability.[4][5][6] Key issues include:

  • Poor aqueous solubility: This can lead to low dissolution rates in the gastrointestinal tract, limiting absorption.[7]

  • Low bioavailability: Consequent to poor solubility, the fraction of the administered dose that reaches systemic circulation may be insufficient for therapeutic efficacy.[6][8]

  • Potential for instability: As a complex natural product, its stability in different formulations and storage conditions needs to be carefully evaluated.[4]

  • Variability in absorption: Inconsistent absorption can lead to unpredictable therapeutic outcomes.[4]

Q2: What is the predicted lipophilicity of this compound?

A2: The lipophilicity of a compound can be estimated by its XLogP3 value. For this compound, the computed XLogP3 is 4.5, indicating a high degree of lipophilicity.[9] This property is central to the challenges faced in its formulation for aqueous-based delivery systems.

Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?

A3: For lipophilic compounds like this compound, several advanced formulation strategies can be employed to improve solubility and bioavailability. These include:

  • Lipid-based drug delivery systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and promote lymphatic transport, potentially bypassing first-pass metabolism.[5][6][10]

  • Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can create amorphous solid dispersions, which often exhibit improved dissolution rates compared to the crystalline form.[7]

  • Nanoparticle systems: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.

  • Inclusion complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble drugs.[11]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental formulation of this compound.

Issue 1: Poor Solubility in Aqueous Media
  • Problem: Difficulty in dissolving this compound in aqueous buffers for in vitro assays.

  • Troubleshooting Steps:

    • Co-solvents: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) before adding it to the aqueous medium. Note the final solvent concentration to assess potential toxicity in biological assays.

    • Surfactants: Use non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration to aid in solubilization.

    • pH Adjustment: Although triterpenoids are generally neutral, assess if any ionizable groups are present and if pH adjustment within a physiologically relevant range can improve solubility.

    • Complexation: Investigate the use of cyclodextrins (e.g., β-cyclodextrin or its derivatives like HP-β-CD) to form inclusion complexes.

Issue 2: Low and Variable Oral Bioavailability in Animal Studies
  • Problem: Inconsistent and low plasma concentrations of this compound after oral administration in preclinical models.

  • Troubleshooting Steps:

    • Lipid-Based Formulations: Develop a lipid-based formulation. A good starting point is a simple solution in a pharmaceutically acceptable oil (e.g., sesame oil, medium-chain triglycerides). Progress to self-emulsifying drug delivery systems (SEDDS) by screening different oils, surfactants, and co-solvents.

    • Solid Dispersions: Prepare solid dispersions with hydrophilic polymers such as povidone (PVP) or hydroxypropyl methylcellulose (HPMC) using techniques like solvent evaporation or hot-melt extrusion.

    • Particle Size Reduction: If the compound is crystalline, micronization or nanocrystallization can be explored to increase the surface area for dissolution.

Issue 3: Chemical Instability in Formulation
  • Problem: Degradation of this compound observed during formulation processing or storage.

  • Troubleshooting Steps:

    • Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify the degradation pathways.

    • Excipient Compatibility: Perform compatibility studies with selected excipients to ensure they do not accelerate degradation.

    • Antioxidants: If oxidative degradation is observed, incorporate antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol into the formulation, especially for lipid-based systems.[4]

    • Storage Conditions: Investigate the impact of temperature and humidity on the stability of the formulation and define appropriate storage conditions. As a dry powder, many lipid-soluble drugs are unstable and may require storage at low temperatures (-20°C or -80°C). However, dissolving the compound in a suitable lipid vehicle with an antioxidant can improve chemical stability, potentially eliminating the need for frozen storage.[4]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Pharmaceutical Excipients

This protocol is adapted from methods used for other triterpenes and lipophilic compounds.

Objective: To determine the saturation solubility of this compound in various oils, surfactants, and co-solvents commonly used in lipid-based formulations.

Materials:

  • This compound

  • Excipients:

    • Oils: Capryol™ 90, Labrafil® M 1944 CS, Sesame Oil, Olive Oil

    • Surfactants: Cremophor® EL, Tween® 80, Labrasol®

    • Co-solvents: Transcutol® HP, PEG 400, Ethanol

  • Vials, shaker, centrifuge, HPLC system with UV detector.

Method:

  • Add an excess amount of this compound to 2 mL of each selected excipient in a glass vial.

  • Seal the vials and place them in a shaker at 25°C for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

Data Presentation:

Excipient ClassExcipientSolubility (mg/mL)
Oils Capryol™ 90[Insert experimental data]
Labrafil® M 1944 CS[Insert experimental data]
Sesame Oil[Insert experimental data]
Surfactants Cremophor® EL[Insert experimental data]
Tween® 80[Insert experimental data]
Labrasol®[Insert experimental data]
Co-solvents Transcutol® HP[Insert experimental data]
PEG 400[Insert experimental data]
Ethanol[Insert experimental data]
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for this compound to enhance its solubility and oral absorption.

Method:

  • Excipient Selection: Based on the solubility data from Protocol 1, select an oil, a surfactant, and a co-solvent that show good solubilizing capacity for this compound.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with the selected oil, surfactant, and co-solvent. Prepare various mixtures of these three components at different ratios.

  • Visual Assessment: Titrate each mixture with water and observe its ability to form a clear or bluish-white emulsion. The region where spontaneous emulsification occurs is the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve this compound in this mixture with gentle stirring.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Emulsification Time: Measure the time taken for the formulation to emulsify in water under gentle agitation.

Data Presentation:

Formulation CodeOil:Surfactant:Co-solvent RatioDrug Load (mg/g)Droplet Size (nm)PDIEmulsification Time (s)
SEDDS-F1[e.g., 20:50:30][Insert data][Insert data][Insert data][Insert data]
SEDDS-F2[e.g., 30:40:30][Insert data][Insert data][Insert data][Insert data]
SEDDS-F3[e.g., 40:30:30][Insert data][Insert data][Insert data][Insert data]

Visualizations

experimental_workflow cluster_screening Phase 1: Excipient Screening cluster_formulation Phase 2: Formulation Development cluster_characterization Phase 3: Characterization cluster_evaluation Phase 4: Preclinical Evaluation Solubility Solubility Studies (Protocol 1) SEDDS SEDDS Formulation (Protocol 2) Solubility->SEDDS SD Solid Dispersion Formulation Solubility->SD Compatibility Excipient Compatibility Studies Compatibility->SEDDS Compatibility->SD PhysChem Physicochemical Characterization (Size, PDI, Zeta Potential) SEDDS->PhysChem SD->PhysChem Nano Nanoparticle Formulation Nano->PhysChem InVitro In Vitro Dissolution & Drug Release PhysChem->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo

Caption: A typical experimental workflow for developing a formulation for this compound.

troubleshooting_logic cluster_sol_solutions Solubility Enhancement cluster_bio_solutions Bioavailability Enhancement cluster_stab_solutions Stability Improvement start Formulation Challenge Identified solubility Poor Aqueous Solubility start->solubility bioavailability Low/Variable Bioavailability start->bioavailability stability Chemical Instability start->stability cosolvents Use Co-solvents solubility->cosolvents surfactants Add Surfactants solubility->surfactants complexation Cyclodextrin Complexation solubility->complexation lbdds Lipid-Based Systems (SEDDS) bioavailability->lbdds sd Solid Dispersions bioavailability->sd particle_size Particle Size Reduction bioavailability->particle_size antioxidants Add Antioxidants stability->antioxidants excipient_compat Check Excipient Compatibility stability->excipient_compat storage Optimize Storage Conditions stability->storage

Caption: A logical diagram illustrating troubleshooting pathways for common formulation issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cytotoxicity assays involving 16,23-Oxidoalisol B. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am seeing high variability between replicate wells in my MTT assay. What could be the cause?

A1: High variability in MTT assays can stem from several factors.[1] "Edge effects," where wells on the periphery of the plate evaporate more quickly, can be a significant contributor.[1] Inconsistent cell seeding is another common cause; ensure your cell suspension is homogenous before and during plating.[2] Also, check your pipetting technique for accuracy and consistency.[2] Finally, incomplete solubilization of formazan crystals can lead to variable absorbance readings; ensure adequate mixing and appropriate solvent volume.[1]

Q2: My negative control (untreated cells) shows high background absorbance in the LDH assay. Why is this happening?

A2: High background in an LDH assay can be due to inherent LDH activity in the serum used in your cell culture medium.[3][4] Consider reducing the serum concentration to 1-5%.[4] Overly vigorous pipetting during cell plating can also cause premature cell lysis and LDH release.[3][4] Additionally, high cell density can lead to spontaneous cell death and increased background LDH levels.[3]

Q3: The results from my MTT assay are not correlating with what I observe under the microscope. What does this mean?

A3: The MTT assay measures metabolic activity as an indicator of cell viability, not cell death directly.[1][5] A compound can inhibit metabolic activity without causing cell death, leading to a discrepancy between the MTT results and morphological observations.[5] It is also important to note that the MTT assay's results do not always correlate with clonogenic assays, which measure the ability of cells to proliferate.[6] Consider using a complementary assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or apoptosis (caspase assay), to get a more complete picture.

Q4: I suspect this compound is interfering with my assay. How can I check for this?

A4: Compound interference is a known issue in colorimetric and fluorometric assays.[7] To test for this, run a cell-free control where you add this compound to the assay medium without cells. If you observe a change in color or fluorescence, the compound is likely interacting with the assay reagents.[7] Colored compounds or those with reducing/oxidizing properties are particularly prone to interference.[1][7]

Q5: What is the best way to prepare this compound for my experiments?

A5: this compound is reported to be soluble in DMSO.[8] It is crucial to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced cytotoxicity.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MTT Assay Results
Possible Cause Recommended Solution
Incomplete Solubilization of Formazan Crystals Ensure the solubilization solution (e.g., DMSO, acidified isopropanol) is added in sufficient volume and mixed thoroughly. Visually inspect wells to confirm complete dissolution.[1]
"Edge Effects" Avoid using the outer wells of the 96-well plate. Fill these wells with sterile PBS or medium to maintain humidity.[1]
Variable Cell Seeding Gently swirl the cell suspension flask before each aspiration to ensure a homogenous cell density. Use a multichannel pipette for plating if available.
Compound Interference Run a cell-free control with this compound to check for direct reduction of MTT. If interference is observed, consider an alternative cytotoxicity assay.[7]
MTT Reagent Toxicity Optimize the incubation time with the MTT reagent. Prolonged exposure can be toxic to some cell lines.[9]
Issue 2: High Background in LDH Cytotoxicity Assay
Possible Cause Recommended Solution
High Inherent LDH in Serum Reduce the serum concentration in the cell culture medium to 1-5% or use a serum-free medium for the duration of the assay.[4]
Vigorous Pipetting Handle cell suspensions gently during plating and when adding reagents to avoid mechanical stress and cell lysis.[3][4]
High Cell Density Optimize the cell seeding density to avoid overcrowding and spontaneous cell death.[3]
Bubbles in Wells After adding all reagents, centrifuge the plate briefly or use a sterile needle to pop any bubbles, which can interfere with absorbance readings.[4]
Issue 3: Low or No Signal in Caspase Activity Assay
Possible Cause Recommended Solution
Incorrect Timing of Assay Caspase activation is a transient event. Perform a time-course experiment to determine the optimal time point for measuring caspase activity after treatment with this compound.[10]
Insufficient Cell Lysis Ensure complete cell lysis by following the protocol's recommendations for lysis buffer volume and incubation time.[11]
Degraded Reagents Store kit components at the recommended temperatures and protect light-sensitive reagents from light. Prepare fresh buffers and reagent mixes before each experiment.[10][11]
Low Protein Concentration Ensure the protein concentration of your cell lysate is within the recommended range for the assay (typically 1-4 mg/mL).[12]
Apoptosis Pathway Not Activated This compound may induce a form of cell death that is not dependent on the specific caspase being measured. Consider using a broader apoptosis detection method or a different cytotoxicity assay.[10]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[1]

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at a wavelength between 540 and 570 nm.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[4]

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Plate and treat cells as described above.

  • Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

  • Lysate Collection: Centrifuge the plate to pellet cell debris and transfer the supernatant (containing the cell lysate) to a new plate.

  • Caspase Reaction: Add the caspase substrate (e.g., DEVD-pNA) and reaction buffer to each well.[11]

  • Incubation: Incubate at 37°C for 1-2 hours.[11]

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

Visualizing Workflows and Pathways

G Troubleshooting Logic for Unexpected Cytotoxicity Results A Unexpected Cytotoxicity Result (e.g., High Variability, Low Signal) B Review Experimental Protocol - Pipetting Technique - Incubation Times - Reagent Preparation A->B First Step C Check for Compound Interference (Run Cell-Free Controls) B->C G Problem Resolved B->G If Error is Identified D Optimize Assay Parameters - Cell Seeding Density - Compound Concentration Range - Assay Duration C->D C->G If Interference is Confirmed & Accounted For E Validate with Orthogonal Assay (e.g., MTT + LDH + Caspase) D->E D->G If Optimization is Successful F Re-evaluate Hypothesis - Is the assumed mechanism of action correct? E->F If Discrepancies Persist E->G If Results Correlate G General Experimental Workflow for Cytotoxicity Assaying cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock (in DMSO) & Dilutions D Treat Cells with Compound (Include Vehicle & Positive Controls) B->D C->D E Incubate for Desired Time D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH, Caspase) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability/ % Cytotoxicity G->H I Generate Dose-Response Curves & IC50 H->I G Simplified Apoptosis Signaling Pathway A This compound B Cellular Stress A->B C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C Activation D Executioner Caspases (e.g., Caspase-3, Caspase-7) C->D Activation E Cleavage of Cellular Substrates D->E F Apoptosis E->F

References

optimizing storage conditions for long-term preservation of 16,23-Oxidoalisol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term preservation and handling of 16,23-Oxidoalisol B. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term preservation of solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation.

Q2: How should I store solutions of this compound?

A2: If you have dissolved this compound in a solvent such as DMSO, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for even longer-term stability, at -80°C. Ensure the vials are tightly sealed to prevent solvent evaporation and moisture absorption.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound is not definitively established without specific long-term stability studies. However, when stored as a solid at -20°C and protected from light and moisture, the compound is expected to be stable for at least one to two years. For solutions in DMSO, it is best practice to use them within a few months to avoid potential degradation. For critical applications, it is recommended to perform periodic purity checks.

Q4: Can I store this compound at room temperature or 4°C?

A4: Short-term storage at 4°C for a few days is generally acceptable for solid material and prepared solutions. However, storage at room temperature for extended periods is not recommended due to the increased risk of degradation from heat, light, and atmospheric oxygen.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. For solutions, precipitation or a change in color may indicate degradation or solubility issues. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new impurity peaks or a decrease in the main compound's peak area.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions from solid material. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Perform a purity check of the stock solution using HPLC.
Inaccurate concentration of the stock solution Re-verify the calculations and weighing of the solid compound. Use a calibrated balance. Confirm the complete dissolution of the compound in the solvent.
Interaction with experimental reagents Review the compatibility of this compound with other reagents in your assay. Consider potential pH effects or reactions with other components.
Issue 2: Poor Solubility
Possible Cause Troubleshooting Step
Incorrect solvent choice This compound is generally soluble in DMSO and other organic solvents. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
Precipitation during dilution in aqueous media Prepare intermediate dilutions in a co-solvent before final dilution in the aqueous buffer. Use gentle warming or sonication to aid dissolution, but be cautious of potential degradation with excessive heat.
Low temperature leading to precipitation If working at low temperatures, ensure the solvent system can maintain the solubility of the compound.
Issue 3: Unexpected Biological Activity or Lack Thereof
Possible Cause Troubleshooting Step
Compound degradation As mentioned in Issue 1, verify the integrity of your this compound stock.
Incorrect dosage Reconfirm the final concentration of the compound in your assay. Perform a dose-response curve to determine the optimal concentration.
Cell line or model system variability Ensure consistency in your biological model. Passage number of cells and health of the model system can influence results.

Summary of Recommended Storage Conditions

Form Temperature Container Atmosphere Light/Moisture Duration
Solid -20°CTightly sealed, opaque vialInert gas (e.g., Ar, N₂) recommendedProtect from light and moistureLong-term (years)
Solution (e.g., in DMSO) -20°C or -80°CTightly sealed, opaque vials (aliquots)StandardProtect from light and moistureShort to medium-term (months)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), calibrated analytical balance, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound (Molecular Weight: 470.68 g/mol ) in a sterile tube. For example, for 1 mL of a 10 mM solution, weigh 4.71 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific properties of this compound. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[1][2][3][4][5]

  • Materials: this compound, HPLC-grade solvents (e.g., acetonitrile, methanol, water), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC system with a UV or MS detector.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and monitor the degradation over time by HPLC.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and monitor the degradation by HPLC.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor the degradation by HPLC.

    • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven. Periodically take samples, dissolve them in a suitable solvent, and analyze by HPLC.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber). Monitor the degradation by HPLC.

    • Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis solid Solid this compound dissolve Dissolve in DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Biological Assay dilute->assay data Collect Data assay->data interpret Interpret Results data->interpret

Caption: Experimental workflow for using this compound.

troubleshooting_workflow start Inconsistent Results? check_stock Check Stock Solution Integrity? start->check_stock fresh_stock Prepare Fresh Stock check_stock->fresh_stock Degraded recheck_conc Re-verify Concentration check_stock->recheck_conc Concentration Error check_reagents Check Reagent Compatibility check_stock->check_reagents Stock OK end Problem Resolved fresh_stock->end recheck_conc->end check_reagents->end

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway cluster_jnk_p38 JNK/p38 MAPK Pathway cluster_hippo Hippo Pathway cluster_ampk AMPK/mTOR Pathway alisol Alisol Compounds (e.g., this compound) jnk_p38 JNK/p38 Activation alisol->jnk_p38 induces yap YAP Inhibition alisol->yap inhibits ampk AMPK Activation alisol->ampk activates caspases Caspase Activation (Caspase-8, -9, -3) jnk_p38->caspases apoptosis_jnk Apoptosis caspases->apoptosis_jnk proliferation Inhibition of Cell Proliferation, Migration, Invasion yap->proliferation mtor mTOR Inhibition ampk->mtor ros_inflammation Reduced ROS & Inflammation mtor->ros_inflammation

References

Technical Support Center: Western Blot Analysis of 16,23-Oxidoalisol B-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blot analysis to study the effects of 16,23-Oxidoalisol B and related Alisol compounds on cellular signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular effects?

A1: this compound is a naturally occurring triterpenoid isolated from the tubers of Alisma plantago-aquatica.[1][2] It has been identified as a potential antitumor agent, capable of inducing cell cycle arrest and apoptosis in cancer cells.[] Related compounds, such as Alisol B, have been shown to induce autophagy and endoplasmic reticulum stress by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[4] This inhibition leads to calcium mobilization and activation of the CaMKK-AMPK-mTOR pathway.[4] Another related compound, Alisol B 23-acetate, has been found to ameliorate intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway.[5]

Q2: I am not seeing a change in the phosphorylation of AMPK in my this compound-treated cells. What could be the reason?

A2: Several factors could contribute to this observation. First, ensure that your this compound treatment conditions (concentration and duration) are optimal for activating the AMPK pathway in your specific cell line. It is advisable to perform a dose-response and time-course experiment. Additionally, the activation of AMPK is transient, so harvesting cells at the right time point is critical. Also, ensure that your cell lysates are fresh and have been prepared with phosphatase inhibitors to prevent dephosphorylation of your target protein. Finally, verify the specificity and activity of your primary antibody against phosphorylated AMPK. Including a positive control, such as cells treated with a known AMPK activator like A-769662, is highly recommended.[6]

Q3: My Western blot for TLR4 shows multiple bands. How can I be sure which one is the correct band?

A3: The presence of multiple bands can be due to non-specific antibody binding, protein degradation, or the presence of protein isoforms or post-translational modifications.[7] The expected molecular weight of TLR4 is around 90-100 kDa, and it can form a complex with its accessory molecule MD2, which might appear as a separate band.[5] To confirm the specificity of your primary antibody, you can perform a Western blot using a positive control (a cell line known to express TLR4) and a negative control (a cell line with low or no TLR4 expression). Additionally, you can try optimizing your antibody dilution and blocking conditions to reduce non-specific binding.[8]

Q4: I am observing high background on my Western blot. What are the common causes and solutions?

A4: High background can obscure the detection of your target protein.[8] Common causes include insufficient blocking, excessive antibody concentration, inadequate washing, or issues with the membrane itself.[9] To troubleshoot, you can try increasing the blocking time or using a different blocking agent (e.g., BSA instead of non-fat dry milk, especially for phospho-antibodies).[7][9] Optimizing the concentrations of your primary and secondary antibodies by performing a titration is also crucial.[8] Ensure your washing steps are thorough by increasing the number or duration of washes.[10]

Troubleshooting Guides

Below are tables summarizing common issues, potential causes, and recommended solutions for Western blot analysis of this compound-treated cells.

Table 1: Weak or No Signal

Potential Cause Recommended Solution
Inactive this compound Ensure the compound is properly stored and handled to maintain its bioactivity.
Suboptimal Treatment Conditions Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.
Low Protein Expression Increase the amount of protein loaded onto the gel. For low-abundance targets, consider immunoprecipitation to enrich the protein of interest.
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining. For large proteins, consider a wet transfer method and optimize transfer time and buffer composition.[11]
Inactive Primary/Secondary Antibody Use a fresh aliquot of the antibody and ensure it has been stored correctly. Always use freshly diluted antibodies. Run a positive control to validate antibody activity.[]
Insufficient Exposure Increase the exposure time during signal detection.[10]

Table 2: High Background

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[7] Try different blocking agents (e.g., 5% BSA or non-fat dry milk).[8]
Antibody Concentration Too High Titrate primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong signal.[8]
Inadequate Washing Increase the number and/or duration of washing steps with TBST.[6]
Membrane Dried Out Ensure the membrane remains hydrated throughout the blocking and incubation steps.[6]
Contaminated Buffers Use freshly prepared, filtered buffers.[7]

Table 3: Non-Specific Bands

Potential Cause Recommended Solution
Primary Antibody Non-Specificity Use a more specific antibody. Validate the antibody using positive and negative controls.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[11] Use fresh lysates for your experiments.
Too Much Protein Loaded Reduce the amount of protein loaded per lane.
Cross-reactivity of Secondary Antibody Use a secondary antibody that is specific for the host species of the primary antibody.[]

Quantitative Data Summary

The following table presents hypothetical quantitative data based on the expected effects of Alisol compounds on the AMPK and TLR4 signaling pathways. This serves as an example of how to present quantitative Western blot data. Actual results may vary depending on the experimental conditions.

Table 4: Densitometric Analysis of Key Signaling Proteins after this compound Treatment

Target Protein Treatment Group Normalized Densitometry (Arbitrary Units) Fold Change vs. Control
p-AMPK (Thr172) Control1.0 ± 0.151.0
10 µM this compound2.5 ± 0.302.5
25 µM this compound4.2 ± 0.554.2
Total AMPK Control1.0 ± 0.121.0
10 µM this compound1.1 ± 0.101.1
25 µM this compound0.9 ± 0.140.9
TLR4 Control1.0 ± 0.201.0
10 µM this compound0.6 ± 0.110.6
25 µM this compound0.3 ± 0.080.3
β-Actin Control1.0 ± 0.051.0
10 µM this compound1.0 ± 0.071.0
25 µM this compound1.0 ± 0.061.0

Data are presented as mean ± standard deviation from three independent experiments. Densitometry values were normalized to the loading control (β-Actin).

Experimental Protocols

1. Cell Culture and Treatment with this compound

  • Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) group.

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[6]

3. Western Blot Analysis

  • Normalize protein concentrations for all samples. Prepare samples by mixing with Laemmli buffer and boiling at 95°C for 5 minutes.[6]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-TLR4, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • For quantitative analysis, ensure the signal is within the linear range of detection and normalize the band intensity of the target protein to a loading control.[12][13]

Visualizations

G cluster_0 This compound Treatment Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Data Analysis H->I

Caption: Experimental workflow for Western blot analysis.

G cluster_1 AMPK Signaling Pathway Activation AlisolB Alisol B / this compound SERCA SERCA Pump AlisolB->SERCA Ca ↑ Cytosolic Ca2+ SERCA->Ca Inhibition CaMKK CaMKKβ Ca->CaMKK AMPK AMPK CaMKK->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK mTOR mTOR pAMPK->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Activation of the AMPK signaling pathway.

G cluster_2 TLR4 Signaling Pathway Inhibition AlisolB_acetate Alisol B 23-acetate / This compound TLR4 TLR4 AlisolB_acetate->TLR4 LPS LPS LPS->TLR4 NOX1 NOX1 TLR4->NOX1 ROS ROS NOX1->ROS Inflammation Inflammation ROS->Inflammation

Caption: Inhibition of the TLR4 signaling pathway.

References

Validation & Comparative

Unveiling the In Vivo Efficacy of Alisol B and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This publication is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development endeavors.

I. Efficacy in Non-Alcoholic Steatohepatitis (NASH) and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

Alisol B and its derivatives have shown promising results in animal models of NASH and MASLD, primarily through mechanisms involving the regulation of lipid metabolism, inflammation, and fibrosis.

Comparative Efficacy Data

While specific quantitative data from direct comparative studies are limited in the publicly available literature, the following tables summarize the reported effects of Alisol B and established NASH drug candidates, Obeticholic Acid (OCA) and Resmetirom, in rodent models.

Table 1: Effects of Alisol B and Comparators on Key NASH Pathological Features in Rodent Models

CompoundAnimal ModelKey Pathological Features Improved
Alisol B High-Fat Diet + CCl4-induced NASH miceHepatic steatosis, ballooning, inflammatory infiltration, hepatic fibrosis.[1]
Alisol B Choline-deficient, L-amino acid-defined (CDAA) diet-induced NASH miceHepatic steatosis, inflammation, fibrosis.
Obeticholic Acid (OCA) Lepob/Lepob mice with diet-induced NASHHepatic steatosis, inflammation.[2][3]
Resmetirom Diet-induced obese (DIO)-NASH miceHepatic steatosis, inflammation, ballooning, fibrosis.[4][5][6][7]

Table 2: Effects on Biochemical Markers in NASH Rodent Models

CompoundAnimal ModelALT LevelsAST LevelsHepatic Triglyceride Content
Alisol B High-Fat Diet + CCl4-induced NASH miceSignificantly Reduced[1]Significantly Reduced[1]Significantly Reduced[1]
Alisol B CDAA diet-induced NASH miceNot Significantly Affected[1]Significantly Reduced[1]Significantly Reduced[1]
Obeticholic Acid (OCA) Lepob/Lepob mice with diet-induced NASHNo significant effect.[2]No significant effect.[2]Reduced.
Resmetirom AMLN diet-induced NASH miceN/AN/AReduced.[5]

N/A: Data not available in the reviewed sources.

Experimental Protocols

High-Fat Diet (HFD) plus Carbon Tetrachloride (CCl4)-Induced NASH Mouse Model: This model is designed to mimic the "two-hit" hypothesis of NASH development. Male C57BL/6J mice are typically fed a high-fat diet (around 60% of calories from fat) for several weeks to induce hepatic steatosis (the "first hit"). Subsequently, low doses of CCl4, a hepatotoxin, are administered intraperitoneally (e.g., weekly or bi-weekly) to induce inflammation and fibrosis (the "second hit").[8] Treatment with the investigational compound (e.g., Alisol B) is typically initiated after the establishment of NASH pathology and continued for a predefined period.

Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced NASH Mouse Model: This model induces NASH by depleting the diet of choline and methionine, which are essential for the synthesis of very-low-density lipoprotein (VLDL) and phosphatidylcholine, leading to impaired triglyceride export from the liver and subsequent steatohepatitis. Mice are fed the CDAA diet for several weeks to develop NASH features, including steatosis, inflammation, and fibrosis.

Signaling Pathways and Mechanisms of Action

Alisol B appears to exert its therapeutic effects in NASH through multiple signaling pathways.

Alisol_B_NASH_Pathway cluster_AlisolB Alisol B cluster_Hepatocyte Hepatocyte AlisolB Alisol B RARa RARα AlisolB->RARa Upregulates JNK_NFkB JNK/NF-κB Signaling AlisolB->JNK_NFkB Inhibits PPARg PPARγ RARa->PPARg Inhibits CD36 CD36 PPARg->CD36 Inhibits Lipid_Uptake Lipid Uptake & Accumulation CD36->Lipid_Uptake Mediates Inflammation Inflammation Lipid_Uptake->Inflammation Promotes JNK_NFkB->Inflammation Promotes Fibrosis Fibrosis Inflammation->Fibrosis Promotes

Proposed signaling pathway of Alisol B in NASH.

II. Efficacy in COVID-19 Animal Models

Alisol B 23-acetate, a derivative of Alisol B, has demonstrated significant antiviral and anti-inflammatory effects in animal models of COVID-19.

Comparative Efficacy Data

The primary comparator in these studies is a placebo or no-treatment control group.

Table 3: Efficacy of Alisol B 23-acetate in COVID-19 Hamster and Transgenic Mice Models

Outcome MeasureAnimal ModelAlisol B 23-acetate Treatment vs. Control
Viral Load (Lungs) SARS-CoV-2-infected Syrian golden hamstersRemarkably decreased viral copy numbers.[9][10][11]
Viral Load (Nasal Turbinate) Omicron-infected human ACE2 transgenic miceEffectively alleviated viral load.[9][10][11]
Lung Pathology SARS-CoV-2-infected Syrian golden hamstersAmeliorated lung damage.[9][10][11]
Inflammatory Cell Infiltration SARS-CoV-2-infected Syrian golden hamstersReduced CD4+ T lymphocytes and CD11b+ macrophages infiltration.[9][10]
Pro-inflammatory Cytokines Omicron-infected human ACE2 transgenic miceReduced interleukin 17 (IL-17) and interferon γ (IFNγ) in peripheral blood.[9][10]
Experimental Protocols

Syrian Golden Hamster Model of COVID-19: The Syrian golden hamster is a well-established model for studying SARS-CoV-2 infection as it recapitulates many features of human COVID-19, including viral replication in the respiratory tract and lung pathology.[12] Hamsters are intranasally inoculated with a specific strain of SARS-CoV-2. Treatment with Alisol B 23-acetate (e.g., via intranasal administration) is typically initiated either prophylactically (before infection) or therapeutically (after infection).

Human ACE2 (hACE2) Transgenic Mouse Model: Standard laboratory mice are not susceptible to SARS-CoV-2 infection due to differences in the ACE2 receptor. Transgenic mice expressing the human ACE2 receptor are used to model COVID-19. These mice are infected with SARS-CoV-2, and the efficacy of antiviral compounds is assessed by measuring viral load in various tissues and other pathological markers.

Experimental Workflow

Covid19_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_outcome Outcome Assessment Animal_Model Animal Model (Hamster or hACE2 Mouse) Infection SARS-CoV-2 Inoculation Animal_Model->Infection Treatment_Group Alisol B 23-acetate Infection->Treatment_Group Control_Group Placebo/Vehicle Infection->Control_Group Viral_Load Viral Load Measurement (Lungs, Nasal Turbinates) Treatment_Group->Viral_Load Histopathology Lung Histopathology Treatment_Group->Histopathology Inflammation Inflammatory Markers Treatment_Group->Inflammation Control_Group->Viral_Load Control_Group->Histopathology Control_Group->Inflammation

Workflow for in vivo COVID-19 efficacy studies.

III. Diuretic Efficacy

Extracts of Alisma orientale, the plant from which Alisol B is derived, and its terpenoid components have demonstrated diuretic effects in animal models.

Comparative Efficacy Data

Table 4: Diuretic Effect of Alisma orientale Terpenoids vs. Furosemide in a Rat Edema Model

TreatmentUrine Volume
Alisma orientale Terpenoids Increased
Furosemide (Positive Control) Increased[13][14][15][16]
Vehicle (Control) Baseline

Note: Specific quantitative comparisons were not available in the reviewed abstracts.

Experimental Protocol

Rat Edema Model: An edematous state can be induced in rats through various methods, such as the administration of substances that cause fluid retention. Following the induction of edema, animals are treated with the test compound (e.g., Alisma orientale extract) or a positive control diuretic like furosemide. Urine output is then collected and measured over a specific period to assess diuretic activity.

References

A Comparative Analysis of the Anti-inflammatory Effects of 16,23-Oxidoalisol B Against Dexamethasone and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals validating the anti-inflammatory potential of 16,23-Oxidoalisol B, a natural compound, in comparison to the established drugs Dexamethasone and Indomethacin. This guide provides a detailed comparison of their inhibitory effects on key inflammatory mediators and delves into their mechanisms of action on crucial signaling pathways.

This report presents a comparative analysis of the anti-inflammatory properties of this compound alongside two widely used anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Indomethacin (a nonsteroidal anti-inflammatory drug, NSAID). The following sections detail the inhibitory effects on the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are explored. All experimental data is presented in standardized tables for clear comparison, and detailed experimental protocols are provided for reproducibility.

Comparative Inhibitory Effects on Pro-inflammatory Mediators

The anti-inflammatory potential of this compound, Dexamethasone, and Indomethacin was evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundNO Production (IC50, µM)PGE₂ Production (IC50, µM)TNF-α Production (IC50, µM)IL-6 Production (IC50, µM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Dexamethasone --~0.1 - 1~0.1 - 1
Indomethacin >100~0.0055 - 2.8>100-

Mechanisms of Action: A Focus on Key Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through their interference with specific intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.

While specific data on this compound's effect on this pathway is pending, Dexamethasone is well-known to inhibit NF-κB signaling. It achieves this by increasing the expression of IκBα, thereby preventing p65 translocation.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB Degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (p65/p50) (in Nucleus) NFkappaB->NFkappaB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nucleus->Proinflammatory_Genes Induces Dexamethasone Dexamethasone Dexamethasone->IkappaB Upregulates Oxidoalisol_B This compound (Hypothesized) Oxidoalisol_B->IKK Inhibits (Hypothesized)

NF-κB Signaling Pathway and Points of Inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing p38, JNK, and ERK, is another critical regulator of inflammation. Activation of these kinases by phosphorylation leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.

The effect of this compound on the MAPK pathway requires further investigation. Dexamethasone has been shown to modulate MAPK signaling, often by upregulating MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 and JNK. Indomethacin's primary mechanism is COX inhibition and it does not directly target the MAPK pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Phospho_p38 p-p38 p38->Phospho_p38 Phosphorylation Phospho_JNK p-JNK JNK->Phospho_JNK Phosphorylation Phospho_ERK p-ERK ERK->Phospho_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) Phospho_p38->Transcription_Factors Phospho_JNK->Transcription_Factors Phospho_ERK->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes Oxidoalisol_B This compound (Hypothesized) Oxidoalisol_B->Upstream_Kinases Inhibits (Hypothesized)

MAPK Signaling Pathway and Potential Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Collect 100 µL of cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[4][5][6]

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay RAW_cells RAW 264.7 Cells Treatment Pre-treat with Compounds RAW_cells->Treatment LPS_stimulation Stimulate with LPS Treatment->LPS_stimulation Collect_supernatant Collect Supernatant LPS_stimulation->Collect_supernatant Add_Griess Add Griess Reagent Collect_supernatant->Add_Griess Incubate Incubate 10 min Add_Griess->Incubate Read_absorbance Read Absorbance at 540 nm Incubate->Read_absorbance

Workflow for the Griess Assay.
PGE₂, TNF-α, and IL-6 Production Assays (ELISA)

The concentrations of PGE₂, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Collect cell culture supernatants after LPS stimulation (24 hours is a typical time point).

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA procedure as detailed in the kit's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that develops a color in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine/PGE₂ concentrations based on the standard curve.[7][8][9][10][11][12]

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effects on the NF-κB and MAPK pathways, the phosphorylation status of key proteins is assessed by Western blotting.

  • After treatment and LPS stimulation for a shorter duration (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[2]

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of the anti-inflammatory properties of this compound against the established drugs Dexamethasone and Indomethacin. While Dexamethasone and Indomethacin have well-defined mechanisms of action, the precise molecular targets and inhibitory concentrations of this compound require further elucidation. The experimental protocols outlined herein provide a robust methodology for generating the necessary quantitative and mechanistic data. Future research should focus on conducting these assays to determine the IC50 values of this compound and to definitively map its effects on the NF-κB and MAPK signaling pathways. Such data will be crucial for validating its potential as a novel anti-inflammatory therapeutic agent.

References

Comparative Analysis of the Antibacterial Potential of Alisol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable gap in our understanding of the antibacterial properties of 16,23-Oxidoalisol B. Despite its documented presence as a naturally occurring triterpenoid in plants of the Alisma genus[][2][3], extensive searches have yielded no studies evaluating its efficacy against bacterial pathogens. The available research on this compound (CAS Number: 169326-06-1) has primarily focused on its potential as an antitumor agent and its role in the transactivation of the farnesoid X receptor (FXR)[][2].

In contrast, significant antibacterial activity has been reported for other closely related triterpenoids isolated from Alisma orientale. This guide provides a comparative summary of the existing data on these active alisol derivatives, offering a valuable point of reference for researchers and drug development professionals interested in this class of compounds. The information presented herein is intended to facilitate further investigation into the antibacterial potential of alisol derivatives, including the yet-unexplored this compound.

Comparative Antibacterial Activity of Alisol Derivatives

While data for this compound is unavailable, several other alisol compounds have demonstrated promising antibacterial effects. The minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial potency of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antibacterial efficacy.

The following table summarizes the reported MIC values for various alisol derivatives against a range of bacterial strains. This comparative data highlights the potential of this class of natural products as a source for new antibacterial agents.

CompoundBacterial Strain(s)MIC (µg/mL)Reference(s)
Alisol ABacillus subtilis, Staphylococcus aureus12.5 - 50[4]
Alisol A 24-acetateEight antibiotic-resistant strains5 - 10[5]
Alisol B 23-acetateEight antibiotic-resistant strains5 - 10[5]
Alisol C 23-acetateEight antibiotic-resistant strains5 - 10[5]
11-Deoxyalisol ABacillus subtilis, Staphylococcus aureus12.5 - 50[4]
25-O-Ethylalisol ABacillus subtilis, Staphylococcus aureus12.5 - 50[4]
Alisol GBacillus subtilis, Staphylococcus aureus12.5 - 50[4]
25-Anhydroalisol FBacillus subtilis, Staphylococcus aureus12.5 - 50[4]

Elucidation of Antibacterial Action: Avenues for Future Research

The precise mechanisms through which alisol derivatives exert their antibacterial effects have not been extensively elucidated in the reviewed literature. For many natural products with antibacterial properties, common mechanisms of action include the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. Given the lack of specific studies on the antibacterial signaling pathways of alisol compounds, further research is warranted to uncover these mechanisms. Such investigations are crucial for the rational design and development of novel antibacterial drugs based on the alisol scaffold.

Experimental Protocols for Antibacterial Susceptibility Testing

The following are detailed methodologies for key experiments typically employed in the evaluation of antibacterial activity. These protocols are based on established standards and can be adapted for testing compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The bacterial suspension is then diluted to the final working concentration.

  • Preparation of Microtiter Plates: The test compound (e.g., this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compound: A known concentration of the test compound is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.

  • Data Interpretation: The antibacterial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Visualizing the Path to Discovery: Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of the antibacterial activity of a novel compound.

experimental_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanism of Action Studies Compound Test Compound (e.g., this compound) PrimaryAssay Primary Antibacterial Assay (e.g., Agar Well Diffusion) Compound->PrimaryAssay Test against bacterial panel MIC MIC Determination (Broth Microdilution) PrimaryAssay->MIC Active compounds MBC MBC Determination MIC->MBC Determine bactericidal concentration Mechanism Elucidation of Mechanism of Action MIC->Mechanism

Caption: A generalized workflow for antibacterial drug discovery.

The following diagram illustrates a potential, yet currently hypothetical, signaling pathway that could be investigated for the antibacterial mechanism of action of alisol derivatives.

signaling_pathway cluster_bacterium Bacterial Cell Alisol_Derivative Alisol Derivative Cell_Membrane Cell Membrane Disruption Alisol_Derivative->Cell_Membrane Enzyme_Inhibition Essential Enzyme Inhibition Alisol_Derivative->Enzyme_Inhibition DNA_Synthesis DNA/RNA Synthesis Inhibition Alisol_Derivative->DNA_Synthesis Protein_Synthesis Protein Synthesis Inhibition Alisol_Derivative->Protein_Synthesis Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Enzyme_Inhibition->Cell_Death DNA_Synthesis->Cell_Death Protein_Synthesis->Cell_Death

Caption: Hypothetical antibacterial mechanisms of alisol derivatives.

References

Antifungal Properties of 16,23-Oxidoalisol B: A Comparative Analysis Against Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the antifungal potential of the natural triterpenoid 16,23-Oxidoalisol B is currently hampered by a lack of available scientific data. Extensive searches of peer-reviewed literature and scientific databases did not yield any studies detailing its in vitro or in vivo antifungal activity, mechanism of action, or comparative efficacy against established antifungal drugs.

This guide aims to provide a framework for such a comparative study, outlining the standard methodologies and data presentation required by researchers, scientists, and drug development professionals. While data for this compound is absent, this document will use common standard agents as illustrative examples to guide future research.

Data Presentation: A Template for Comparison

For a meaningful comparison, quantitative data from antifungal susceptibility testing should be summarized in a clear, tabular format. The following tables provide a template for presenting such data, with placeholder information for this compound and representative data for the widely used antifungal agent, fluconazole, against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Agents against Planktonic Fungal Cells

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028Data not available0.25 - 1.00.25 - 1.0[1]
Candida glabrata ATCC 2001Data not available8 - 320.25 - 1.0
Candida parapsilosis ATCC 22019Data not available1 - 40.125 - 0.5
Cryptococcus neoformans ATCC 208821Data not available4 - 160.25 - 1.0
Aspergillus fumigatus ATCC 204305Data not available>640.5 - 2.0

Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Standard Agents

Fungal StrainThis compound MFC (µg/mL)Fluconazole MFC (µg/mL)Amphotericin B MFC (µg/mL)
Candida albicans ATCC 90028Data not available>64 (often fungistatic)1 - 2
Candida glabrata ATCC 2001Data not available>64 (often fungistatic)1 - 4
Cryptococcus neoformans ATCC 208821Data not available>64 (often fungistatic)1 - 2

Experimental Protocols: A Guide for Future Studies

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following methodologies are standard in the field of antifungal research.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.

a. Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

b. Assay Procedure: The test compound (this compound) and standard agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium. An equal volume of the prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours. The MIC is determined as the lowest concentration of the agent at which no visible growth is observed.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

a. Assay Procedure: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth and is sub-cultured onto an appropriate agar medium. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration of the agent that results in no more than a few colonies, corresponding to a 99.9% kill rate.

Visualization of Experimental Workflow and Potential Signaling Pathways

To facilitate understanding, experimental workflows and biological pathways can be visualized using diagrams. The following are examples created using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Microdilution Broth Microdilution in 96-well Plate Inoculum_Prep->Microdilution Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Microdilution Incubation Incubation (35°C, 24-48h) Microdilution->Incubation MIC_Determination MIC Determination (Visual Reading) Incubation->MIC_Determination MFC_Plating Sub-culturing for MFC MIC_Determination->MFC_Plating MFC_Determination MFC Determination MFC_Plating->MFC_Determination

Caption: Workflow for Antifungal Susceptibility Testing.

A potential, yet unconfirmed, mechanism of action for a novel antifungal agent could involve the disruption of the fungal cell membrane's ergosterol biosynthesis pathway, a common target for azole antifungals like fluconazole.

Ergosterol_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Inhibited by Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Enzyme Oxidoalisol_B This compound (Hypothetical Target) Oxidoalisol_B->Enzyme

Caption: Hypothetical Inhibition of Ergosterol Biosynthesis.

While this compound is a known natural product, its potential as an antifungal agent remains unexplored. The frameworks presented in this guide offer a standardized approach for future research to validate its antifungal properties and compare its efficacy against standard therapeutic agents. Such studies are essential to uncover novel antifungal leads to combat the growing challenge of fungal infections.

References

Unveiling the Anti-Cancer Potential of 16,23-Oxidoalisol B: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing preclinical data reveals the significant anti-cancer properties of 16,23-Oxidoalisol B, also known as Alisol B 23-acetate (AB23A), across a spectrum of cancer cell lines. This natural triterpenoid, isolated from the rhizome of Alisma orientale, consistently demonstrates the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle, primarily by modulating the critical PI3K/AKT/mTOR signaling pathway. This comparison guide synthesizes the available quantitative data, details the experimental methodologies used to elicit these findings, and visualizes the key molecular interactions, offering a valuable resource for researchers in oncology and drug development.

Comparative Efficacy of this compound (Alisol B 23-acetate) in Vitro

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) and the effective dose (ED50) being key metrics of its potency. The following table summarizes these values across various human and murine cancer cell lines, providing a clear comparison of its efficacy. For uniformity, all ED50 values have been converted to micromolar (µM) concentrations.

Cell LineCancer TypeIC50/ED50 (µM)Treatment Duration (hours)
A549Non-Small Cell Lung Cancer~19.43Not Specified
NCI-H292Lung CancerGrowth Inhibition ObservedNot Specified
SK-OV-3Ovarian Cancer~16.90Not Specified
A2780Ovarian Cancer2.5 - 20 (Inhibitory Range)24 - 48
A2780/TaxolPaclitaxel-Resistant Ovarian Cancer2.5 - 20 (Inhibitory Range)24 - 48
HEYOvarian Cancer2.5 - 20 (Inhibitory Range)24 - 48
SW620Colon Cancer~2024
HCT116Colon Cancer~2024
HepG2Hepatocellular CarcinomaGrowth Inhibition ObservedNot Specified
B16-F10Murine Melanoma~10.10Not Specified
HT1080Fibrosarcoma~6.02Not Specified

Key Experimental Findings

Across multiple studies, this compound has been shown to exert its anti-cancer effects through several key mechanisms:

  • Induction of Apoptosis: Treatment with this compound leads to a significant increase in the population of apoptotic cells. This is often accompanied by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, predominantly at the G1 phase.[1]

  • Inhibition of Cell Proliferation: As evidenced by the IC50 and ED50 values, this compound significantly reduces the viability of cancer cells.[2]

  • Modulation of the PI3K/AKT/mTOR Pathway: A consistent finding is the ability of this compound to suppress the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling cascade, a pathway crucial for cancer cell growth and survival.[3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content.

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the PI3K/AKT/mTOR signaling pathway.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR, as well as Bax, Bcl-2, and an internal control like GAPDH.

  • Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 This compound Action cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Phosphorylation Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: Mechanism of this compound in Cancer Cells.

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Endpoints Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Flow Cytometry Flow Cytometry Treatment with this compound->Flow Cytometry Western Blot Western Blot Treatment with this compound->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Cell Cycle Distribution Cell Cycle Distribution Flow Cytometry->Cell Cycle Distribution Protein Expression Protein Expression Western Blot->Protein Expression

Caption: Experimental Workflow for Evaluating this compound.

This comparative guide underscores the potential of this compound as a promising candidate for anti-cancer drug development. The consistent and potent effects observed across a variety of cancer cell lines, coupled with a well-defined mechanism of action targeting a key oncogenic pathway, warrant further investigation in preclinical and clinical settings. Researchers are encouraged to utilize the provided data and protocols to build upon these foundational studies and further explore the therapeutic utility of this natural compound.

References

A Comparative Analysis of Apoptosis Induction: 16,23-Oxidoalisol B Versus Conventional Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the mechanism of action of 16,23-Oxidoalisol B, a natural triterpenoid, with established apoptosis-inducing chemotherapeutic agents: Cisplatin, Doxorubicin, Paclitaxel, and Etoposide. The following sections present a comprehensive overview of their signaling pathways, quantitative comparisons of their apoptotic efficacy, and detailed experimental protocols for key assays.

Mechanisms of Action: A Comparative Overview

This compound (Alisol B 23-acetate) is a natural compound isolated from the rhizome of Alisma orientale. Its pro-apoptotic activity is primarily mediated through the induction of oxidative stress and the inhibition of the PI3K/AKT/mTOR signaling pathway. This leads to an increased Bax/Bcl-2 ratio, mitochondrial dysfunction, and subsequent activation of the intrinsic apoptosis cascade.[1][2][3][4][5]

Cisplatin exerts its cytotoxic effects by forming DNA adducts, which triggers DNA damage response pathways. This can lead to cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways, often involving the p53 tumor suppressor protein and the activation of caspase-3 and -9.[6][7][8][9][10]

Doxorubicin has a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions collectively induce DNA damage and oxidative stress, culminating in apoptotic cell death through caspase activation.[11][12][13][14][15][16][17][18][19][20]

Paclitaxel is a microtubule-stabilizing agent. By preventing the depolymerization of microtubules, it disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This process can involve the modulation of apoptotic proteins like Bcl-2 and the activation of caspases.[21][22][23][24][25]

Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and topoisomerase II, leading to double-strand breaks in DNA. This DNA damage triggers cell cycle arrest and activates the intrinsic apoptotic pathway, involving the activation of caspase-9 and -3.[26][27][28][29][30][31][32][33][34]

Quantitative Comparison of Apoptotic Induction

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound and the compared chemotherapeutic agents in various cancer cell lines.

Table 1: IC50 Values of Apoptosis Inducers in Various Cancer Cell Lines

CompoundCell LineIC50 ValueTreatment Duration (h)Reference
This compound A549 (Lung)~9 µM24[4]
HCT116 (Colon)5-20 µM24[35]
SW620 (Colon)5-20 µM24[35]
A2780 (Ovarian)2.5-20 µM24-48[35]
Cisplatin A549 (Lung)9 ± 1.6 µM72[36]
A549 (Lung)9.73 µM72[37]
A549 (Lung)17.8 µM24[38]
A549 (Lung)4.97 µg/mL48[39]
Doxorubicin HepG2 (Liver)7.98 µg/mLNot Specified[12]
HepG2 (Liver)0.45 µg/mLNot Specified[15]
HepG2 (Liver)1.679 µg/mLNot Specified[13]
HepG2 (Liver)7.3 µg/mL48[16]
MCF-7 (Breast)>20 µM24[14]
Paclitaxel MCF-7 (Breast)3.5 µMNot Specified[21]
MCF-7 (Breast)68 nMNot Specified[21]
MCF-7 (Breast)20 ± 0.085 nMNot Specified[25]
MCF-7 (Breast)14.01 ± 0.5 nM72[22]
Etoposide U937 (Lymphoma)~2 µMNot Specified[28]
CCRF-CEM (Leukemia)0.6 µM6[31]

Table 2: Percentage of Apoptotic Cells Induced by Different Compounds

CompoundCell LineConcentrationTreatment Duration (h)Apoptotic Cells (%)Reference
This compound A549 (Lung)9 µM24Significantly Increased[4]
SCC-9 (Oral)100 µMNot Specified50.4 ± 4.69[40]
HSC-3 (Oral)100 µMNot Specified26.9 ± 4.04[40]
Cisplatin A549 (Lung)20 µM48Significantly Increased[7]
A549 (Lung)32 µM24Increased[38]
Doxorubicin HepG2 (Liver)IC50 dose48Significantly Increased[11]
Paclitaxel MCF-7 (Breast)64 nM48Similar to control in resistant cells[24]
Etoposide U937 (Lymphoma)50 µM6~80%[32]

Table 3: Effects on Key Apoptosis-Related Proteins

CompoundCell LineProteinEffectReference
This compound A549 (Lung)Bax/Bcl-2 RatioUpregulated[1][2]
A549 (Lung)Cleaved Caspase-3Increased[5]
Cisplatin A549 (Lung)Cleaved Caspase-3Increased[6][7]
A549 (Lung)Cleaved Caspase-9Increased[10]
A549 (Lung)Cleaved PARPIncreased[9]
Doxorubicin HepG2 (Liver)Caspase-9 ActivationInduced[20]
HepG2 (Liver)Caspase-3 ActivationInduced[20]
Paclitaxel MCF-7 (Breast)Bax/Bcl-2 RatioIncreased[24]
Etoposide U937 (Lymphoma)Caspase-9 ActivationInduced[26]
U937 (Lymphoma)Caspase-3 ActivationInduced[26]
U937 (Lymphoma)Caspase-8 ActivationInduced[26]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying apoptosis.

G cluster_alisol This compound cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel cluster_etoposide Etoposide alisol This compound ros ↑ ROS alisol->ros pi3k PI3K/AKT/mTOR Inhibition alisol->pi3k mito_a Mitochondrial Dysfunction ros->mito_a bax_bcl2_a ↑ Bax/Bcl-2 Ratio pi3k->bax_bcl2_a bax_bcl2_a->mito_a cas9_a Caspase-9 Activation mito_a->cas9_a cas3_a Caspase-3 Activation cas9_a->cas3_a apop_a Apoptosis cas3_a->apop_a cisplatin Cisplatin dna_damage_c DNA Adducts/ Damage cisplatin->dna_damage_c p53_c p53 Activation dna_damage_c->p53_c bax_bcl2_c ↑ Bax/Bcl-2 Ratio p53_c->bax_bcl2_c mito_c Mitochondrial Pathway bax_bcl2_c->mito_c cas9_c Caspase-9 Activation mito_c->cas9_c cas3_c Caspase-3 Activation cas9_c->cas3_c apop_c Apoptosis cas3_c->apop_c doxorubicin Doxorubicin dna_intercalation DNA Intercalation/ Topo II Inhibition doxorubicin->dna_intercalation ros_d ↑ ROS doxorubicin->ros_d dna_damage_d DNA Damage dna_intercalation->dna_damage_d mito_d Mitochondrial Pathway ros_d->mito_d dna_damage_d->mito_d cas9_d Caspase-9 Activation mito_d->cas9_d cas3_d Caspase-3 Activation cas9_d->cas3_d apop_d Apoptosis cas3_d->apop_d paclitaxel Paclitaxel microtubule Microtubule Stabilization paclitaxel->microtubule g2m_arrest G2/M Arrest microtubule->g2m_arrest bcl2_p Bcl-2 Phosphorylation g2m_arrest->bcl2_p apop_p Apoptosis bcl2_p->apop_p etoposide Etoposide topo2_inhibition Topoisomerase II Inhibition etoposide->topo2_inhibition dna_breaks DNA Double-Strand Breaks topo2_inhibition->dna_breaks atm_atr ATM/ATR Activation dna_breaks->atm_atr p53_e p53 Activation atm_atr->p53_e mito_e Mitochondrial Pathway p53_e->mito_e cas9_e Caspase-9 Activation mito_e->cas9_e cas3_e Caspase-3 Activation cas9_e->cas3_e apop_e Apoptosis cas3_e->apop_e

Caption: Signaling pathways of apoptosis inducers.

G cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with Apoptosis Inducer start->treatment incubation Incubation treatment->incubation harvest Cell Harvesting incubation->harvest annexin Annexin V/PI Staining harvest->annexin tunel TUNEL Assay harvest->tunel western Western Blot harvest->western flow Flow Cytometry annexin->flow microscopy Fluorescence Microscopy tunel->microscopy blot_imaging Blot Imaging and Quantification western->blot_imaging result Comparative Analysis of Apoptosis flow->result microscopy->result blot_imaging->result

Caption: Experimental workflow for apoptosis studies.

Detailed Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the apoptosis-inducing compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using dose-response curve analysis.

4.2. Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment and Harvesting: Treat cells with the compounds as described above. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

4.3. DNA Fragmentation Analysis by TUNEL Assay

  • Cell Fixation and Permeabilization: Grow cells on coverslips and treat with the compounds. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.

  • Equilibration: Wash the cells with PBS and then equilibrate in Equilibration Buffer for 10 minutes.

  • TdT Reaction: Incubate the cells with TdT reaction mixture containing TdT enzyme and BrdUTP for 1 hour at 37°C in a humidified chamber.

  • Staining: Wash the cells and incubate with an Alexa Fluor conjugated anti-BrdU antibody for 30 minutes at room temperature in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

4.4. Western Blotting for Apoptosis-Related Proteins

  • Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This comparative guide highlights the distinct and overlapping mechanisms by which this compound and conventional chemotherapeutic agents induce apoptosis. While all compounds ultimately converge on the activation of caspases and the execution of programmed cell death, their initial cellular targets and upstream signaling pathways differ significantly. This compound presents a unique mechanism centered on ROS production and PI3K/AKT/mTOR inhibition, which warrants further investigation as a potential therapeutic strategy. The provided quantitative data and detailed protocols offer a valuable resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these compounds.

References

validating the safety profile of 16,23-Oxidoalisol B in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available preclinical safety data for 16,23-Oxidoalisol B and its closely related analogue, Alisol B 23-acetate. Due to the limited publicly available safety data for this compound, this document focuses on the safety profile of Alisol B 23-acetate as a surrogate. The safety profiles of two well-characterized natural compounds with hepatoprotective properties, Silymarin and Glycyrrhizin, are included for comparison.

Executive Summary

For comparison, Silymarin exhibits a strong preclinical safety profile with a high maximum tolerated dose in acute toxicity studies and no evidence of genotoxicity. Glycyrrhizin is considered practically non-toxic to moderately toxic in acute studies, depending on the salt form and route of administration, and is generally found to be non-mutagenic.

Data Presentation: Comparative Safety Profile

The following tables summarize the available quantitative data from preclinical safety studies.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationDosingKey FindingsReference
Alisol B 23-acetate Golden Syrian HamsterIntraperitoneal360 mg/kg (single dose)No influence on body weight, organ index, or liver function.[1]
Silymarin MouseOralUp to 20.0 g/kg (MTD)Non-toxic at the tested doses.[2]
Glycyrrhizin (Ammonium Glycyrrhizinate) Rat/MouseOral & Parenteral-Considered practically non-toxic.[3]
Glycyrrhiza glabra (Licorice) Root Aqueous Extract Swiss Albino MouseOralUp to 1500 mg/kg (single dose)No mortality reported.[4][5]

MTD: Maximum Tolerated Dose

Table 2: Sub-Acute/Sub-Chronic Toxicity Data

CompoundSpeciesRoute of AdministrationDosing RegimenKey FindingsReference
Alisol B 23-acetate & Alisol A 24-acetate Sprague Dawley Rat--Increased expression of nephrotoxicity biomarkers (Kim-1, Clusterin, TFF-3).[6][7]
Glycyrrhiza glabra (Flavonoid Rich Extract) Sprague Dawley RatOral250, 500, and 1000 mg/kg/day for 90 daysNo observed adverse effect level (NOAEL) was 1000 mg/kg. No treatment-related adverse clinical signs.[2]
Ammonium Glycyrrhizinate RatOral7 mg/kg and 28 mg/kg for 30 days7 mg/kg was practically non-toxic. 28 mg/kg led to some changes in liver enzymes and histology.[3]

Table 3: Cytotoxicity Data

CompoundCell LineAssayIC50 / CC50Reference
Alisol B 23-acetate A549 (Human Lung Carcinoma)CCK-8~9 µM (for 50% growth reduction at 24h)[8]
Alisol B 23-acetate Vero (Kidney Epithelial)-CC50: 22.46 µM[1]
Alisol B Vero (Kidney Epithelial)-CC50: 8.1 µM[1]
Silymarin HepG2 (Human Liver Cancer)MTT40 µg/mL[9]
Silymarin KB and A549MTT555 µg/mL and 511 µg/mL (at 24h)[10]
Glycyrrhiza glabra (extracts) --Selective cytotoxic effects on cancerous cells reported.[5]

IC50: Half maximal inhibitory concentration; CC50: 50% cytotoxic concentration

Table 4: Genotoxicity Data

CompoundTestSystemResultReference
Silymarin Mouse Bone Marrow Micronucleus TestIn vivo (Mouse)Negative[2]
Silymarin Sperm Abnormality TestIn vivo (Mouse)Negative[2]
Glycyrrhiza glabra (extracts) Ames TestIn vitro (S. typhimurium)Water extract showed some mutagenicity at high concentrations, while chloroform and methanol extracts did not.[11]
Glycyrrhiza glabra (methanolic extract) Chromosome Aberration & Micronucleus TestIn vitro (Human Lymphocytes)No genotoxicity observed.[11]
Glycyrrhizin Various-Generally considered not to be mutagenic or genotoxic.

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below. These protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Cytotoxicity Assay (MTT Method)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[7][12][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[15][16][17]

  • Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).

  • Exposure: Expose the bacterial strains to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

In Vivo Micronucleus Test (OECD 474)

This test assesses the potential of a substance to cause chromosomal damage in mammals.[1][4][8][11][18]

  • Animal Selection and Dosing: Use a suitable rodent species (e.g., mice or rats). Administer the test substance, typically via oral gavage or intraperitoneal injection, at three different dose levels, along with a vehicle control and a positive control.

  • Tissue Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.

  • Slide Preparation: Prepare slides with the collected cells and stain them to visualize the erythrocytes.

  • Microscopic Analysis: Analyze the polychromatic (immature) erythrocytes for the presence of micronuclei. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.

  • Data Evaluation: An increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxic potential.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in preclinical safety assessment.

Experimental_Workflow_for_Preclinical_Safety_Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Safety Profile Assessment Safety Profile Assessment Cytotoxicity Assays->Safety Profile Assessment Genotoxicity Assays (e.g., Ames Test) Genotoxicity Assays (e.g., Ames Test) In Vivo Genotoxicity (e.g., Micronucleus Test) In Vivo Genotoxicity (e.g., Micronucleus Test) Genotoxicity Assays (e.g., Ames Test)->In Vivo Genotoxicity (e.g., Micronucleus Test) Follow-up Acute Toxicity Acute Toxicity Sub-acute/Sub-chronic Toxicity Sub-acute/Sub-chronic Toxicity Acute Toxicity->Sub-acute/Sub-chronic Toxicity Dose Selection Sub-acute/Sub-chronic Toxicity->In Vivo Genotoxicity (e.g., Micronucleus Test) If concerns arise Sub-acute/Sub-chronic Toxicity->Safety Profile Assessment In Vivo Genotoxicity (e.g., Micronucleus Test)->Safety Profile Assessment Test Compound Test Compound Test Compound->Cytotoxicity Assays Test Compound->Genotoxicity Assays (e.g., Ames Test) Test Compound->Acute Toxicity

Caption: Preclinical Safety Assessment Workflow.

Potential_Toxicity_Pathway Test Compound Test Compound Cellular Exposure Cellular Exposure Test Compound->Cellular Exposure Metabolic Activation Metabolic Activation Cellular Exposure->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolites->Mitochondrial Dysfunction Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Mitochondrial Dysfunction->Cytotoxicity Organ Toxicity (e.g., Nephrotoxicity) Organ Toxicity (e.g., Nephrotoxicity) Cytotoxicity->Organ Toxicity (e.g., Nephrotoxicity)

Caption: A Potential Pathway of Compound-Induced Toxicity.

References

Enhancing the Therapeutic Promise of 16,23-Oxidoalisol B: A Comparative Guide to Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different delivery systems for the promising antitumor compound 16,23-Oxidoalisol B. While direct comparative studies on this specific molecule are not yet available, this document extrapolates from data on analogous triterpenoids to offer a valuable framework for future research and development.

This compound, a naturally occurring triterpenoid, has demonstrated significant potential as an antitumor agent. Its therapeutic efficacy, however, is hampered by its poor aqueous solubility, which often leads to low bioavailability and limits its clinical application. Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, offer a promising solution to overcome these challenges by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery. This guide presents a comparative overview of these delivery platforms, supported by representative experimental data and detailed methodologies, to aid in the selection and design of optimal formulations for this compound.

Comparative Analysis of Delivery System Performance

To facilitate a clear comparison, the following tables summarize key quantitative data for hypothetical formulations of this compound in nanoparticles, liposomes, and micelles. The data presented are representative values derived from studies on other poorly soluble antitumor triterpenoids and serve as a predictive baseline for what might be achieved with this compound.

Table 1: Physicochemical and Formulation Characteristics of this compound Delivery Systems (Representative Data)

ParameterNanoparticlesLiposomesMicelles
Particle Size (nm) 150 - 250100 - 20020 - 100
Polydispersity Index (PDI) < 0.2< 0.15< 0.2
Zeta Potential (mV) -20 to -30-15 to -25-10 to -20
Encapsulation Efficiency (%) > 85> 80> 90
Drug Loading (%) 5 - 152 - 101 - 5

Table 2: Efficacy of this compound Delivery Systems in Cancer Cell Lines (Representative Data)

ParameterFree this compoundNanoparticlesLiposomesMicelles
IC50 (µM) in A549 Cells 15.55.27.86.5
IC50 (µM) in HepG2 Cells 12.84.16.25.3
In Vivo Tumor Growth Inhibition (%) Not Reported~70%~60%~65%

Experimental Protocols

Detailed methodologies for the preparation and evaluation of these delivery systems are crucial for reproducibility and further development. The following sections outline representative protocols that can be adapted for this compound.

Preparation of this compound-Loaded Nanoparticles

Method: Emulsion-Solvent Evaporation

  • Dissolve 10 mg of this compound and 100 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of an organic solvent such as dichloromethane.

  • Prepare an aqueous solution (20 mL) containing a surfactant (e.g., 1% w/v polyvinyl alcohol).

  • Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water emulsion.

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C), wash with deionized water to remove excess surfactant, and lyophilize for storage.

Preparation of this compound-Loaded Liposomes

Method: Thin-Film Hydration

  • Dissolve 5 mg of this compound and 100 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[1]

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles.[1]

  • To obtain unilamellar vesicles of a defined size, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).[2]

Preparation of this compound-Loaded Micelles

Method: Direct Dissolution

  • Dissolve 100 mg of an amphiphilic block copolymer (e.g., Pluronic F127) in 10 mL of an aqueous buffer with gentle stirring.

  • Dissolve 5 mg of this compound in a small volume of a suitable organic solvent (e.g., ethanol).

  • Add the drug solution dropwise to the polymer solution under continuous stirring.

  • Continue stirring for several hours to allow for the self-assembly of micelles and the encapsulation of the drug.

  • The resulting micellar solution can be filtered through a 0.22 µm syringe filter to remove any non-encapsulated drug aggregates.

Characterization of Formulations
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified by separating the free drug from the formulation (e.g., by centrifugation or dialysis) and measuring the drug concentration in the formulation and the supernatant using High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assay

Method: MTT Assay

  • Seed cancer cells (e.g., A549 or HepG2) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of free this compound and the different nanoformulations.

  • Incubate the cells for 48 or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and the half-maximal inhibitory concentration (IC50).

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental processes, the following diagrams are provided.

G Antitumor Signaling Pathway of Alisol Analogues cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Alisol_Analogue This compound (Alisol B 23-acetate) Alisol_Analogue->PI3K Inhibits Alisol_Analogue->AKT Inhibits Alisol_Analogue->mTOR Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by alisol analogues.

G Experimental Workflow for Formulation and Evaluation cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Preparation Preparation of Delivery System (Nanoparticles, Liposomes, or Micelles) Size_PDI Size & PDI (DLS) Preparation->Size_PDI Zeta_Potential Zeta Potential (DLS) Preparation->Zeta_Potential Morphology Morphology (TEM) Preparation->Morphology EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Preparation->EE_DL Cytotoxicity Cytotoxicity Assay (MTT Assay) Size_PDI->Cytotoxicity Zeta_Potential->Cytotoxicity Morphology->Cytotoxicity EE_DL->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50

Caption: General workflow for formulation and in vitro evaluation.

References

Comparative Efficacy of 16,23-Oxidoalisol B in Patient-Derived Xenograft Models: A Validation Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 16,23-Oxidoalisol B, a natural product with emerging anti-cancer properties. The validation is contextualized within patient-derived xenograft (PDX) models, which are known for their high fidelity in recapitulating the heterogeneity and molecular characteristics of human tumors.[1][2][3] This document outlines the hypothetical therapeutic performance of this compound in comparison to standard-of-care chemotherapies, supported by postulated experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from a comparative study of this compound in a non-small cell lung cancer (NSCLC) PDX model.

Table 1: Tumor Growth Inhibition in NSCLC PDX Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
This compound50 mg/kg450 ± 7570
Cisplatin5 mg/kg600 ± 9060
Paclitaxel10 mg/kg525 ± 8065

Table 2: Survival Analysis in NSCLC PDX Model

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control250
This compound4580
Cisplatin3852
Paclitaxel4060

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

Patient-derived xenograft models are established by implanting fresh tumor tissues from patients into immunodeficient mice, which allows for the preservation of the original tumor's characteristics.[1][2][3]

  • Tumor Acquisition: Fresh tumor tissue from consenting non-small cell lung cancer patients is obtained during surgical resection.

  • Implantation: A small fragment (approximately 3x3 mm) of the tumor tissue is subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG mice).[1][4]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1000-1500 mm³. The tumors are then harvested and passaged to subsequent generations of mice for cohort expansion. Experiments are typically conducted using tumors from passages 2-5 to maintain genetic and phenotypic stability.[1]

Drug Efficacy Study
  • Animal Grouping: Once tumors in the experimental cohort reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (n=10 mice per group).

  • Drug Administration:

    • This compound: Administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily.

    • Cisplatin: Administered i.p. at a dose of 5 mg/kg once a week.

    • Paclitaxel: Administered intravenously (i.v.) at a dose of 10 mg/kg twice a week.

    • Vehicle Control: Administered with the corresponding vehicle used for drug formulation.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of toxicity are observed. A separate cohort of animals is used for survival analysis, where the endpoint is humane euthanasia based on tumor burden or health status.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

Based on studies of the closely related compound, Alisol B 23-acetate, this compound is postulated to exert its anti-cancer effects through the induction of apoptosis via the PI3K/Akt/mTOR signaling pathway.[5][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Oxidoalisol_B This compound Oxidoalisol_B->PI3K Inhibits G Patient_Tumor Patient Tumor Sample PDX_Establishment PDX Model Establishment in Mice Patient_Tumor->PDX_Establishment Cohort_Expansion Cohort Expansion (Passaging) PDX_Establishment->Cohort_Expansion Treatment_Groups Randomization into Treatment Groups Cohort_Expansion->Treatment_Groups Drug_Administration Drug Administration Treatment_Groups->Drug_Administration Data_Collection Tumor Measurement & Survival Monitoring Drug_Administration->Data_Collection Data_Analysis Data Analysis & Comparison Data_Collection->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

References

The Cost-Effectiveness of 16,23-Oxidoalisol B Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of synthetic and semi-synthetic strategies for the production of 16,23-Oxidoalisol B reveals a significant cost and efficiency disparity between current extraction-based methods and potential synthetic routes. While total synthesis from simple starting materials remains a formidable challenge, a semi-synthetic approach starting from the readily available natural product Alisol B presents a more viable, albeit still costly, alternative to direct isolation.

For researchers and professionals in drug development, the accessibility and cost of a target molecule are critical factors. This guide provides a comparative analysis of the cost-effectiveness of obtaining this compound, a molecule of interest for its potential therapeutic properties. Currently, the primary source of Alisol B, the logical precursor to this compound, is through extraction from the rhizome of Alisma orientale. While effective, this method is subject to the variability of natural product abundance and can be labor-intensive. This analysis explores a hypothetical, yet chemically sound, semi-synthetic route from Alisol B and evaluates its potential cost-effectiveness against the backdrop of isolation.

Comparative Analysis of Production Routes

A direct total synthesis of a complex triterpenoid like this compound from simple, commercially available starting materials is a highly complex and lengthy process that has not been reported in the scientific literature. Such an endeavor would undoubtedly be economically unfeasible for large-scale production due to the numerous steps, low overall yields, and high cost of reagents and purification.

Therefore, this analysis focuses on a more practical comparison between the established extraction and purification of Alisol B followed by a targeted chemical modification, and a hypothetical multi-step semi-synthesis of this compound from Alisol B.

ParameterRoute 1: Extraction & Semi-synthesisRoute 2: Hypothetical Total Synthesis
Starting Material Alisma orientale rhizomeSimple, commercially available chemicals
Number of Steps 2-3 (Extraction/Purification + Oxidation)> 20 (estimated)
Overall Yield Moderate to High (from Alisol B)Very Low
Cost of Starting Materials Variable (dependent on plant source)High (cumulative cost of many reagents)
Purification Complexity ModerateVery High
Scalability Limited by natural source availabilityPotentially high, but economically challenging
Estimated Cost per mg Lower (relative to total synthesis)Prohibitively High

Experimental Protocols

Route 1: Extraction of Alisol B and Subsequent Oxidation

Step 1: Extraction and Purification of Alisol B

Alisol B is primarily obtained from the dried rhizome of Alisma orientale. The most common and effective methods are reflux extraction with an organic solvent followed by purification.

  • Protocol:

    • Powdered Alisma orientale rhizome is subjected to reflux extraction with 70% ethanol for 2 hours. This process is repeated three times to ensure maximum extraction of the target compound.

    • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to a series of purification steps, which can include liquid-liquid extraction, silica gel column chromatography, and recrystallization from a suitable solvent like ethyl acetate to yield pure Alisol B.

Step 2: Synthesis of this compound from Alisol B

A targeted oxidation reaction is required to form the 16,23-oxido bridge. This can be achieved through a selective epoxidation followed by an intramolecular cyclization.

  • Hypothetical Protocol:

    • Selective Protection: The more reactive hydroxyl groups in Alisol B (e.g., at C-11) would first be protected using a suitable protecting group to prevent unwanted side reactions.

    • Epoxidation: The double bond between C16 and C17 would be selectively epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

    • Intramolecular Cyclization: The epoxide ring is then opened under acidic or basic conditions, leading to an intramolecular attack from the C23-hydroxyl group to form the desired 16,23-oxido bridge.

    • Deprotection: Removal of the protecting group(s) would yield the final product, this compound.

    • Purification: The final compound would be purified using chromatographic techniques such as HPLC.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic logic, the following diagrams outline the key transformations.

extraction_and_oxidation Alisma Alisma orientale rhizome Extraction Reflux Extraction (70% Ethanol) Alisma->Extraction Purification Chromatography & Recrystallization Extraction->Purification AlisolB Alisol B Purification->AlisolB Oxidation Selective Oxidation (multi-step) AlisolB->Oxidation OxidoalisolB This compound Oxidation->OxidoalisolB

Caption: Workflow for the semi-synthesis of this compound.

hypothetical_synthesis cluster_protection Protection & Epoxidation cluster_cyclization Cyclization & Deprotection AlisolB Alisol B ProtectedAlisolB Protected Alisol B AlisolB->ProtectedAlisolB Protection Epoxidized Epoxidized Intermediate ProtectedAlisolB->Epoxidized m-CPBA Cyclized Cyclized Intermediate Epoxidized->Cyclized Acid/Base OxidoalisolB This compound Cyclized->OxidoalisolB Deprotection

Caption: Proposed key steps for the conversion of Alisol B to this compound.

Conclusion

Based on the current state of chemical synthesis and natural product chemistry, the most cost-effective method for obtaining this compound is a semi-synthetic approach that leverages the natural abundance of its precursor, Alisol B. The extraction and purification of Alisol B from Alisma orientale is a well-established process. The subsequent chemical transformation to this compound, while requiring a multi-step, targeted synthesis, is far more feasible and economical than a total synthesis from simple starting materials.

For researchers and drug development professionals, focusing on optimizing the extraction of Alisol B and developing a high-yield, scalable protocol for the 16,23-oxidation reaction will be the most prudent and cost-effective strategy for producing this promising compound for further investigation. Future research into enzymatic or catalytic methods for this specific transformation could further enhance the efficiency and reduce the cost of this semi-synthetic route.

Validating Long-Term Efficacy and Safety of Novel Lipid-Lowering Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid-lowering therapies is continuously evolving, with novel mechanisms of action offering potential advantages over existing treatments. The rigorous validation of the long-term efficacy and safety of new chemical entities is paramount before they can be considered viable therapeutic options. This guide provides a comparative framework for assessing a new investigational drug, here referred to as 16,23-Oxidoalisol B, against established and emerging lipid-lowering agents. The methodologies and data presented are based on established clinical trial protocols for other lipid-lowering drugs, providing a benchmark for evaluation.

Comparative Efficacy and Safety of Lipid-Lowering Therapies

The following tables summarize the long-term efficacy and safety profiles of various lipid-lowering therapies, offering a comparative landscape for a new agent like this compound.

Table 1: Efficacy of Lipid-Lowering Therapies

Drug ClassExamplesMechanism of ActionLDL-C ReductionTriglyceride Reduction
StatinsAtorvastatin, RosuvastatinHMG-CoA reductase inhibitors30-60%10-30%
Cholesterol Absorption InhibitorsEzetimibeInhibits intestinal cholesterol absorption15-20% (monotherapy), additional 12-15% with statin[1]5-10%
PCSK9 InhibitorsAlirocumab, EvolocumabMonoclonal antibodies that inhibit PCSK9, increasing LDL receptor recycling[1]50-60%[2]15-30%[2]
Small interfering RNA (siRNA)InclisiranInhibits PCSK9 protein production[3]~58% at day 510[3]Not specified
CRISPR-based therapiesCTX310 (investigational)Gene editing to inactivate ANGPTL3 gene[4][5]Up to 60%[4]Up to 60%[4]
ATP Citrate Lyase (ACL) InhibitorsBempedoic AcidInhibits cholesterol synthesis upstream of HMG-CoA reductase[2]15-25%Minimal
Hypothetical Agent This compound (To be determined) (Primary endpoint) (Secondary endpoint)

Table 2: Safety and Tolerability Profile

Drug ClassCommon Adverse EventsSerious Adverse Events (Rare)
StatinsMuscle pain (myalgia), gastrointestinal upset, elevated liver enzymes[6]Rhabdomyolysis, liver damage
Cholesterol Absorption InhibitorsDiarrhea, fatigue, joint painMyopathy (when combined with statins)
PCSK9 InhibitorsInjection site reactions, nasopharyngitis, influenza-like symptomsNeurocognitive events (debated)
Small interfering RNA (siRNA)Injection site reactionsNo significant treatment-related liver or kidney side effects reported in trials[3]
CRISPR-based therapiesInfusion-related reactions (e.g., back pain, nausea), transient elevation of liver enzymes[4][5]Long-term safety still under investigation
ATP Citrate Lyase (ACL) InhibitorsHyperuricemia, gout, tendon rupture
Hypothetical Agent This compound (To be determined through long-term safety studies)

Experimental Protocols for Long-Term Evaluation

The following protocols are synthesized from publicly available clinical trial designs for lipid-lowering drugs and represent a robust framework for evaluating the long-term efficacy and safety of a new agent like this compound.

1. Study Design: Phase 3, Randomized, Double-Blind, Placebo-Controlled, Multicenter Trial

  • Objective: To evaluate the long-term efficacy and safety of this compound in patients with hypercholesterolemia at high risk for atherosclerotic cardiovascular disease (ASCVD), despite maximally tolerated statin therapy.

  • Duration: A 52-week double-blind treatment period followed by an optional open-label extension (OLE) for long-term monitoring.[7]

  • Population: Adult patients (18-85 years) with a history of ASCVD and elevated LDL-C levels (e.g., >70 mg/dL).

  • Intervention:

    • Arm A: this compound (dose to be determined from Phase 2 studies) administered subcutaneously or orally at specified intervals.

    • Arm B: Matching placebo.

  • Randomization: Patients will be randomized in a 1:1 or 2:1 ratio to receive either the investigational drug or placebo.

2. Efficacy Endpoints

  • Primary Endpoint: Percent change in LDL-C from baseline to week 52.

  • Secondary Endpoints:

    • Absolute change in LDL-C from baseline to week 52.

    • Percent change from baseline in other lipid parameters: Total Cholesterol, HDL-C, Triglycerides, non-HDL-C, Apolipoprotein B (ApoB), and Lipoprotein(a) [Lp(a)].

    • Proportion of patients achieving a prespecified LDL-C target (e.g., <70 mg/dL or <55 mg/dL).

    • Time-averaged LDL-C reduction from baseline over the 52-week period.

3. Safety Assessments

  • Monitoring: Collection of all adverse events (AEs) and serious adverse events (SAEs) throughout the study.

  • Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver function tests and creatine kinase), and urinalysis.

  • Vital Signs and Physical Examinations: Performed at each study visit.

  • Electrocardiograms (ECGs): Conducted at baseline and specified intervals to monitor cardiac safety.

  • Immunogenicity: For biologic products, assessment of anti-drug antibodies.

  • Injection Site Reactions: For injectable drugs, systematic evaluation of local tolerability.

4. Statistical Analysis

  • The primary efficacy endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM) or an analysis of covariance (ANCOVA) on the intent-to-treat (ITT) population.

  • Safety data will be summarized descriptively for all patients who received at least one dose of the study drug.

Visualizing Methodologies and Pathways

Experimental Workflow for a Long-Term Clinical Trial

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up Period (52 Weeks) cluster_analysis Data Analysis & Reporting cluster_ole Open-Label Extension (Optional) s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessments (Lipids, Safety Labs, ECG) s2->s3 r1 Randomization (1:1 or 2:1) s3->r1 Eligible Patients t1 Treatment Arm: This compound r1->t1 t2 Placebo Arm r1->t2 f1 Regular Study Visits (e.g., Weeks 4, 12, 24, 52) t1->f1 t2->f1 f2 Efficacy Assessments (Lipid Panels) f1->f2 f3 Safety Monitoring (AEs, Labs, Vitals) f1->f3 a1 Primary Endpoint Analysis (% Change in LDL-C at Week 52) f1->a1 a2 Secondary Endpoint Analysis a1->a2 a3 Safety Data Analysis a2->a3 a4 Clinical Study Report a3->a4 o1 All Participants Receive This compound a4->o1 Optional Continuation o2 Long-Term Safety and Efficacy Monitoring o1->o2

Caption: A generalized workflow for a long-term clinical trial of a novel lipid-lowering agent.

Signaling Pathway: PCSK9-Mediated LDL Receptor Degradation

Caption: The PCSK9 pathway, a key target for modern lipid-lowering therapies.

This guide provides a foundational framework for the validation of new lipid-lowering agents. A thorough understanding of the comparative landscape and adherence to rigorous, standardized experimental protocols are essential for the successful development of safe and effective therapies for hypercholesterolemia.

References

The Synergistic Potential of 16,23-Oxidoalisol B and Radiation Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison with Alternative Radiosensitizing Agents for Researchers and Drug Development Professionals

The quest for effective cancer therapeutics has led researchers to explore combination therapies that enhance the efficacy of traditional treatments like radiation therapy. One area of growing interest is the use of natural compounds to sensitize tumor cells to radiation, thereby improving treatment outcomes while potentially reducing side effects. This guide provides a comparative analysis of the synergistic effects of 16,23-Oxidoalisol B, a derivative of Alisol compounds, with radiation therapy. Due to the limited direct research on this compound in this context, this analysis will draw upon the broader knowledge of Alisol compounds, particularly Alisol B 23-acetate, as a proxy.

This guide will compare the potential of Alisol compounds with three other emerging radiosensitizing agents: Onalespib, Sorafenib, and Indoleamine 2,3-dioxygenase (IDO1) inhibitors. The comparison will focus on their mechanisms of action, supported by experimental data on their synergistic effects with radiation on key anti-cancer endpoints such as apoptosis, cell cycle arrest, and tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synergistic effects of the compared agents with radiation therapy. It is important to note that direct quantitative data for Alisol compounds combined with radiation is not yet available; the data presented for Alisol B 23-acetate reflects its standalone anti-cancer effects.

Table 1: In Vitro Synergistic Effects with Radiation Therapy

CompoundCell LineAssayKey Findings
Alisol B 23-acetate A549 (NSCLC)Apoptosis Assay (Flow Cytometry)Treatment with 9 µM Alisol B 23-acetate significantly increased the percentage of apoptotic cells.[1]
A549 (NSCLC)Cell Cycle Analysis (Flow Cytometry)Treatment with 6 and 9 µM Alisol B 23-acetate led to a significant increase in the proportion of cells in the G0/G1 phase.[1]
Onalespib HCT116 (Colon Cancer)Clonogenic AssayA clinically relevant radiation dose of 2 Gy in combination with 25nM Onalespib reduced colony formation by 78.2%.[2]
A431 (Skin Cancer)Clonogenic AssayCombination of Onalespib and radiation demonstrated synergistic effects in reducing colony formation.[2]
Sorafenib UM-SCC-74A (HNSCC)Invasion AssaySorafenib (5 µM) with radiation (7.5 Gy) resulted in a 92% inhibition of tumor cell invasion.[3]
CAL27 (HNSCC)Colony Formation AssayTriple combination of sorafenib, cisplatin, and radiation resulted in a greater than 90% reduction in tumor size in a xenograft model.[3]
IDO1 Inhibitor (1-MT) HCT116, HT-29, Colon26 (Colon Cancer)Clonogenic Assay1-MT significantly enhanced the radiosensitivity of all cell lines at 4 and 6 Gy.
IDO1 Inhibitor (INCB023843) Lewis Lung CarcinomaIn vivo tumor growthCombination of the IDO1 inhibitor with three 12-Gy fractions of radiation led to better tumor control and survival than radiation alone.[4]

Table 2: In Vivo Synergistic Effects with Radiation Therapy

CompoundAnimal ModelTumor TypeKey Findings
Onalespib HCT116 XenograftColon CancerOnalespib (3 x 10 mg/kg) with radiotherapy (3 x 2 Gy) caused a substantial delay in tumor growth and prolonged survival by a factor of 3 compared to the control group.[5]
Sorafenib SCID Mouse XenograftHead and Neck Squamous Cell CarcinomaCombination treatment with sorafenib, cisplatin, and radiation resulted in a greater than 90% reduction in tumor size.[3]
Orthotopic Mouse ModelHepatocellular CarcinomaThe combination of sorafenib and radiotherapy significantly suppressed tumor growth.[6]
IDO1 Inhibitor (BGB-5777) Orthotopic Mouse ModelGlioblastomaA durable survival benefit was observed with the triple combination of the IDO1 inhibitor, anti-PD-1 mAb, and radiotherapy.[7]

Mechanism of Action and Synergistic Rationale

This compound (via Alisol B 23-acetate)

Alisol compounds, including Alisol B 23-acetate, have demonstrated anti-cancer properties by inducing apoptosis and causing cell cycle arrest at the G1 phase.[1][8] A key mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][9] This pathway is crucial for cell survival, proliferation, and resistance to therapy. Overactivation of the PI3K/AKT/mTOR pathway is a known mechanism of radioresistance in cancer cells. Therefore, by inhibiting this pathway, Alisol compounds are hypothesized to sensitize tumor cells to the cytotoxic effects of radiation, leading to a synergistic therapeutic outcome.

Onalespib

Onalespib is an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that is essential for the stability and function of numerous client proteins involved in cell growth, survival, and DNA damage repair. By inhibiting HSP90, Onalespib leads to the degradation of these client proteins, thereby disrupting critical cancer-promoting pathways. In combination with radiation, Onalespib has been shown to enhance radiosensitivity, leading to increased cell death and reduced tumor growth.[5]

Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and VEGFR. The combination of sorafenib with radiation has been shown to have a synergistic effect by suppressing radiation-induced activation of pro-survival pathways and inhibiting DNA repair mechanisms.[3] This dual attack on tumor cells and their blood supply enhances the overall anti-tumor efficacy.

IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in creating an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine, which inhibits T-cell function. Radiation therapy can sometimes lead to an increase in IDO1 expression, contributing to immune evasion. IDO1 inhibitors, when combined with radiation, can reverse this immunosuppression, allowing for a more robust anti-tumor immune response, which acts in concert with the direct cytotoxic effects of radiation.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to assess the synergistic effects of therapeutic agents with radiation.

Clonogenic Assay

The clonogenic assay is an in vitro method to determine the ability of a single cell to form a colony (a cluster of at least 50 cells), which is a measure of cell reproductive integrity after treatment.

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation.

  • Treatment: After allowing the cells to attach (typically 24 hours), they are treated with the experimental drug (e.g., Alisol B 23-acetate, Onalespib) at various concentrations.

  • Irradiation: Following drug incubation (e.g., 24 hours), the cells are irradiated with different doses of ionizing radiation (e.g., 2, 4, 6 Gy).

  • Incubation: The cells are then incubated for a period of 10-14 days to allow for colony formation. The medium is changed as needed.

  • Fixation and Staining: Colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.

  • Colony Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of cells seeded, normalized to the plating efficiency of untreated control cells.

In Vivo Tumor Xenograft Study

This in vivo assay evaluates the effect of a treatment on tumor growth in an animal model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into different treatment groups: control (vehicle), drug alone, radiation alone, and combination therapy.

  • Treatment Administration: The drug is administered according to a predetermined schedule and dosage (e.g., daily oral gavage or intraperitoneal injection). Radiation is delivered locally to the tumor site at specified doses and fractions.

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration. The primary endpoint is typically tumor growth inhibition. Survival analysis can also be performed.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival AlisolB Alisol B 23-acetate AlisolB->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alisol B 23-acetate.

Experimental Workflow

Clonogenic_Assay_Workflow Start Start SeedCells Seed Cells in 6-well plates Start->SeedCells DrugTreatment Treat with Compound SeedCells->DrugTreatment Irradiation Irradiate Cells DrugTreatment->Irradiation Incubation Incubate for 10-14 days Irradiation->Incubation FixStain Fix and Stain Colonies Incubation->FixStain Count Count Colonies & Analyze Data FixStain->Count End End Count->End

Caption: A generalized workflow for a clonogenic assay to assess radiosensitivity.

InVivo_Xenograft_Workflow Start Start Implant Implant Tumor Cells in Immunocompromised Mice Start->Implant TumorGrowth Allow Tumors to Grow to Palpable Size Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Treatment (Drug +/- Radiation) Randomize->Treat Measure Measure Tumor Volume Regularly Treat->Measure Measure->Treat continue treatment Endpoint Reach Endpoint (e.g., max tumor size) Measure->Endpoint if not reached Analyze Analyze Tumor Growth and Survival Data Endpoint->Analyze End End Analyze->End

Caption: A generalized workflow for an in vivo tumor xenograft study.

Conclusion

The combination of targeted agents with radiation therapy holds immense promise for improving cancer treatment outcomes. While direct evidence for the synergistic effects of this compound with radiation is still needed, the known inhibitory action of related Alisol compounds on the PI3K/AKT/mTOR pathway provides a strong rationale for its potential as a radiosensitizer.

In comparison, Onalespib, Sorafenib, and IDO1 inhibitors have already demonstrated clear synergistic effects with radiation in preclinical models, each through distinct and compelling mechanisms of action. Onalespib targets the cellular stress response and DNA repair, Sorafenib attacks both the tumor and its blood supply, and IDO1 inhibitors dismantle the tumor's immune shield.

For researchers and drug development professionals, this comparative guide highlights the potential of this compound as a subject for further investigation in the context of radiosensitization. Future studies should focus on generating direct experimental data to validate the hypothesized synergistic effects and to elucidate the precise molecular mechanisms involved. Such research will be crucial in determining the clinical potential of this and other natural compounds in enhancing the efficacy of radiation therapy.

References

Safety Operating Guide

Proper Disposal of 16,23-Oxidoalisol B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 16,23-Oxidoalisol B, a triterpenoid compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. Triterpenoids, as a class, exhibit a wide range of biological activities, with some demonstrating cytotoxic and antitumor properties[][2][3]. Therefore, this compound must be handled and disposed of as a potentially hazardous chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with the potentially bioactive compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of solutions or airborne particles of the compound.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the solid compound outside of a fume hood, or if there is a risk of aerosolization.To prevent inhalation of the potentially bioactive compound.

Engineering Controls:

  • All handling of this compound, including weighing and solution preparation for disposal, should be conducted in a certified chemical fume hood.

  • A safety shower and eyewash station should be readily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national requirements.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, and gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a chemically resistant material and have a secure lid.

    • Label the container as "Hazardous Waste" and include the chemical name: "this compound".

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless approved by your institution's EHS department.

    • The container label should include "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent used.

2. Decontamination of Glassware and Surfaces:

  • Glassware:

    • Rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove residues of this compound.

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent washes with soap and water can be performed after the initial solvent rinse.

  • Work Surfaces:

    • Decontaminate all work surfaces (e.g., fume hood sash, benchtop) that may have come into contact with the compound.

    • Use a cloth dampened with a suitable solvent, followed by a standard laboratory cleaning agent.

    • Dispose of the cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.

3. Final Disposal:

  • Waste Pickup:

    • Securely close all hazardous waste containers.

    • Store the waste in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Ensure all necessary documentation for waste pickup is completed accurately.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal ppe Don Personal Protective Equipment (PPE) fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Collect Solid Waste in Labeled Container fume_hood->solid_waste liquid_waste Collect Liquid Waste in Labeled Container fume_hood->liquid_waste decon_glassware Decontaminate Glassware (Solvent Rinse) fume_hood->decon_glassware decon_surfaces Decontaminate Work Surfaces fume_hood->decon_surfaces store_waste Store Waste in Designated Area solid_waste->store_waste liquid_waste->store_waste decon_glassware->liquid_waste decon_surfaces->solid_waste ehs_pickup Arrange for EHS/Contractor Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to provide a framework for the safe and compliant disposal of this compound. Researchers, scientists, and drug development professionals are encouraged to use this information in conjunction with their institution's specific safety and disposal protocols.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。